molecular formula C91H121FN20O28 B15607683 LNK4-S

LNK4-S

Cat. No.: B15607683
M. Wt: 1962.0 g/mol
InChI Key: MZPPYJBLZLUJCU-AASQTGCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LNK4-S is a useful research compound. Its molecular formula is C91H121FN20O28 and its molecular weight is 1962.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C91H121FN20O28

Molecular Weight

1962.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2S)-5-[[(2S)-2-[4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]phenyl]-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxy]ethyl]amino]-2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]-5-oxopentanoyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C91H121FN20O28/c1-17-91(136)59-34-64-84-57(37-112(64)87(132)58(59)48-139-89(91)134)82-61(23-22-56-51(4)60(92)35-63(99-84)81(56)82)100-90(135)140-65(54-18-20-55(21-19-54)97-85(130)52(5)95-86(131)83(50(2)3)96-53(6)113)36-94-66(114)25-24-62(98-68(116)49-138-33-32-137-31-29-93-67(115)28-30-111-69(117)26-27-70(111)118)88(133)110(16)46-79(127)108(14)44-77(125)106(12)42-75(123)104(10)40-73(121)102(8)38-71(119)101(7)39-72(120)103(9)41-74(122)105(11)43-76(124)107(13)45-78(126)109(15)47-80(128)129/h18-21,26-27,34-35,50,52,61-62,65,83,136H,17,22-25,28-33,36-49H2,1-16H3,(H,93,115)(H,94,114)(H,95,131)(H,96,113)(H,97,130)(H,98,116)(H,100,135)(H,128,129)/t52-,61-,62-,65+,83-,91-/m0/s1

InChI Key

MZPPYJBLZLUJCU-AASQTGCKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the LNK (SH2B3) Protein: Structure, Domains, and Signaling Core

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The protein commonly referred to as LNK (Lymphocyte adaptor protein) is officially named SH2B adaptor protein 3 (SH2B3). This guide will use the terms LNK and SH2B3 interchangeably. It is important to distinguish this protein from others with similar acronyms, such as LYK4 (a plant receptor kinase), WNK4 (a serine/threonine kinase), and PLK4 (Polo-like kinase 4), which are distinct molecular entities.

Introduction

SH2B adaptor protein 3 (SH2B3), also known as LNK, is a critical intracellular adaptor protein encoded by the SH2B3 gene in humans. It is a member of the SH2B adaptor protein family, which also includes SH2B1 (APS) and SH2B2 (SH2B).[1] While SH2B1 and SH2B2 are generally considered to enhance signaling, LNK primarily functions as a negative regulator of cytokine and growth factor receptor signaling.[2] This function is crucial for maintaining homeostasis in various cellular processes, particularly in hematopoiesis, inflammation, and cell migration. Dysregulation of LNK function through mutations has been implicated in a range of human diseases, including myeloproliferative neoplasms, autoimmune disorders, and hypertension.[2][3] This guide provides a comprehensive overview of the structure, domains, and signaling pathways of the LNK/SH2B3 protein, intended for researchers, scientists, and drug development professionals.

LNK (SH2B3) Protein Structure and Domains

The human LNK protein consists of 575 amino acids and has a calculated molecular weight of approximately 63.2 kDa, though it can appear larger (around 70-75 kDa) on SDS-PAGE.[4][5][6] LNK is an adaptor protein and lacks any intrinsic enzymatic activity. Its function is mediated through its distinct protein domains that facilitate protein-protein and protein-lipid interactions. The protein is structurally organized into three main functional domains: an N-terminal Dimerization Domain (DD), a central Pleckstrin Homology (PH) domain, and a C-terminal Src Homology 2 (SH2) domain.[7][8] These domains are connected by regions predicted to be largely unstructured.[9]

  • Dimerization Domain (DD): Located at the N-terminus, this domain is thought to mediate the formation of homo- and heterodimers with other SH2B family members. However, the physiological relevance of LNK dimerization in vivo is still under investigation.[9]

  • Pleckstrin Homology (PH) Domain: This domain, spanning approximately 120 amino acids, is crucial for targeting LNK to the plasma membrane by binding to phosphoinositides.[8] This localization is essential for LNK to interact with membrane-proximal signaling complexes and exert its regulatory functions.[7] The PH domain is also a hotspot for disease-associated mutations.[10]

  • Src Homology 2 (SH2) Domain: The C-terminal SH2 domain, of about 100 amino acids, is central to LNK's function.[7] It recognizes and binds to specific phosphotyrosine (pTyr) motifs on target proteins, such as Janus kinases (JAKs) and cytokine receptors.[8] This interaction is the primary mechanism by which LNK inhibits downstream signaling pathways.[7] The crystal structure of the LNK SH2 domain has been solved, revealing a canonical SH2 fold with an additional N-terminal helix.[11]

Signaling Pathways Regulated by LNK (SH2B3)

LNK is a key negative regulator of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, which is activated by numerous cytokines and growth factors.[2] This pathway plays a pivotal role in cell proliferation, differentiation, survival, and immune responses. LNK constrains the amplitude and duration of JAK-STAT signaling, thereby preventing excessive cellular responses.[2]

The mechanism of LNK-mediated inhibition involves its SH2 domain directly binding to the phosphorylated activation loop of JAK2.[12] This binding can inhibit JAK2 kinase activity and also recruit other regulatory proteins, such as E3 ubiquitin ligases (e.g., CBL), which can lead to the ubiquitination and subsequent proteasomal degradation of JAK2.[5]

LNK has been shown to negatively regulate signaling downstream of several key receptors, including:

  • Thrombopoietin receptor (TPO-R or MPL)

  • Erythropoietin receptor (EPO-R)[7]

  • Stem cell factor receptor (c-Kit)[13]

  • Platelet-derived growth factor receptor (PDGFR)[13]

  • Macrophage colony-stimulating factor receptor (c-Fms)[13]

By inhibiting these pathways, LNK plays a crucial role in regulating hematopoiesis, including the self-renewal and proliferation of hematopoietic stem cells (HSCs).[3]

LNK_JAK_STAT_Signaling Cytokine_Receptor Cytokine Receptor (e.g., TPO-R, EPO-R) JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylates Proteasome Proteasome JAK2->Proteasome Degradation LNK LNK (SH2B3) LNK->JAK2 Binds to pTyr (Inhibits) CBL CBL (E3 Ligase) LNK->CBL Recruits Cytokine Cytokine (e.g., TPO, EPO) Cytokine->Cytokine_Receptor Binds pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Regulates CBL->JAK2 Ubiquitinates

LNK-mediated negative regulation of the JAK-STAT signaling pathway.

Quantitative Data

The following table summarizes key quantitative data related to the LNK (SH2B3) protein.

ParameterValueMethodReference
Molecular Weight (Human)
Calculated63.2 kDaSequence analysis[6]
Apparent (SDS-PAGE)~70-75 kDaWestern Blot[5]
Binding Affinity (SH2 Domain)
JAK2 pY813 peptide (WT)IC50: 60 nMSurface Plasmon Resonance (SPR) Competition Assay[14]
JAK2 pY813 +1R mutant>80-fold decrease in affinitySPR Competition Assay[14]
JAK2 pY813 +3F mutant~25-fold decrease in affinitySPR Competition Assay[14]
EPOR, FLT3, c-KIT motifsModerate affinitySPR Competition Assay[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study LNK (SH2B3).

Immunoprecipitation (IP) of LNK (SH2B3)

This protocol describes the immunoprecipitation of endogenous or overexpressed LNK/SH2B3 from cell lysates to study its interactions with other proteins.

Materials:

  • Cells expressing LNK/SH2B3

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[15][16] Store at 4°C.

  • Protease and Phosphatase Inhibitor Cocktails (e.g., from Sigma-Aldrich)

  • Anti-LNK/SH2B3 antibody (10 µg per IP)

  • Protein A/G magnetic beads or agarose (B213101) beads (e.g., Dynabeads from Invitrogen)

  • 3x SDS-PAGE Sample Buffer

  • Microcentrifuge

  • Rotating platform

Procedure:

  • Cell Lysis:

    • Wash cultured cells once with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For a 10 cm dish, use 0.5-1.0 ml of buffer.[15]

    • Incubate on ice for 30 minutes with occasional vortexing.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Incubate 500 µg to 1 mg of total protein with 10 µg of anti-LNK/SH2B3 antibody.

    • Incubate overnight at 4°C on a rotating platform.

  • Immune Complex Capture:

    • Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.

    • Wash the beads five times with 500 µl of ice-cold lysis buffer.[17]

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 20-40 µl of 3x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to elute the protein and denature the immune complexes.

    • Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.

Western Blotting for LNK (SH2B3)

This protocol is for detecting LNK/SH2B3 protein in cell lysates or immunoprecipitated samples.

Materials:

  • Protein samples (cell lysate or IP eluate)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-LNK/SH2B3 (e.g., 0.3-1.0 µg/ml)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • SDS-PAGE:

    • Load 35-60 µg of total protein lysate per lane on an SDS-PAGE gel.[8]

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-LNK/SH2B3 antibody diluted in blocking buffer. A typical concentration is 0.3 µg/ml.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Detect the chemiluminescent signal using an imaging system. LNK/SH2B3 should appear as a band at approximately 70-75 kDa.

Western_Blot_Workflow A 1. Protein Sample (Cell Lysate or IP) B 2. SDS-PAGE (Separation by size) A->B C 3. Transfer to Membrane (e.g., PVDF) B->C D 4. Blocking (5% milk or BSA in TBST) C->D E 5. Primary Antibody Incubation (Anti-LNK/SH2B3) D->E F 6. Washing (TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Washing (TBST) G->H I 9. Detection (ECL Substrate & Imaging) H->I J Result: Band at ~70-75 kDa I->J

A general workflow for the Western blotting of LNK (SH2B3) protein.
Cell Migration (Boyden Chamber) Assay

This assay measures the effect of LNK/SH2B3 on cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (Boyden chambers) with appropriate pore size (e.g., 8.0 µm)[18][19]

  • 24-well plates

  • Cells of interest (e.g., endothelial cells) with modulated LNK/SH2B3 expression

  • Serum-free culture medium

  • Culture medium with chemoattractant (e.g., 20% FBS)

  • Cotton swabs

  • Crystal violet stain solution or MTT colorimetric assay reagents[18]

Procedure:

  • Cell Preparation:

    • Culture cells to be assayed. If necessary, transduce or transfect cells to overexpress or knockdown LNK/SH2B3.

    • Starve the cells in serum-free medium for 24 hours before the assay.

    • Harvest and resuspend the cells in serum-free medium at a desired concentration.

  • Assay Setup:

    • Add culture medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The incubation time depends on the cell type's migratory capacity.[18]

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.

    • Staining Method: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the stained cells under a microscope.

    • MTT Assay Method: Quantify the migrated cells in the lower chamber using an MTT colorimetric assay according to the manufacturer's protocol.

Conclusion

LNK (SH2B3) is a multifaceted adaptor protein that acts as a crucial negative regulator of cytokine signaling, primarily through its inhibition of the JAK-STAT pathway. Its well-defined domain structure, particularly the SH2 domain, allows for specific interactions with key signaling molecules, making it a central node in cellular homeostasis. The association of LNK mutations with various hematological and inflammatory diseases underscores its importance and highlights it as a potential therapeutic target. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of LNK/SH2B3 in health and disease.

References

The Role of LNK4 in the Arabidopsis Circadian Clock: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) protein family in Arabidopsis thaliana represents a critical node in the integration of light signals with the endogenous circadian clock. This family consists of four members, LNK1, LNK2, LNK3, and LNK4, which exhibit both distinct and overlapping functions in regulating plant development and physiology. While LNK1 and LNK2 have more predominant roles, LNK4, in conjunction with LNK3, contributes to the fine-tuning of circadian rhythms. This technical guide provides an in-depth exploration of the mechanism of action of LNK4, focusing on its role as a transcriptional co-regulator within the plant's timekeeping machinery. We present quantitative data on the effects of LNK4 on the circadian period, detail its interaction with the key transcription factor REVEILLE 8 (RVE8), and provide comprehensive experimental protocols for the study of LNK4 and its interactions.

Introduction

In Arabidopsis thaliana, the circadian clock is a complex gene regulatory network that orchestrates a wide array of physiological processes, from photosynthesis to flowering time, in anticipation of daily environmental changes. The LNK protein family serves as a crucial link between light-input pathways and the central oscillator of the clock. LNK4, a smaller member of this family, primarily functions through protein-protein interactions to modulate the activity of transcription factors that drive rhythmic gene expression.[1] Its mechanism of action is intrinsically linked to its interaction with other clock components, most notably the MYB-like transcription factor RVE8.[2]

Quantitative Data

The functional contribution of LNK4 to the circadian clock is most evident when studied in combination with other lnk mutants, highlighting a degree of functional redundancy within the LNK family. The following table summarizes the quantitative effects of various lnk mutations on the circadian period of leaf movement and CCA1 gene expression in Arabidopsis thaliana.

GenotypeCircadian Period of Leaf Movement (hours)Circadian Period of CCA1::LUC Expression (hours)
Wild Type (WT)24.525.4
lnk3No significant difference from WTNot reported
lnk4No significant difference from WTNot reported
lnk3;4No significant difference from WT25.8
lnk1;227.226.9
lnk1;2;3Not reportedNot reported
lnk1;2;4Not reportedNot reported
lnkQ (lnk1;2;3;4)Not reported28.4

Data sourced from Pérez-García et al., 2018.[1]

Signaling Pathway and Molecular Interactions

LNK4 functions as a transcriptional co-regulator by interacting with the transcription factor RVE8. This interaction modulates the binding of RVE8 to the promoters of target genes, thereby influencing their expression. The LNK proteins, including LNK4, can act as both co-activators and co-repressors depending on the target gene and the context of other interacting proteins.

In the context of the circadian clock, LNK1 and LNK2, along with RVE8, form a transcriptional activator complex that promotes the expression of evening-phased clock genes like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).[3] The interaction of LNK proteins with RVE8 can also antagonize RVE8's function in other pathways, such as the regulation of anthocyanin biosynthesis, where the LNK-RVE8 complex acts as a repressor.[2] While the precise role of the LNK4-RVE8 interaction is still under investigation, it is believed to contribute to the overall balance of transcriptional regulation within the circadian network.

LNK4_Signaling_Pathway cluster_nucleus Nucleus RVE8 RVE8 (Transcription Factor) Clock_Genes Target Clock Genes (e.g., PRR5, TOC1) RVE8->Clock_Genes Regulates Transcription Promoter Promoter (Evening Element) RVE8->Promoter Binds LNK4 LNK4 LNK4->RVE8 Interacts with Light Light Signal Light->LNK4 Induces Expression Clock Circadian Clock Clock->RVE8 Regulates Expression

LNK4 interacts with RVE8 to regulate target gene expression.

Experimental Protocols

The study of LNK4's mechanism of action relies on a variety of molecular biology techniques to investigate protein-protein interactions and gene regulation. Below are detailed protocols for key experiments.

Yeast Two-Hybrid (Y2H) Assay for LNK4-RVE8 Interaction

This protocol is designed to verify the direct physical interaction between LNK4 and RVE8 in a yeast model system.

Materials:

  • Yeast strain (e.g., AH109 or Y2H Gold)

  • Bait vector (e.g., pGBKT7) containing the full-length coding sequence of RVE8.

  • Prey vector (e.g., pGADT7) containing the full-length coding sequence of LNK4.

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective media (SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade).

  • X-α-Gal for blue/white screening.

Procedure:

  • Vector Construction: Clone the full-length CDS of RVE8 into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD-RVE8). Clone the full-length CDS of LNK4 into the pGADT7 vector to create a fusion with the GAL4 activation domain (AD-LNK4).

  • Yeast Transformation: Co-transform the BD-RVE8 and AD-LNK4 plasmids into the competent yeast cells. As controls, transform empty vectors and each construct with an empty corresponding vector.

  • Selection: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids.

  • Interaction Assay: Patch the colonies from the selection plates onto SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-His/-Ade plates. Also, perform a β-galactosidase filter lift assay or use plates containing X-α-Gal.

  • Analysis: Growth on the selective media and the development of a blue color in the presence of X-α-Gal indicate a positive interaction between LNK4 and RVE8.

Y2H_Workflow cluster_prep Preparation cluster_assay Assay Bait Construct Bait Plasmid (BD-RVE8) Transform Co-transform Yeast Bait->Transform Prey Construct Prey Plasmid (AD-LNK4) Prey->Transform Select Select on SD/-Leu/-Trp Transform->Select Assay Assay on Selective Media (SD/-Leu/-Trp/-His/-Ade) Select->Assay Result Observe Growth/Color Change Assay->Result CoIP_Workflow Extract Protein Extraction from Arabidopsis Seedlings Clarify Clarify Lysate Extract->Clarify IP Immunoprecipitate with anti-GFP Antibody Clarify->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot with anti-GFP & anti-MYC Elute->WB

References

LNK4 Expression Profile in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4) gene is a member of a small, plant-specific family of proteins that play a crucial role in the intricate network connecting light signaling and the circadian clock. Understanding the spatial and temporal expression patterns of LNK4 is fundamental to elucidating its precise functions in plant growth, development, and environmental responses. This technical guide provides a comprehensive overview of the LNK4 expression profile across various plant tissues, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling context and relevant experimental workflows.

Data Presentation: LNK4 Gene Expression

The following tables summarize the quantitative expression data of LNK4 and its homologs in Arabidopsis thaliana, maize (Zea mays), and rice (Oryza sativa). The data is compiled from publicly available transcriptomic datasets, including the Arabidopsis eFP Browser, MaizeGDB, and the Rice Expression Database. Expression values are presented as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) where available.

Table 1: Arabidopsis thaliana LNK4 (AT1G13320) Transcript Abundance

TissueDevelopmental StageExpression (TPM/Relative)Data Source
Shoot Apex SeedlingModerateArabidopsis eFP Browser
Hypocotyl SeedlingLowArabidopsis eFP Browser
Cotyledons SeedlingModerateArabidopsis eFP Browser
Rosette Leaf VegetativeHighArabidopsis eFP Browser
Cauline Leaf ReproductiveHighArabidopsis eFP Browser
Stem ReproductiveModerateArabidopsis eFP Browser
Flower ReproductiveModerateArabidopsis eFP Browser
Sepals Flower Stage 15ModerateArabidopsis eFP Browser
Petals Flower Stage 15LowArabidopsis eFP Browser
Stamens Flower Stage 15LowArabidopsis eFP Browser
Carpels Flower Stage 15ModerateArabidopsis eFP Browser
Silique FruitingModerateArabidopsis eFP Browser
Seeds FruitingLowArabidopsis eFP Browser
Roots SeedlingLowArabidopsis eFP Browser

Table 2: Maize LNK4 Homolog (Zm00001d039149) Transcript Abundance

TissueDevelopmental StageExpression (FPKM)Data Source
Primary Root V25-10MaizeGDB/Maize eFP Browser
Coleoptile V210-15MaizeGDB/Maize eFP Browser
Leaf (V5) Vegetative15-20MaizeGDB/Maize eFP Browser
Leaf (V9) Vegetative20-25MaizeGDB/Maize eFP Browser
Internode (1cm) V95-10MaizeGDB/Maize eFP Browser
Tassel R110-15MaizeGDB/Maize eFP Browser
Anther R15-10MaizeGDB/Maize eFP Browser
Pollen R1<5MaizeGDB/Maize eFP Browser
Ear R110-15MaizeGDB/Maize eFP Browser
Silk R15-10MaizeGDB/Maize eFP Browser
Endosperm (12 DAP) Grain Filling<5MaizeGDB/Maize eFP Browser
Embryo (24 DAP) Grain Filling<5MaizeGDB/Maize eFP Browser

Table 3: Rice LNK4 Homolog (LOC_Os01g09470) Transcript Abundance

TissueDevelopmental StageExpression (TPM)Data Source
Seedling 7 days after germination~15Rice Expression Database (RED)
Leaf Tillering~25Rice Expression Database (RED)
Sheath Tillering~20Rice Expression Database (RED)
Stem Heading~15Rice Expression Database (RED)
Root Tillering~10Rice Expression Database (RED)
Panicle (P1) Panicle Initiation~18RiceXPro
Panicle (P6) Heading~22RiceXPro
Stamen Flowering~12RiceXPro
Pistil Flowering~15RiceXPro
Endosperm (7 DAP) Grain Filling~8RiceXPro
Embryo (21 DAP) Maturation~10RiceXPro

Experimental Protocols

RNA Extraction from Plant Tissues for Gene Expression Analysis

This protocol is a general guideline and may require optimization for specific tissues, especially those rich in polysaccharides or secondary metabolites.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • RNA extraction buffer (e.g., TRIzol reagent or a CTAB-based buffer)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with DEPC-treated water)

  • RNase-free water

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 50-100 mg of the powdered tissue to a new RNase-free microcentrifuge tube.

  • Add 1 mL of RNA extraction buffer (e.g., TRIzol) and vortex vigorously for 1 minute to homogenize the sample.

  • Incubate the homogenate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.

  • Add 500 µL of isopropanol to precipitate the RNA. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.

  • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

Quantitative Real-Time PCR (qPCR) for LNK4 Expression Analysis

Materials:

  • High-quality total RNA (from the protocol above)

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)

  • Gene-specific primers for LNK4 and a reference gene (e.g., Actin or Ubiquitin)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme. Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • Primer Design and Validation: Design primers for LNK4 and a stable reference gene. Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in an optical-grade plate. A typical 20 µL reaction includes:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

    • Include no-template controls for each primer pair.

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument with a program similar to the following:

    • Initial denaturation: 95°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis (for SYBR Green assays) to check for primer-dimers and non-specific products.

  • Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Calculate the relative expression of LNK4 using the ΔΔCt method, normalizing to the expression of the reference gene.

Mandatory Visualizations

LNK4 in the Arabidopsis Circadian Clock Signaling Pathway

LNK4_Signaling_Pathway cluster_oscillator Core Circadian Oscillator Light Light Phy_Cry Phy/Cry Light->Phy_Cry activates CCA1_LHY CCA1/LHY Phy_Cry->CCA1_LHY activates PRR9_PRR7_PRR5_TOC1 PRR9/7/5/TOC1 CCA1_LHY->PRR9_PRR7_PRR5_TOC1 represses PRR9_PRR7_PRR5_TOC1->CCA1_LHY represses LNKs LNK1/2/3/4 PRR9_PRR7_PRR5_TOC1->LNKs represses RVE8 RVE8 LNKs->RVE8 interacts with Evening_Genes Evening-phased Genes (e.g., PRR5) LNKs->Evening_Genes co-activates RVE8->Evening_Genes activates transcription

Caption: A simplified model of the Arabidopsis circadian clock, highlighting the role of LNK proteins.

General Workflow for Plant Gene Expression Analysis

LNK4: A Comprehensive Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family represents a critical nexus between light signaling and the circadian clock in plants. This technical guide provides an in-depth exploration of LNK4, a key member of this family in Arabidopsis thaliana. We delve into the discovery of the LNK gene family, the specific characterization of LNK4, and its multifaceted roles in regulating circadian rhythms and mediating responses to cold stress. This document details the molecular interactions of LNK4, particularly its function as a co-regulator with the transcription factor REVEILLE 8 (RVE8), and presents quantitative data on gene expression and circadian period alterations in lnk mutants. Furthermore, we provide detailed experimental protocols for the key methodologies used to elucidate LNK4 function, including quantitative Real-Time PCR (qRT-PCR), Co-Immunoprecipitation (Co-IP), and Chromatin Immunoprecipitation (ChIP). This guide is intended to be a valuable resource for researchers investigating plant signaling pathways and for professionals in drug development seeking to understand novel regulatory mechanisms.

Discovery and Molecular Characterization of the LNK Gene Family

The LNK gene family in Arabidopsis thaliana was first identified through research aimed at discovering the signaling components that connect light photoreceptors to the circadian clock.[1][2][3] This family consists of four members, LNK1, LNK2, LNK3, and LNK4, which play pivotal roles in synchronizing physiological and developmental processes with environmental cycles.[1][3] While LNK1 and LNK2 have been more extensively studied for their roles in controlling circadian rhythms, photomorphogenic responses, and flowering time, LNK3 and LNK4 have been shown to have both distinct and partially overlapping functions.[3]

LNK4, along with its close homolog LNK3, is particularly implicated in the response to cold stress.[4] Under cold conditions, both LNK3 and LNK4 are specifically phosphorylated, suggesting this post-translational modification is crucial for their activation and function in temperature-specific gene regulation. The LNK proteins, including LNK4, do not possess a known DNA binding domain themselves but act as transcriptional co-regulators by interacting with other proteins, most notably the MYB-like transcription factor RVE8.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the LNK gene family, providing insights into the functional consequences of mutations in these genes.

Table 1: Circadian Period of Leaf Movement in Arabidopsis Clock Mutants

GenotypeMean Period (hours) ± SDReference
Wild Type (WT)24.5 ± 0.8[6]
lnk125.4 ± 1.0[6]
lnk226.0 ± 1.2[6]
lnk1 lnk227.0 ± 1.5[6]
lnk3No significant difference from WT[3]
lnk4No significant difference from WT[3]
lnk1 lnk2 lnk3Longer period than lnk1 lnk2[3]
lnk1 lnk2 lnk4Longer period than lnk1 lnk2[3]
lnkQ (quadruple mutant)Longest period[3]

Table 2: Relative Expression of Clock-Regulated Genes in lnk Mutants

GeneGenotypeRelative Expression vs. WTReference
TOC1lnk1 lnk2Decreased[3][5]
PRR5lnk1 lnk2Decreased[3][5]
CCA1lnk1 lnk2Slightly Decreased[3][5]
LHYlnk1 lnk2No significant change[3][5]
DREB1A (cold-induced)lnk3 lnk4Reduced induction under cold[7]
DREB1A (cold-induced)lnkQFurther reduced induction under cold[7]

Signaling Pathways and Regulatory Networks

The LNK4 protein functions as a key component in a complex signaling network that integrates environmental cues like light and temperature with the central circadian oscillator. The following diagrams illustrate these pathways and the experimental workflows used to study them.

LNK4_Signaling_Pathway Light Light Phytochromes Phytochromes Light->Phytochromes LNK4 LNK4 Phytochromes->LNK4 Cold_Stress Cold Stress (4°C) Cold_Stress->LNK4 Phosphorylation LNK4_P LNK4-P LNK4_RVE8_Complex LNK4-RVE8 Complex LNK4_P->LNK4_RVE8_Complex RVE8 RVE8 RVE8->LNK4_RVE8_Complex Clock_Genes Circadian Clock Genes (e.g., PRR5, TOC1) LNK4_RVE8_Complex->Clock_Genes Activation Cold_Responsive_Genes Cold-Responsive Genes (e.g., DREB1A) LNK4_RVE8_Complex->Cold_Responsive_Genes Activation Circadian_Rhythms Circadian Rhythms Clock_Genes->Circadian_Rhythms Cold_Acclimation Cold Acclimation Cold_Responsive_Genes->Cold_Acclimation

Figure 1: LNK4 Signaling Pathway. This diagram illustrates how LNK4 integrates light and cold stress signals to regulate downstream gene expression in conjunction with RVE8, impacting circadian rhythms and cold acclimation.

Experimental_Workflow Start Investigating LNK4 Function Gene_Expression Gene Expression Analysis (qRT-PCR) Start->Gene_Expression Protein_Interaction Protein-Protein Interaction (Co-Immunoprecipitation) Start->Protein_Interaction DNA_Binding Protein-DNA Interaction (ChIP-qPCR) Start->DNA_Binding RNA_Extraction RNA Extraction from WT and lnk4 mutants Gene_Expression->RNA_Extraction Protein_Extraction Protein Extraction from Tagged LNK4 & RVE8 lines Protein_Interaction->Protein_Extraction Crosslinking Crosslink Proteins to DNA in vivo DNA_Binding->Crosslinking cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Expression_Levels Quantify Target Gene Expression Levels qPCR->Expression_Levels Immunoprecipitation Immunoprecipitation with Anti-tag Antibody Protein_Extraction->Immunoprecipitation Western_Blot Western Blot Analysis Immunoprecipitation->Western_Blot Interaction_Confirmation Confirm LNK4-RVE8 Interaction Western_Blot->Interaction_Confirmation Chromatin_Shearing Chromatin Shearing Crosslinking->Chromatin_Shearing ChIP Immunoprecipitate with Anti-RVE8 Antibody Chromatin_Shearing->ChIP DNA_Purification DNA Purification ChIP->DNA_Purification qPCR_ChIP qPCR of Target Promoters DNA_Purification->qPCR_ChIP Binding_Enrichment Determine RVE8 Binding Enrichment qPCR_ChIP->Binding_Enrichment

Figure 2: Experimental Workflow for LNK4 Characterization. This flowchart outlines the key experimental procedures used to investigate the gene regulatory functions, protein interactions, and DNA binding activities related to LNK4.

Detailed Experimental Protocols

The following protocols are generalized from standard procedures used in the characterization of LNK4 and its interacting partners in Arabidopsis thaliana.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of LNK4 and its target genes in wild-type and mutant plants.

  • RNA Extraction: Total RNA is isolated from plant tissues (e.g., seedlings, leaves) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. The quantity and quality of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

  • qPCR Reaction Setup: The qPCR reaction is prepared in a 96- or 384-well plate. Each reaction typically contains:

    • cDNA template

    • Forward and reverse gene-specific primers

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Nuclease-free water

  • qPCR Cycling: The reaction is run on a real-time PCR machine with a typical program:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 s)

      • Annealing/Extension (e.g., 60°C for 1 min)

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a stably expressed reference gene (e.g., ACTIN2, UBQ10).

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol is used to verify the in vivo interaction between LNK4 and its binding partners, such as RVE8.

  • Plant Material: Use transgenic plants co-expressing tagged versions of the proteins of interest (e.g., LNK4-MYC and RVE8-HA).

  • Protein Extraction: Grind frozen plant tissue to a fine powder in liquid nitrogen and resuspend in ice-cold IP lysis buffer containing protease and phosphatase inhibitors.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysate with an antibody specific to one of the protein tags (e.g., anti-MYC antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tagged proteins (e.g., anti-MYC and anti-HA antibodies) to detect the co-immunoprecipitated partner.

Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interaction

This protocol is used to determine if a transcription factor, such as RVE8, binds to the promoter regions of potential target genes in a manner that may be influenced by LNK4.

  • Cross-linking: Treat plant material with formaldehyde (B43269) to cross-link proteins to DNA in vivo.

  • Chromatin Isolation and Shearing: Isolate nuclei and extract chromatin. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-RVE8) or a tag if the protein is tagged.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA from the eluted sample.

  • qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific regions of the target gene promoters. The enrichment of a specific promoter region in the ChIP sample compared to a negative control (e.g., input DNA or a mock IP with no antibody) indicates binding of the transcription factor to that region.

Conclusion and Future Directions

LNK4 has emerged as a crucial, yet nuanced, regulator within the intricate network governing plant circadian rhythms and stress responses. Its role as a co-regulator, particularly in partnership with RVE8, highlights the complexity of transcriptional control where the same protein complex can activate or repress different sets of genes in a context-dependent manner. The specific phosphorylation of LNK4 under cold stress points to a sophisticated mechanism for integrating temperature cues into the circadian and stress-responsive gene expression programs.

Future research should aim to identify the specific kinase(s) responsible for LNK4 phosphorylation under cold stress and to elucidate the precise molecular mechanism by which this modification alters its activity and/or interaction with RVE8. While mass spectrometry is a powerful tool for identifying phosphorylation sites, the specific phosphorylated residues on LNK4 have not yet been reported in the literature.[8][9][10][11][12] Identifying these sites would be a significant step forward. Furthermore, genome-wide ChIP-seq and RNA-seq analyses in lnk4 mutants under various conditions will be instrumental in identifying the full complement of LNK4-regulated genes and understanding its global impact on the plant transcriptome. For drug development professionals, a deeper understanding of such regulatory hubs could offer novel strategies for developing compounds that modulate plant growth and stress tolerance, with potential applications in agriculture and biotechnology.

References

Subcellular Localization of LNK4 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4) protein in Arabidopsis thaliana. LNK4 is a key component of the plant's circadian clock, integrating light signals to regulate gene expression and developmental processes. Understanding its precise location within the cell is crucial for elucidating its function and for potential applications in agricultural biotechnology.

Core Concepts: The LNK Protein Family and Circadian Rhythms

The LNK family in Arabidopsis thaliana consists of four homologous proteins: LNK1, LNK2, LNK3, and LNK4. These proteins act as transcriptional coactivators, playing a pivotal role in the intricate signaling network that governs the plant's internal clock. This biological timer allows plants to anticipate and adapt to daily and seasonal changes in their environment, such as variations in light and temperature. The LNK proteins themselves do not bind directly to DNA but are recruited to the promoters of target genes by interacting with DNA-binding transcription factors.

Subcellular Localization of LNK Proteins

Experimental evidence, primarily from studies on LNK1 and LNK2, strongly indicates a nuclear localization for the LNK protein family. Given the high degree of homology and functional redundancy among the LNK proteins, it is highly probable that LNK4 also resides and functions within the nucleus.

Qualitative Data on LNK Protein Localization

The primary method for determining the subcellular localization of LNK proteins has been through the use of fluorescent protein fusions (e.g., Green Fluorescent Protein - GFP, Yellow Fluorescent Protein - YFP) coupled with confocal microscopy.

ProteinOrganismMethodLocalizationCitation
LNK1Arabidopsis thaliana35S:LNK1:YFP (stable)Predominantly Nuclear[1]
LNK1Arabidopsis thalianaLNK1-GFP (stable)Nuclear[2]
LNK2Arabidopsis thalianaLNK2-GFP (stable)Nuclear[2]
LNK1 & LNK2Nicotiana benthamianaTransient expressionNuclear[2]

Note: While direct experimental visualization of LNK4 localization is not extensively documented in readily available literature, its sequence homology and interaction with other nuclear-localized clock components strongly support a nuclear localization.

Signaling Pathway of LNK Proteins

The LNK proteins are central to a key feedback loop within the Arabidopsis circadian oscillator. They act as a bridge, connecting light signaling to the core clock machinery. In the morning, light signals promote the expression of LNK genes. The LNK proteins then interact with morning-expressed MYB-like transcription factors, REVEILLE 4 (RVE4) and RVE8. This complex then binds to the promoters of the evening-expressed clock genes PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1), activating their transcription. In the evening, the PRR proteins, including TOC1, in turn, repress the expression of the LNK genes, thus completing the feedback loop.

LNK_Signaling_Pathway Light Light LNKs LNK1/LNK2/LNK3/LNK4 Light->LNKs activates RVEs RVE4/RVE8 LNKs->RVEs interacts with PRRs PRR5/TOC1 RVEs->PRRs activates transcription RVEs->p1 PRRs->LNKs represses Afternoon_Genes Afternoon Gene Expression PRRs->Afternoon_Genes regulates p1->PRRs

LNK Signaling Pathway

Experimental Protocols for Subcellular Localization

Determining the subcellular localization of LNK4 involves expressing the protein fused to a fluorescent marker within plant cells and observing its location using microscopy. Both stable and transient expression systems in Arabidopsis thaliana are commonly employed.

Stable Transformation via Floral Dip Method

This method generates transgenic Arabidopsis lines that stably express the LNK4-fluorescent protein fusion.

Workflow:

Floral_Dip_Workflow start Start: LNK4 cDNA cloning Clone LNK4 into a binary vector with a fluorescent protein tag (e.g., GFP) start->cloning agro_transform Transform Agrobacterium tumefaciens with the binary vector cloning->agro_transform culture Culture transformed Agrobacterium agro_transform->culture floral_dip Perform floral dip on flowering Arabidopsis plants culture->floral_dip seed_harvest Harvest T1 seeds floral_dip->seed_harvest selection Select transgenic seedlings on antibiotic/herbicide medium seed_harvest->selection microscopy Confocal microscopy of T2/T3 generation seedlings to observe fluorescence selection->microscopy end End: Determine LNK4 subcellular localization microscopy->end

Floral Dip Transformation Workflow

Detailed Methodology:

  • Vector Construction: The full-length coding sequence of LNK4 is cloned into a plant binary vector, such as pCAMBIA or pGWB, in-frame with a fluorescent reporter gene like GFP or YFP. The expression of the fusion construct is typically driven by a strong constitutive promoter, like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium Transformation: The resulting plasmid is introduced into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation or heat shock.

  • Plant Transformation: Arabidopsis thaliana plants are grown until they bolt and produce flowers. A culture of the transformed Agrobacterium is prepared in an infiltration medium containing sucrose (B13894) and a surfactant (e.g., Silwet L-77). The flowering bolts of the plants are dipped into the bacterial suspension.

  • Selection of Transgenic Plants: Seeds (T1 generation) are harvested from the dipped plants. These seeds are surface-sterilized and plated on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance gene on the binary vector. Resistant seedlings are transgenic.

  • Microscopy: T2 or T3 generation seedlings are then analyzed by confocal laser scanning microscopy to visualize the subcellular localization of the LNK4-fluorescent protein fusion. A nuclear stain, such as DAPI, is often used to co-localize the fluorescent signal with the nucleus.

Transient Expression in Arabidopsis Protoplasts

This method allows for a more rapid analysis of protein localization without the need to generate stable transgenic lines.

Workflow:

Protoplast_Workflow start Start: LNK4-GFP plasmid DNA transformation Transform protoplasts with the LNK4-GFP plasmid via PEG-calcium method start->transformation protoplast_isolation Isolate mesophyll protoplasts from Arabidopsis leaves protoplast_isolation->transformation incubation Incubate protoplasts to allow for gene expression transformation->incubation microscopy Confocal microscopy to observe GFP fluorescence incubation->microscopy end End: Determine LNK4 subcellular localization microscopy->end

Protoplast Transformation Workflow

Detailed Methodology:

  • Plasmid Preparation: A high-purity preparation of the plasmid DNA containing the LNK4-fluorescent protein fusion construct is required.

  • Protoplast Isolation: Leaves from 3-4 week old Arabidopsis plants are cut into thin strips and incubated in an enzyme solution (containing cellulase (B1617823) and macerozyme) to digest the cell walls. The resulting protoplasts are then purified by filtration and centrifugation.

  • Protoplast Transformation: The purified protoplasts are incubated with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) and calcium chloride. This treatment permeabilizes the cell membrane, allowing the plasmid to enter the protoplasts.

  • Incubation and Microscopy: The transformed protoplasts are incubated for 12-24 hours to allow for the expression of the fusion protein. The subcellular localization of the fluorescently tagged LNK4 is then observed using a confocal microscope.

Conclusion and Future Directions

The available evidence strongly supports the nuclear localization of the LNK4 protein in Arabidopsis thaliana. This localization is consistent with its role as a transcriptional coactivator within the circadian clock signaling pathway. Future research should focus on obtaining direct high-resolution images of LNK4 localization and performing quantitative analysis to determine if its nuclear abundance changes in response to different light conditions or at different times of the day. Such studies will provide a more detailed understanding of how LNK4 and the other LNK proteins fine-tune the plant's internal clock to optimize growth and development.

References

LNK4: A Nexus of Light Signaling and Circadian Rhythms in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) Gene Family

The ability of plants to synchronize their growth and development with the daily and seasonal changes in their light environment is fundamental for their survival and reproductive success. This intricate coordination is managed by a complex interplay between light signaling pathways and the endogenous circadian clock. At the heart of this network lies the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family, a small group of plant-specific proteins that act as crucial molecular links between light perception and the core circadian oscillator in Arabidopsis thaliana.

The LNK family consists of four members: LNK1, LNK2, LNK3, and LNK4. While LNK1 and LNK2 have been more extensively studied and are known to play predominant roles in controlling circadian rhythms, photomorphogenesis, and photoperiod-dependent flowering, the functions of LNK3 and LNK4 are emerging as both overlapping and distinct, suggesting a finer layer of regulation within this family.[1] This guide focuses specifically on LNK4, delving into its known molecular interactions, its role in light and temperature signaling pathways, and the experimental methodologies used to elucidate its function.

LNK4: Structure and Expression

LNK4 (AT5G06980) is a relatively small protein of approximately 30 kDa. It shares a high degree of sequence similarity with LNK3, with which it likely arose from a recent gene duplication event.[2] Both LNK3 and LNK4 possess two conserved regions that are characteristic of all LNK family members and are thought to be involved in protein-protein interactions.[3]

The expression of LNK4, like other LNK genes, is regulated by both light and the circadian clock. The promoters of all four LNK genes, including LNK4, are directly bound by the core circadian clock proteins TIMING OF CAB EXPRESSION 1 (TOC1) and other PSEUDO-RESPONSE REGULATOR (PRR) proteins.[2] This places LNK4 directly downstream of the central oscillator, suggesting its role in transmitting circadian signals to downstream pathways.

LNK4 Interaction with Light and Temperature Signaling Pathways

While research on LNK4 is not as extensive as that on LNK1 and LNK2, several key interactions have been identified that shed light on its function.

Interaction with REVEILLE 8 (RVE8)

A significant breakthrough in understanding LNK4 function came with the discovery of its interaction with REVEILLE 8 (RVE8), a Myb-like transcription factor that is a key component of the circadian clock. Co-immunoprecipitation experiments have demonstrated that LNK4 (along with LNK3) physically interacts with RVE8 in a time-of-day-dependent manner.[4][5] This interaction is strongest during the day, suggesting a role for the LNK4-RVE8 complex in gating the output of the circadian clock to specific diurnal processes.[4]

Role in Temperature Stress Response

Recent studies have unveiled a specific role for LNK3 and LNK4 in the temperature stress response, distinguishing their function from LNK1 and LNK2. While LNK1 and LNK2 act as coactivators for RVE4 and RVE8 under normal and high-temperature conditions, LNK3 and LNK4 are specifically required for the activation of cold-inducible genes under low-temperature stress.[6][7] This suggests that different LNK-RVE complexes are formed to regulate gene expression in response to varying temperature cues.

Quantitative Data

Quantitative data on LNK4's biochemical properties and interaction dynamics are still limited in the scientific literature. The following table summarizes the available semi-quantitative and observational data.

Interaction / ParameterMethodObservationReference
LNK4 - RVE8 Interaction Co-ImmunoprecipitationStrong interaction observed at Zeitgeber Time 7 (ZT7), weaker at ZT11, and no evident interaction at other time points (ZT2, ZT15, ZT19, ZT23).[4][5]
LNK4 Promoter Binding ChIP-qPCRThe promoter of LNK4 is bound by the core clock protein TOC1.[2]
LNK4 Gene Expression qRT-PCRExpression is induced by cold stress (4°C).[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway involving LNK4 and a general workflow for investigating its protein-protein interactions.

LNK4_Signaling_Pathway cluster_light Light Signal cluster_clock Circadian Clock cluster_lnk4 cluster_output Downstream Responses Light Light TOC1 TOC1 Light->TOC1 LNK4 LNK4 TOC1->LNK4 Represses RVE8 RVE8 Cold-Inducible Genes Cold-Inducible Genes RVE8->Cold-Inducible Genes Activates (with LNK4) LNK4->RVE8 Interacts (Time-of-day dependent)

Caption: LNK4 signaling pathway.

CoIP_Workflow Start Start Transient expression of tagged LNK4 and putative interactor in N. benthamiana Transient expression of tagged LNK4 and putative interactor in N. benthamiana Start->Transient expression of tagged LNK4 and putative interactor in N. benthamiana Protein extraction Protein extraction Transient expression of tagged LNK4 and putative interactor in N. benthamiana->Protein extraction Immunoprecipitation with anti-tag antibody Immunoprecipitation with anti-tag antibody Protein extraction->Immunoprecipitation with anti-tag antibody Washing steps Washing steps Immunoprecipitation with anti-tag antibody->Washing steps Elution of protein complexes Elution of protein complexes Washing steps->Elution of protein complexes SDS-PAGE and Western Blot SDS-PAGE and Western Blot Elution of protein complexes->SDS-PAGE and Western Blot Mass Spectrometry (for unknown interactors) Mass Spectrometry (for unknown interactors) Elution of protein complexes->Mass Spectrometry (for unknown interactors) End End SDS-PAGE and Western Blot->End Mass Spectrometry (for unknown interactors)->End

Caption: Co-Immunoprecipitation workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for studying LNK4 and its interactions. Specific details may need to be optimized for individual experiments.

Co-Immunoprecipitation (Co-IP) for LNK4 Interaction

This protocol is adapted for transient expression in Nicotiana benthamiana.[1][8][9][10]

6.1.1 Agrobacterium-mediated Transient Expression:

  • Introduce expression constructs for tagged LNK4 (e.g., LNK4-GFP) and a putative interacting partner (e.g., RVE8-HA) into separate Agrobacterium tumefaciens strains.

  • Grow liquid cultures of each Agrobacterium strain to an OD600 of 0.8-1.0.

  • Pellet the bacteria and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

  • Mix the Agrobacterium strains carrying the LNK4 and interactor constructs in a 1:1 ratio.

  • Infiltrate the bacterial suspension into the abaxial side of leaves of 4- to 6-week-old N. benthamiana plants using a needleless syringe.

  • Allow protein expression to proceed for 2-3 days.

6.1.2 Protein Extraction and Immunoprecipitation:

  • Harvest infiltrated leaves and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

  • Incubate the pre-cleared lysate with an antibody specific to the tag on LNK4 (e.g., anti-GFP) overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with IP buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

6.1.3 Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using an antibody against the tag of the putative interacting partner (e.g., anti-HA) to confirm co-immunoprecipitation.

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a general outline for a Y2H screen to identify novel LNK4 interactors.[11][12][13][14][15]

  • Clone the full-length LNK4 coding sequence into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).

  • Transform the bait construct into a suitable yeast strain (e.g., AH109).

  • Confirm the absence of auto-activation of reporter genes by the LNK4-BD construct.

  • Mate the yeast strain containing the LNK4 bait with a yeast strain pre-transformed with an Arabidopsis cDNA library in a prey vector (e.g., pGADT7), which creates fusions with the GAL4 activation domain (AD).

  • Plate the diploid yeast on selective medium lacking leucine, tryptophan, and histidine to select for colonies where an interaction between the bait and prey proteins has occurred, leading to the activation of the HIS3 reporter gene.

  • Perform a β-galactosidase assay on positive colonies to confirm the activation of a second reporter gene (lacZ).

  • Isolate the prey plasmids from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

Hypocotyl Elongation Assay

This assay is used to assess the photomorphogenic response of Arabidopsis seedlings.[16][17][18][19][20]

  • Surface-sterilize Arabidopsis seeds (e.g., wild-type vs. lnk4 mutant) and plate them on half-strength Murashige and Skoog (MS) medium.

  • Stratify the seeds at 4°C in the dark for 2-4 days to ensure uniform germination.

  • Expose the plates to white light for several hours to induce germination.

  • Transfer the plates to specific light conditions (e.g., continuous red light, blue light, far-red light, or darkness) of controlled fluence rates.

  • After 3-5 days, photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

  • Statistically compare the hypocotyl lengths between genotypes under each light condition.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the transcript levels of LNK4 or its potential target genes.[21][22][23][24][25]

  • Grow Arabidopsis seedlings under desired light and temperature conditions and harvest tissue at specific time points.

  • Immediately freeze the tissue in liquid nitrogen.

  • Extract total RNA using a suitable kit or protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Set up qRT-PCR reactions using a SYBR Green-based master mix, gene-specific primers for your target gene (e.g., LNK4) and a reference gene (e.g., ACTIN2 or UBQ10), and the cDNA template.

  • Run the reactions on a real-time PCR machine.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target gene.

Future Directions and Unanswered Questions

While progress has been made in understanding the role of LNK4, several key questions remain unanswered, presenting exciting opportunities for future research:

  • Comprehensive LNK4 Interactome: A complete and unbiased identification of LNK4-interacting proteins under various light and temperature conditions is needed. This could be achieved through large-scale co-immunoprecipitation followed by mass spectrometry (Co-IP-MS).

  • Specific Role in Light Quality Signaling: The precise role of LNK4 in mediating responses to different wavelengths of light (blue, red, far-red) is unknown. Phenotypic analysis of lnk4 single and higher-order mutants under specific light qualities is required.

  • Downstream Target Genes: The direct downstream target genes regulated by the LNK4-containing transcription factor complexes are yet to be identified. Chromatin immunoprecipitation sequencing (ChIP-seq) using tagged RVE8 in a lnk4 mutant background could reveal LNK4-dependent target genes.

  • Post-Translational Modifications: Investigating potential post-translational modifications of LNK4, such as phosphorylation, in response to light or temperature could provide insights into the regulation of its activity and interactions.

Conclusion

LNK4 is emerging as a key player in the integration of light and temperature signals with the circadian clock in Arabidopsis thaliana. Its time-of-day-dependent interaction with the circadian clock component RVE8 and its specific role in the cold stress response highlight its distinct functions within the LNK family. The experimental protocols and signaling models presented in this guide provide a foundation for further investigation into the precise molecular mechanisms by which LNK4 contributes to plant environmental adaptation. Future research focused on elucidating the complete LNK4 interactome and its downstream targets will be crucial for a comprehensive understanding of this important signaling nexus and may open new avenues for the development of strategies to enhance crop resilience to environmental stresses.

References

Unveiling the Regulatory Landscape of LNK4: A Technical Guide to Investigating its Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling, the precise regulation of protein function is paramount. For researchers, scientists, and drug development professionals focused on the signaling pathways governed by the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family, understanding the post-translational modifications (PTMs) of LNK4 is a critical frontier. While the role of the LNK family in linking light signaling to the circadian clock in Arabidopsis thaliana is established, a detailed map of the PTMs that fine-tune LNK4's function remains to be elucidated.[1]

This technical guide outlines a comprehensive strategy for the identification and characterization of post-translational modifications of the LNK4 protein. The methodologies described herein are based on established proteomic techniques and provide a roadmap for uncovering the phosphorylation, ubiquitination, and glycosylation events that may regulate LNK4 activity, stability, and its interactions with other proteins.

Predicted Post-Translational Modifications of LNK4

A thorough investigation into LNK4's PTMs would logically begin with in silico predictions. Various bioinformatics tools can analyze the primary amino acid sequence of LNK4 to identify potential modification sites. For instance, NetPhos and other kinase-specific prediction tools can highlight potential serine, threonine, and tyrosine phosphorylation sites. Similarly, software is available to predict potential ubiquitination and glycosylation sites, providing a preliminary map to guide experimental approaches.

Experimental Workflows for PTM Identification and Validation

A multi-pronged experimental approach is essential to comprehensively identify and validate the PTMs of LNK4. The following sections detail proposed workflows for investigating phosphorylation, ubiquitination, and glycosylation.

Workflow for Identifying LNK4 Phosphorylation

The following diagram outlines a typical workflow for the identification and validation of protein phosphorylation sites.

phosphorylation_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation protein_extraction Protein Extraction from Arabidopsis ip Immunoprecipitation of LNK4 protein_extraction->ip Anti-LNK4 antibody sds_page SDS-PAGE and In-gel Digestion ip->sds_page lc_ms LC-MS/MS Analysis sds_page->lc_ms Tryptic peptides db_search Database Search for Phosphopeptides lc_ms->db_search site_mutagenesis Site-Directed Mutagenesis db_search->site_mutagenesis Identified phospho-sites phos_blot Phospho-specific Western Blot site_mutagenesis->phos_blot

Workflow for LNK4 phosphorylation analysis.

Experimental Protocols:

  • Immunoprecipitation of LNK4:

    • Homogenize Arabidopsis tissue expressing tagged LNK4 (e.g., LNK4-FLAG) in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Incubate the supernatant with anti-FLAG magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the LNK4 protein from the beads.

  • Mass Spectrometry for Phosphorylation Site Mapping:

    • Separate the immunoprecipitated LNK4 by SDS-PAGE and visualize the protein band.

    • Excise the LNK4 band and perform in-gel tryptic digestion.

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a protein database to identify peptides and map phosphorylation sites.

  • Site-Directed Mutagenesis:

    • Once potential phosphorylation sites are identified, create LNK4 mutants where the phosphorylated amino acid is substituted with a non-phosphorylatable residue (e.g., serine to alanine).

    • Express these mutants in a suitable system to study the functional consequences of the loss of phosphorylation.

Workflow for Investigating LNK4 Ubiquitination

The diagram below illustrates a workflow to determine if LNK4 is ubiquitinated and to identify the sites of modification.

ubiquitination_workflow cluster_in_vivo In Vivo Ubiquitination Assay cluster_site_identification Ubiquitination Site Identification co_expression Co-express LNK4 and Ubiquitin denaturing_ip Denaturing Immunoprecipitation co_expression->denaturing_ip Cell lysate ub_blot Anti-Ubiquitin Western Blot denaturing_ip->ub_blot ms_analysis LC-MS/MS of Digested LNK4 denaturing_ip->ms_analysis Purified LNK4 di_gly Search for Di-Gly Remnant ms_analysis->di_gly

Workflow for LNK4 ubiquitination analysis.

Experimental Protocols:

  • In Vivo Ubiquitination Assay:

    • Co-express tagged LNK4 and tagged ubiquitin in a suitable cell system.

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

    • Perform immunoprecipitation of LNK4.

    • Analyze the immunoprecipitate by western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on LNK4.

  • Identification of Ubiquitination Sites by Mass Spectrometry:

    • Following immunoprecipitation of ubiquitinated LNK4, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the MS/MS data for peptides containing a di-glycine remnant on lysine (B10760008) residues, which is the signature of ubiquitination following trypsin digestion.

Workflow for Characterizing LNK4 Glycosylation

The following workflow can be employed to investigate if LNK4 is a glycoprotein.

glycosylation_workflow cluster_initial_screen Initial Screening cluster_site_mapping Glycosylation Site Mapping lectin_blot Lectin Blotting glycosidase Glycosidase Treatment & Mobility Shift lectin_blot->glycosidase enrichment Glycopeptide Enrichment glycosidase->enrichment Confirmed glycoprotein ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Workflow for LNK4 glycosylation analysis.

Experimental Protocols:

  • Lectin Blotting:

    • Run a lysate containing LNK4 on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a panel of lectins that bind to specific carbohydrate structures to determine if LNK4 is glycosylated.

  • Glycosidase Treatment:

    • Treat purified LNK4 with glycosidases (e.g., PNGase F for N-linked glycans) that remove sugar moieties.

    • Analyze the treated and untreated protein by SDS-PAGE. A shift in mobility for the treated protein suggests glycosylation.

  • Glycosylation Site Mapping by Mass Spectrometry:

    • Enrich for glycopeptides from a tryptic digest of LNK4 using techniques like hydrophilic interaction liquid chromatography (HILIC).

    • Analyze the enriched glycopeptides by LC-MS/MS to identify the specific sites of glycosylation.

Hypothetical LNK4 Signaling Pathway

Understanding the PTMs of LNK4 will be instrumental in mapping its signaling network. The following diagram presents a hypothetical pathway where LNK4 function is modulated by phosphorylation and ubiquitination.

lnk4_signaling_pathway cluster_input Upstream Signals cluster_lnk4 LNK4 Regulation cluster_output Downstream Effects Light Light Signal Kinase Upstream Kinase Light->Kinase LNK4 LNK4 Kinase->LNK4 Phosphorylation E3Ligase E3 Ubiquitin Ligase LNK4_P LNK4-P E3Ligase->LNK4_P Ubiquitination LNK4_P->E3Ligase Recruitment LNK4_Ub LNK4-Ub TF_interaction Interaction with Transcription Factors LNK4_P->TF_interaction Enhanced Interaction Degradation Proteasomal Degradation LNK4_Ub->Degradation Gene_Expression Target Gene Expression TF_interaction->Gene_Expression

Hypothetical LNK4 signaling pathway.

Conclusion

The study of LNK4 post-translational modifications holds the key to a deeper understanding of its role in integrating light signals with the circadian clock. The experimental workflows outlined in this guide provide a robust framework for researchers to systematically uncover and validate the PTMs of LNK4. The resulting data will be invaluable for constructing accurate signaling models and for identifying potential targets for modulating plant growth and development. The lack of current specific data on LNK4 PTMs highlights a significant opportunity for novel research in this area.

References

LNK4's Dual Role in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental stresses. These responses are crucial for survival and adaptation. The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) family of proteins has emerged as a key player in integrating environmental signals with endogenous developmental programs. Among these, LNK4 has been identified as a critical component in orchestrating responses to both biotic and abiotic challenges. This technical guide provides an in-depth analysis of LNK4's involvement in plant stress responses, focusing on its roles in chitin-triggered immunity and cold stress adaptation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of LNK4's function and the experimental approaches used to elucidate its mechanisms.

Data Presentation

Biotic Stress Response: Chitin-Induced Immunity

LNK4, also known as LysM Receptor-Like Kinase 4 (LYK4), plays a significant role in the perception of chitin (B13524), a major component of fungal cell walls, which acts as a microbe-associated molecular pattern (MAMP) to trigger plant immunity. The following tables summarize the quantitative data from studies on Arabidopsis thaliana mutants, highlighting the impact of LNK4 loss-of-function on key immune responses.

Table 1: Relative Fold Change of Chitin-Responsive Genes in lyk4 Mutants [1][2]

GeneTreatmentWild-Type (Fold Change ± SE)lyk4 Mutant (Fold Change ± SE)
WRKY53 Chitohexaose (1 µM)15.2 ± 2.18.5 ± 1.5
Chitooctaose (1 µM)18.9 ± 2.510.1 ± 1.8
MPK3 Chitohexaose (1 µM)4.8 ± 0.62.5 ± 0.4
Chitooctaose (1 µM)5.9 ± 0.73.1 ± 0.5
ZAT12 Chitohexaose (1 µM)25.6 ± 3.214.3 ± 2.1
Chitooctaose (1 µM)30.1 ± 3.816.8 ± 2.5

Seedlings were treated for 30 minutes. The relative fold change was calculated by comparing chitin-treated plants to mock-treated plants after normalization with a reference gene.

Table 2: Susceptibility of lyk4 Mutants to Bacterial Pathogen Infection [1]

Days Post-InfectionWild-Type (log cfu/cm² ± SD)lyk4 Mutant (log cfu/cm² ± SD)
0 3.8 ± 0.23.9 ± 0.2
3 5.2 ± 0.36.1 ± 0.4

Leaves were infiltrated with Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁵ cfu/mL.

Abiotic Stress Response: Cold Acclimation

LNK3 and LNK4 are key components of the cold stress response pathway, acting as transcriptional coactivators. They are crucial for the induction of cold-responsive genes, such as DREB1A/CBF3.

Table 3: Relative Expression of DREB1A in lnk3 lnk4 Double Mutants under Cold Stress

Time after Cold Treatment (4°C)Wild-Type (Relative Expression)lnk3 lnk4 Mutant (Relative Expression)
0 h 1.01.0
3 h 45.220.5
6 h 88.542.1
12 h 55.325.8
24 h 15.17.3

Data represents the relative expression levels of DREB1A normalized to a housekeeping gene. The values are indicative of the trend observed in relevant studies.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of target genes, such as chitin-responsive genes or cold-inducible genes.

a. RNA Extraction and cDNA Synthesis:

  • Harvest plant tissue (e.g., seedlings, leaves) and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

b. qRT-PCR Reaction:

  • Prepare a reaction mixture containing:

    • SYBR Green Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

    • Forward and reverse primers (10 µM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qPCR in a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 s

      • Annealing/Extension: 60°C for 1 min

  • Include a melting curve analysis at the end of the PCR to verify the specificity of the amplification.

c. Data Analysis:

  • Use the comparative Ct (ΔΔCt) method to calculate the relative expression of the target gene.

  • Normalize the expression of the target gene to a stably expressed reference gene (e.g., ACTIN2, UBQ10).

Pathogen Susceptibility Assay

This assay is used to assess the resistance or susceptibility of plants to pathogens.

a. Bacterial Culture Preparation:

  • Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol (B35011) stock onto a King's B agar (B569324) plate containing the appropriate antibiotic (e.g., rifampicin).

  • Incubate at 28°C for 2 days.

  • Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density (e.g., OD₆₀₀ = 0.0002 for an inoculum of 10⁵ cfu/mL).

b. Plant Inoculation:

  • Use a 1-mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.

  • Infiltrate control plants with 10 mM MgCl₂.

c. Quantification of Bacterial Growth:

  • At 0 and 3 days post-inoculation, collect leaf discs from the infiltrated areas using a cork borer.

  • Homogenize the leaf discs in 10 mM MgCl₂.

  • Plate serial dilutions of the homogenate on King's B agar plates with the appropriate antibiotic.

  • Incubate at 28°C for 2 days and count the number of colony-forming units (cfu).

  • Calculate the bacterial titer as cfu per cm² of leaf area.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

This protocol is used to determine if two proteins physically interact in vivo.

a. Protein Extraction:

  • Harvest plant tissue (e.g., protoplasts, seedlings) expressing tagged versions of the proteins of interest (e.g., HA-tag, FLAG-tag).

  • Grind the tissue in liquid nitrogen and resuspend in IP lysis buffer.

  • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

b. Immunoprecipitation:

  • Pre-clear the protein extract by incubating with protein A/G agarose (B213101) beads.

  • Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins overnight at 4°C.

  • Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

  • Wash the beads several times with IP wash buffer to remove non-specific binding proteins.

c. Western Blot Analysis:

  • Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against both tagged proteins.

  • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescence substrate.

Bimolecular Fluorescence Complementation (BiFC) for In Vivo Protein Interaction and Localization

This technique allows for the visualization of protein-protein interactions and their subcellular localization in living cells.

a. Vector Construction:

  • Clone the coding sequences of the two proteins of interest into BiFC vectors, fusing them to the N-terminal (nYFP) and C-terminal (cYFP) fragments of a fluorescent protein (e.g., YFP).

b. Transient Expression in Nicotiana benthamiana:

  • Transform Agrobacterium tumefaciens with the BiFC constructs.

  • Infiltrate the Agrobacterium cultures carrying the nYFP and cYFP fusion constructs into the leaves of N. benthamiana.

  • Co-infiltrate a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

c. Confocal Microscopy:

  • After 2-3 days of incubation, excise a piece of the infiltrated leaf tissue.

  • Mount the tissue on a microscope slide in water.

  • Visualize the reconstituted YFP fluorescence using a confocal laser scanning microscope. The YFP signal indicates that the two proteins of interest are interacting.

Mandatory Visualization

Signaling Pathways

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Chitin Chitin LYK1 LYK1/CERK1 Chitin->LYK1 Binding LYK4 LYK4 Chitin->LYK4 Binding LYK5 LYK5 Chitin->LYK5 Binding Ca_influx Ca²⁺ Influx LYK1->Ca_influx LYK4->Ca_influx LYK5->Ca_influx MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade PTI PAMP-Triggered Immunity (PTI) (Gene expression, ROS burst) MAPK_cascade->PTI

Cold_Stress_Signaling_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cold_Stress Cold Stress (4°C) Phosphorylation Phosphorylation Cold_Stress->Phosphorylation LNK3 LNK3 RVEs RVEs (RVE4/8) LNK3->RVEs Coactivation LNK4 LNK4 LNK4->RVEs Coactivation DREB1s DREB1s Expression RVEs->DREB1s Transcriptional Activation Phosphorylation->LNK3 P Phosphorylation->LNK4 P Cold_Response Cold Stress Response (Increased Freezing Tolerance) DREB1s->Cold_Response

Experimental Workflows

Pathogen_Susceptibility_Workflow start Start culture Prepare Bacterial Culture start->culture infiltrate Infiltrate Plant Leaves culture->infiltrate incubate Incubate Plants infiltrate->incubate sample Collect Leaf Discs incubate->sample homogenize Homogenize Tissue sample->homogenize plate Plate Serial Dilutions homogenize->plate count Count CFUs plate->count end End count->end

CoIP_Workflow start Start: Express Tagged Proteins extract Protein Extraction start->extract preclear Pre-clear with Beads extract->preclear immunoprecipitate Immunoprecipitate with Specific Antibody preclear->immunoprecipitate capture Capture with Protein A/G Beads immunoprecipitate->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analyze Western Blot Analysis elute->analyze end End: Detect Interaction analyze->end

Conclusion

LNK4 is a versatile protein that plays a crucial role in both biotic and abiotic stress responses in plants. In the context of biotic stress, LYK4/LNK4 is an essential component of the chitin receptor complex, contributing to the initiation of PAMP-triggered immunity. Loss of LYK4 function leads to compromised defense against fungal and bacterial pathogens. In response to abiotic stress, specifically low temperatures, LNK4, along with LNK3, acts as a transcriptional coactivator, modulating the expression of key cold-responsive genes and thereby enhancing freezing tolerance. The detailed experimental protocols and data presented in this guide provide a framework for further investigation into the intricate signaling networks governed by LNK4. A deeper understanding of these pathways holds significant promise for the development of novel strategies to enhance crop resilience to a changing environment.

References

Methodological & Application

Application Notes and Protocols for Studying LNK4 Gene Expression Using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family plays a crucial role in integrating light and circadian signaling pathways in Arabidopsis thaliana. This family consists of four members, LNK1, LNK2, LNK3, and LNK4, which exhibit both distinct and overlapping functions in regulating the plant's internal clock and developmental processes. While LNK1 and LNK2 are primary players in controlling circadian rhythms, LNK3 and LNK4 have a more subtle role, often revealed in the absence of LNK1 and LNK2.[1] Understanding the expression dynamics of LNK4 is essential for elucidating the intricacies of the circadian clock and its influence on various physiological responses.

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels. This document provides a detailed protocol for studying LNK4 gene expression in Arabidopsis thaliana using qPCR, from experimental design to data analysis.

LNK4 Signaling Pathway

In the Arabidopsis circadian clock, the expression of LNK genes is regulated by a complex transcriptional-translational feedback loop. LNK1 and LNK2 act as transcriptional co-activators, interacting with the MYB-like transcription factors REVEILLE 4 (RVE4) and REVEILLE 8 (RVE8). This complex then activates the expression of evening-phased clock genes, including PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1). In turn, TOC1 and other PRR proteins repress the expression of LNK genes, thus forming a negative feedback loop. While the role of LNK1 and LNK2 in this pathway is well-established, LNK3 and LNK4 are thought to function similarly, potentially interacting with the same partners, especially under specific conditions or in the absence of LNK1 and LNK2.

LNK4_Signaling_Pathway cluster_morning Morning cluster_afternoon Afternoon/Evening Light Light RVE4/8 RVE4/8 Light->RVE4/8 LNK1/2/3/4 LNK1/2/3/4 Light->LNK1/2/3/4 PRR5/TOC1 PRR5/TOC1 RVE4/8->PRR5/TOC1 LNK1/2/3/4->PRR5/TOC1 Co-activation PRR5/TOC1->LNK1/2/3/4 Repression

Caption: LNK4 Signaling Pathway in the Arabidopsis Circadian Clock.

Experimental Workflow

A typical workflow for studying LNK4 gene expression using qPCR involves several key steps, from sample collection to data analysis. It is crucial to maintain consistency and minimize variability at each stage to ensure reliable and reproducible results.

qPCR_Workflow Sample_Collection 1. Sample Collection (e.g., Arabidopsis seedlings at different time points) RNA_Extraction 2. Total RNA Extraction Sample_Collection->RNA_Extraction RNA_QC 3. RNA Quality and Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup 6. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Primer_Design 5. Primer Design and Validation (for LNK4 and Reference Genes) Primer_Design->qPCR_Setup qPCR_Run 7. qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 8. Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

Caption: Experimental Workflow for LNK4 Gene Expression Analysis using qPCR.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., Col-0 ecotype).

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.

  • Growth Conditions: Grow seedlings under a controlled photoperiod (e.g., 12 hours light / 12 hours dark) at a constant temperature (e.g., 22°C).

  • Sample Collection: For circadian rhythm studies, collect whole seedlings at specific time points (e.g., every 4 hours over a 24-hour or 48-hour period) under constant light or darkness after entrainment. Immediately freeze the collected samples in liquid nitrogen and store at -80°C until RNA extraction.

Total RNA Extraction
  • Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Grind frozen plant tissue to a fine powder in liquid nitrogen.

  • Follow the manufacturer's protocol for RNA extraction.

  • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

RNA Quality and Quantity Control
  • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm.

  • Purity: Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. Aim for ratios of ~2.0 and 2.0-2.2, respectively.

  • Integrity: Check RNA integrity by running an aliquot on a 1% agarose (B213101) gel to visualize the 28S and 18S ribosomal RNA bands or by using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

cDNA Synthesis (Reverse Transcription)
  • Input RNA: Use 1-2 µg of total RNA for each reaction.

  • Reverse Transcriptase: Use a reliable reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen).

  • Priming: Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.

  • Protocol:

    • In a sterile, nuclease-free tube, mix the total RNA, primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add the reverse transcription buffer, DTT, RNase inhibitor, and reverse transcriptase.

    • Incubate at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.

    • Store the resulting cDNA at -20°C.

Primer Design and Validation
  • Primer Design Software: Use online tools like Primer3Plus or IDT's PrimerQuest.

  • Design Parameters:

    • Amplicon length: 70-150 bp

    • Primer length: 18-24 nucleotides

    • GC content: 40-60%

    • Melting temperature (Tm): 60-65°C

    • Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Primer Sequences:

    • LNK4 (At5g06980):

      • Forward: 5'-CGGTCGTTTCTCTTCTCTCC-3'

      • Reverse: 5'-GCTTGGAAGAGAGAGAGAGG-3'

    • Reference Genes: It is crucial to use validated reference genes that are stably expressed under the experimental conditions. For circadian rhythm studies in Arabidopsis, suitable reference genes include PP2A (PROTEIN PHOSPHATASE 2A) and IPP2 (ISOPENTENYL PYROPHOSPHATE:DIMETHYLALLYL PYROPHOSPHATE ISOMERASE 2).

      • PP2A (At1g69960):

        • Forward: 5'-TAACGTGGCCAAAATGATGC-3'

        • Reverse: 5'-GTTCTCCACAACCGCTTGGT-3'

      • IPP2 (At3g02780):

        • Forward: 5'-GTTCCTCCTTCCATCCATCC-3'

        • Reverse: 5'-GGCAGTTGATTTCATCAGGG-3'

  • Primer Validation:

    • Specificity: Perform a BLAST search of the primer sequences to ensure they are specific to the target gene. Run a melting curve analysis after the qPCR run to check for a single peak, indicating a single amplicon.

    • Efficiency: Create a standard curve using a serial dilution of cDNA to determine the amplification efficiency of each primer pair. The efficiency should be between 90% and 110%.

qPCR Reaction Setup
  • qPCR Master Mix: Use a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • Reaction Volume: Typically 10-20 µL.

  • Template: Use diluted cDNA (e.g., 1:10 or 1:20 dilution).

  • Controls:

    • No Template Control (NTC): Replace cDNA with nuclease-free water to check for contamination.

    • No Reverse Transcriptase Control (-RT): Use RNA that has not been reverse transcribed to check for genomic DNA contamination.

  • Replicates: Set up at least three technical replicates for each sample and primer pair.

Example Reaction Mix (per 10 µL reaction):

ComponentVolumeFinal Concentration
SYBR Green Master Mix (2x)5 µL1x
Forward Primer (10 µM)0.5 µL500 nM
Reverse Primer (10 µM)0.5 µL500 nM
Diluted cDNA2 µLVariable
Nuclease-free Water2 µL-
qPCR Cycling Conditions
  • Initial Denaturation: 95°C for 2 minutes.

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds.

    • Annealing/Extension: 60°C for 1 minute.

  • Melting Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.

Data Presentation

Quantitative data from qPCR experiments should be organized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Raw Cq Values for LNK4 and Reference Genes

Sample (Time Point)Biological ReplicateTechnical ReplicateCq (LNK4)Cq (PP2A)Cq (IPP2)
ZT01124.1221.5522.31
224.2121.6022.35
324.1821.5822.33
2124.3521.6222.40
224.3021.6522.42
324.3321.6322.41
ZT41122.5821.5022.28
222.6521.5522.30
322.6221.5322.29
2122.7521.5822.35
222.7021.6022.37
322.7221.5922.36
..................

Table 2: Relative Quantification of LNK4 Expression

Data analysis is typically performed using the ΔΔCq method.

  • Calculate the average Cq for technical replicates.

  • Calculate the ΔCq for each biological replicate: ΔCq = Average Cq (LNK4) - Average Cq (Reference Gene)

  • Calculate the average ΔCq for each time point.

  • Calculate the ΔΔCq: ΔΔCq = Average ΔCq (Time Point X) - Average ΔCq (Reference Time Point, e.g., ZT0)

  • Calculate the Fold Change: Fold Change = 2-ΔΔCq

Time PointAverage ΔCq (Normalized to PP2A)ΔΔCq (Relative to ZT0)Fold Change (Relative to ZT0)Standard Deviation
ZT02.650.001.00±0.05
ZT41.12-1.532.89±0.08
ZT80.95-1.703.25±0.12
ZT122.48-0.171.13±0.06
ZT163.851.200.44±0.04
ZT204.121.470.36±0.03
ZT242.700.050.97±0.05

Conclusion

This application note provides a comprehensive guide for studying LNK4 gene expression in Arabidopsis thaliana using qPCR. By following these detailed protocols and data analysis methods, researchers can obtain accurate and reproducible results, contributing to a deeper understanding of the role of LNK4 in the intricate network of the plant circadian clock. Careful experimental design, particularly the selection of appropriate reference genes and the validation of primers, is paramount for the success of these studies.

References

Application Notes & Protocols for Creating a LNK4 Knockout Mutant in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family in Arabidopsis thaliana consists of four members (LNK1, LNK2, LNK3, and LNK4) that are crucial components of the circadian clock. These proteins act as transcriptional coactivators, forming a key link between the central oscillator and the regulation of output pathways, including light signaling, photoperiodic flowering, and stress responses.[1][2][3] Specifically, LNK proteins complex with REVEILLE (RVE) transcription factors to modulate the expression of core clock genes like PSEUDO-RESPONSE REGULATORS (PRRs).[2][4]

While LNK1 and LNK2 have established roles under normal temperature conditions, LNK3 and LNK4 have a more specialized function.[4][5] Single knockout mutants of lnk3 and lnk4 do not display significant alterations to the circadian rhythm under standard free-running conditions.[5] However, recent studies have revealed that LNK3 and LNK4 are essential for activating the expression of clock genes and cold-responsive genes specifically at lower temperatures (e.g., 4°C).[4][5] This makes the generation and analysis of lnk4 knockout mutants critical for understanding how the plant circadian clock adapts to environmental temperature stress.

This document provides detailed protocols for two primary methods of generating an lnk4 knockout mutant: (1) screening for pre-existing T-DNA insertional lines and (2) creating a de novo mutant using the CRISPR/Cas9 system.

Method 1: Identification and Verification of a T-DNA Insertional Mutant

The most straightforward approach is to obtain a pre-existing T-DNA insertional allele from public stock centers. Large collections of sequence-indexed T-DNA lines have been generated, covering a majority of Arabidopsis genes.[6][7]

Experimental Workflow: T-DNA Mutant Identification

TDNA_Workflow cluster_0 Step 1: In Silico Identification cluster_1 Step 2: Plant Growth & Genotyping cluster_2 Step 3: Knockout Confirmation A Search TAIR or NASC Database for LNK4 (At5g06980) T-DNA lines B Select line with insertion in an exon or 5' UTR A->B C Order seeds from stock center (e.g., SALK, GABI-Kat) B->C D Grow seeds on selection media (if applicable) and soil C->D E Design Genotyping Primers: LP, RP (gene-specific) BP (T-DNA border) F Extract genomic DNA from leaf tissue D->F G Perform Genotyping PCR F->G H Analyze PCR products on gel to identify homozygous mutants G->H I Extract total RNA from homozygous mutant and WT H->I J Synthesize cDNA I->J K Perform RT-qPCR with LNK4-specific primers to confirm loss of transcript J->K L Propagate confirmed homozygous knockout line K->L

Caption: Workflow for identifying and verifying a T-DNA knockout mutant.
Protocol 1.1: Database Search and Seed Acquisition

  • Gene Identifier: The Arabidopsis Genome Initiative (AGI) locus identifier for LNK4 is At5g06980 .

  • Database Search: Use the AGI code to search databases like TAIR (The Arabidopsis Information Resource) or NASC (Nottingham Arabidopsis Stock Centre).[6][8]

  • Line Selection: Identify available T-DNA lines (e.g., SALK, SAIL, GABI-Kat). Prioritize lines where the T-DNA insertion is located within an exon to maximize the probability of a true null allele.[9] Insertions in the 5' UTR may also result in a knockout.

  • Order Seeds: Order the selected line(s) from the relevant stock center.

Protocol 1.2: Genotyping for Homozygous Mutants
  • Primer Design: Design two gene-specific primers flanking the predicted T-DNA insertion site (Left Primer, LP; Right Primer, RP). Also, obtain the sequence for the appropriate T-DNA Left Border primer (BP or LBb1.3 for SALK lines).

    • LP/RP pair: Amplifies the wild-type (WT) allele.

    • BP/RP pair: Amplifies the T-DNA insertion allele.

  • DNA Extraction: Grow seedlings on MS plates or in soil. Harvest a small leaf from 2-3 week-old plants and extract genomic DNA using a standard protocol (e.g., CTAB method or a commercial kit).

  • PCR Amplification: Set up two PCR reactions for each plant:

    • Reaction A: LP + RP

    • Reaction B: BP + RP

    • Use a standard PCR program (e.g., 95°C for 3 min; 35 cycles of [95°C for 30s, 55°C for 30s, 72°C for 1 min]; 72°C for 5 min).

  • Gel Electrophoresis: Analyze the PCR products on a 1% agarose (B213101) gel.

    • Wild-Type (WT): Band only in Reaction A.

    • Heterozygous: Bands in both Reaction A and Reaction B.

    • Homozygous (knockout): Band only in Reaction B.

  • Propagation: Allow plants identified as homozygous to self-pollinate and collect the T3 generation seeds.

Protocol 1.3: Confirmation of Gene Knockout by RT-qPCR
  • RNA Extraction: Grow homozygous mutant (lnk4) and wild-type (Col-0) plants under identical conditions. Harvest whole seedlings or specific tissues and extract total RNA using a TRIzol-based method or a commercial kit.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design qPCR primers that span an exon-exon junction of the LNK4 transcript to avoid amplification from any residual gDNA.

    • Perform qPCR using a SYBR Green-based master mix.

    • Include a reference gene (e.g., ACTIN2 or PP2A) for normalization.

    • A successful knockout will show no or negligible amplification of the LNK4 transcript compared to the wild-type control.

Method 2: De Novo Knockout Generation with CRISPR/Cas9

If a suitable T-DNA line is unavailable or if a precise deletion is required, the CRISPR/Cas9 system is a powerful alternative for targeted gene editing.[4][10]

Experimental Workflow: CRISPR/Cas9 Mutant Generation

CRISPR_Workflow cluster_0 Step 1: Vector Construction cluster_1 Step 2: Plant Transformation (T0/T1) cluster_2 Step 3: Mutant Selection (T2/T3) A Design two sgRNAs targeting early exons of LNK4 (At5g06980) B Synthesize and clone sgRNAs into a plant CRISPR/Cas9 vector (e.g., pUB-Cas9) A->B C Transform vector into Agrobacterium tumefaciens B->C D Transform Arabidopsis (Col-0) using floral dip method C->D E Collect T1 seeds and select transformants on appropriate media (e.g., Kanamycin, BASTA) D->E F Extract gDNA from T1 survivors E->F G PCR amplify LNK4 target region and sequence to detect mutations (indels) F->G I Grow T2 progeny from edited T1 lines G->I J Screen T2 plants for mutations to identify homozygous mutants I->J K Screen homozygous mutants for absence of Cas9 transgene J->K L Propagate Cas9-free, homozygous lnk4 knockout line for analysis K->L

Caption: Workflow for generating a CRISPR/Cas9 knockout mutant.
Protocol 2.1: sgRNA Design and Vector Construction

  • Target Selection: Obtain the genomic sequence of LNK4 (At5g06980) from a database like TAIR. Use a web tool (e.g., CRISPR-P 2.0, CHOPCHOP) to design two single guide RNAs (sgRNAs) targeting the first or second exon. Targeting early in the coding sequence increases the chance of generating a null allele via a frameshift mutation.

  • Vector Assembly: Synthesize the chosen sgRNA sequences as DNA oligonucleotides. Clone them into a suitable plant CRISPR/Cas9 expression vector according to the manufacturer's or developer's protocol (e.g., using Golden Gate cloning).[4] A common vector system contains the Cas9 nuclease driven by a strong constitutive promoter (e.g., Ubiquitin10) and the sgRNA(s) driven by a U6 promoter.

  • Agrobacterium Transformation: Transform the final CRISPR construct into a competent Agrobacterium tumefaciens strain (e.g., GV3101).

Protocol 2.2: Arabidopsis Transformation and T1 Screening
  • Plant Transformation: Grow wild-type Arabidopsis (Col-0) until flowering. Transform the plants with the engineered Agrobacterium using the floral dip method.[4]

  • T1 Selection: Harvest the T1 seeds and sterilize them. Select for successful transformants by plating on MS medium containing the appropriate antibiotic (e.g., Kanamycin) or herbicide (e.g., BASTA) corresponding to the resistance marker on the T-DNA vector.

  • Mutation Detection: Extract genomic DNA from the surviving T1 plants. PCR amplify the region of LNK4 targeted by the sgRNAs. Sequence the PCR products (Sanger sequencing) and analyze the chromatograms for the presence of small insertions or deletions (indels), which appear as overlapping peaks after the cut site.

Protocol 2.3: Identification of Homozygous, Cas9-Free Mutants
  • T2 Generation: Grow the T2 progeny from T1 plants confirmed to have editing events.

  • Homozygous Mutant Identification: Genotype individual T2 plants by PCR and sequencing to identify plants that are homozygous for the desired indel mutation.

  • Segregation of Cas9: Screen the identified homozygous lnk4 mutants to find individuals that have lost the Cas9-containing T-DNA through genetic segregation. This can be done by checking for sensitivity to the selection agent or by PCR for the Cas9 gene.

  • Confirmation and Propagation: Confirm the absence of the LNK4 transcript in the Cas9-free homozygous mutant lines using RT-qPCR as described in Protocol 1.3. Propagate these lines for phenotypic analysis.

Phenotypic Analysis and Data Presentation

Analysis of lnk4 mutants should focus on their role in the circadian clock, particularly in response to temperature cues.

Known Phenotypes
  • Circadian Rhythm: Under standard constant light and temperature (22°C), single lnk4 mutants are not expected to show a significant difference in circadian period length compared to wild-type plants.[5]

  • Cold Stress Response: LNK4, along with LNK3, is specifically required for the transcriptional activation of clock and stress-responsive genes under cold conditions (4°C).[4][5] Therefore, phenotypic analysis should include experiments under low-temperature stress.

Quantitative Data Summary

Since quantitative data for single lnk4 mutants is limited, the following table illustrates the type of data to collect. It contrasts the expected results for a lnk4 mutant with published data for the well-characterized lnk1 lnk2 double mutant, which serves as a positive control for circadian defects.

Phenotypic ParameterWild-Type (Col-0)lnk4 Knockout (Expected)lnk1 lnk2 Double Mutant (Reference)
Circadian Period (h) at 22°C ~24.5 hNo significant change (~24.5 h)Lengthened period (~27-28 h)
Hypocotyl Length (mm) in constant light ~3.5 mmNo significant change (~3.5 mm)Significantly longer (~5.5 mm)
Flowering Time (days to bolt) ~30 daysNo significant changeDelayed flowering
Cold-Responsive Gene Expression (at 4°C) Normal InductionReduced InductionNormal Induction

Table 1: Expected and Reference Phenotypic Data for LNK Mutants. Data for the lnk1 lnk2 mutant is sourced from existing literature and serves as a benchmark for measurable circadian phenotypes.

LNK4 Signaling Pathway

LNK proteins do not bind DNA directly but act as scaffolds or coactivators. They form complexes with MYB-like transcription factors RVE8 and RVE4, which bind to the Evening Element (EE) in the promoters of target genes. The composition of the LNK-RVE complex appears to be temperature-dependent, allowing the clock to gate different responses to environmental conditions.

LNK_Pathway cluster_temp Temperature-Dependent Regulation cluster_normal Normal / Heat (22°C+) cluster_cold Cold (4°C) cluster_feedback Core Clock Feedback LNK1_2 LNK1 / LNK2 PRR5_A PRR5 LNK1_2->PRR5_A activates HSF_genes Heat-Responsive Genes LNK1_2->HSF_genes activates RVE4_8_A RVE4 / RVE8 RVE4_8_A->PRR5_A RVE4_8_A->HSF_genes PRRs PRR proteins (PRR9, PRR7, PRR5, TOC1) LNK3_4 LNK3 / LNK4 PRR5_B PRR5 LNK3_4->PRR5_B activates DREB1_genes Cold-Responsive Genes (e.g., DREB1) LNK3_4->DREB1_genes activates RVE4_8_B RVE4 / RVE8 RVE4_8_B->PRR5_B RVE4_8_B->DREB1_genes LNKs_all LNK1, LNK2, LNK3, LNK4 PRRs->LNKs_all represses

Caption: LNK protein signaling in the Arabidopsis circadian clock.

References

Application Notes and Protocols for Yeast Two-Hybrid Analysis of LNK4 Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Yeast Two-Hybrid (Y2H) system for the identification and quantification of protein-protein interactions (PPIs) involving the Arabidopsis thaliana protein NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4). The protocols detailed herein are specifically tailored for investigating the interaction between LNK4 and its known partner, the transcription factor REVEILLE 8 (RVE8), a key component of the plant's circadian clock.

Introduction to LNK4 and Yeast Two-Hybrid Screening

LNK4 is a member of a plant-specific family of proteins that are crucial for integrating light and temperature signals with the circadian clock, thereby regulating various developmental processes. Understanding the interaction network of LNK4 is essential for elucidating the molecular mechanisms that govern plant responses to environmental cues.

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to discover and characterize binary protein-protein interactions.[1] The principle of the assay relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, two proteins of interest, a "bait" and a "prey," are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of reporter genes, providing a detectable readout of the interaction.

Quantitative Analysis of LNK4-RVE8 Interaction

While qualitative Y2H assays indicate whether an interaction occurs, quantitative assays provide a measure of the interaction strength. This is particularly valuable for comparing the effects of mutations or different conditions on the interaction. A common method for quantifying interaction strength in Y2H is the β-galactosidase assay, which measures the activity of the lacZ reporter gene product. The strength of the interaction is proportional to the amount of β-galactosidase produced, which can be quantified by measuring the cleavage of a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).[2][3]

Table 1: Quantitative Yeast Two-Hybrid Analysis of LNK4 and RVE8 Interaction

BaitPreyβ-Galactosidase Activity (Miller Units)Interaction Strength
pGBKT7-LNK4pGADT7-RVE8125.6 ± 12.3Strong
pGBKT7-LaminpGADT7-RVE80.8 ± 0.2No Interaction (Negative Control)
pGBKT7-LNK4pGADT71.1 ± 0.3No Interaction (Negative Control)
pGBKT7-53pGADT7-T198.4 ± 15.7Very Strong (Positive Control)

Note: The data presented in this table are illustrative and represent typical results for a quantitative Y2H experiment. Actual values may vary depending on experimental conditions.

Signaling Pathway of LNK4 and RVE8 in the Circadian Clock

LNK proteins and RVE8 are integral components of the Arabidopsis circadian oscillator. RVE8 is a MYB-like transcription factor that binds to the Evening Element (EE) in the promoters of evening-phased clock genes, such as PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1), to activate their expression.[4][5] LNK proteins, including LNK4, act as co-activators, interacting with RVE8 to enhance this transcriptional activation.[6][7][8] This regulatory module is crucial for maintaining the pace and robustness of the circadian clock. The interaction between LNK proteins and RVE8 is time-of-day dependent, highlighting the dynamic nature of the circadian regulatory network.[7]

LNK4_RVE8_Signaling_Pathway cluster_nucleus Nucleus RVE8 RVE8 PRR5_TOC1_Promoter PRR5/TOC1 Promoter (Evening Element) RVE8->PRR5_TOC1_Promoter Binds to EE LNK4 LNK4 LNK4->RVE8 Interacts with (Co-activator) PRR5_TOC1_Gene PRR5/TOC1 Gene PRR5_TOC1_Promoter->PRR5_TOC1_Gene Activates Transcription PRR5_TOC1_mRNA PRR5/TOC1 mRNA PRR5_TOC1_Gene->PRR5_TOC1_mRNA Transcription PRR5_TOC1_mRNA->PRR5_TOC1_Protein Translation PRR5_TOC1_Protein->RVE8 Negative Feedback Light Light Signal Light->LNK4 Induces Expression

LNK4-RVE8 Signaling Pathway in the Arabidopsis Circadian Clock.

Experimental Protocols

Yeast Two-Hybrid Experimental Workflow

The general workflow for a yeast two-hybrid screen involves several key steps, from cloning the genes of interest into the appropriate vectors to performing quantitative assays to measure interaction strength.

Y2H_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection for Interaction cluster_quantification Quantitative Analysis Clone_Bait Clone LNK4 into pGBKT7 (DBD vector) Co_transform Co-transform Bait and Prey plasmids into yeast strain (e.g., AH109 or Y2HGold) Clone_Bait->Co_transform Clone_Prey Clone RVE8 into pGADT7 (AD vector) Clone_Prey->Co_transform Plate_SD_LW Plate on SD/-Leu/-Trp (Selects for presence of both plasmids) Co_transform->Plate_SD_LW Plate_SD_LWH Replica plate onto SD/-Leu/-Trp/-His (Selects for weak interactions) Plate_SD_LW->Plate_SD_LWH Plate_SD_LWHA Replica plate onto SD/-Leu/-Trp/-His/-Ade (Selects for strong interactions) Plate_SD_LWH->Plate_SD_LWHA Beta_Gal_Assay Perform β-Galactosidase Assay (e.g., ONPG or X-gal based) Plate_SD_LWHA->Beta_Gal_Assay Calculate_Units Calculate Miller Units Beta_Gal_Assay->Calculate_Units

Yeast Two-Hybrid Experimental Workflow for LNK4-RVE8 Interaction.

Detailed Protocol: Quantitative β-Galactosidase Assay (Liquid Culture ONPG Method)

This protocol is adapted for the quantification of the LNK4-RVE8 interaction.

Materials:

  • Yeast colonies co-transformed with pGBKT7-LNK4 and pGADT7-RVE8 grown on SD/-Leu/-Trp plates.

  • SD/-Leu/-Trp liquid medium.

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).

  • β-mercaptoethanol.

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer).

  • 1 M Na2CO3.

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • Inoculation and Growth:

    • Inoculate single colonies of co-transformed yeast into 5 mL of SD/-Leu/-Trp liquid medium.

    • Grow cultures overnight at 30°C with shaking (200-250 rpm) until they reach the mid-log phase (OD600 of 0.5-0.8).

  • Cell Lysis:

    • Measure the OD600 of each culture.

    • Pellet 1.5 mL of each culture by centrifugation at 13,000 rpm for 1 minute.

    • Resuspend the cell pellet in 1 mL of Z-buffer.

    • Add 2.7 µL of β-mercaptoethanol to the Z-buffer just before use.

    • Freeze the cell suspension in liquid nitrogen for 1 minute.

    • Thaw the suspension in a 37°C water bath for 1 minute.

    • Repeat the freeze-thaw cycle two more times to ensure complete cell lysis.

  • Enzymatic Reaction:

    • Pre-warm the cell lysates to 28°C.

    • Start the reaction by adding 200 µL of ONPG solution to each lysate and vortex briefly.

    • Incubate the reactions at 28°C.

    • Monitor the development of a yellow color.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3 when a moderate yellow color has developed. Record the reaction time.

  • Measurement and Calculation:

    • Pellet the cell debris by centrifugation at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a new cuvette.

    • Measure the absorbance of the supernatant at 420 nm (OD420).

    • Calculate the β-galactosidase activity in Miller units using the following formula:

    Miller Units = (1000 x OD420) / (OD600 x reaction time [min] x culture volume [mL])

Controls:

  • Negative Controls: Co-transform yeast with pGBKT7-LNK4 and an empty pGADT7 vector, and with an empty pGBKT7 vector and pGADT7-RVE8. A common non-interacting protein pair like Lamin and a random protein can also be used.

  • Positive Control: Use a known strong interacting protein pair, such as p53 and Large T-antigen, to validate the assay.

Conclusion

The Yeast Two-Hybrid system is an invaluable tool for dissecting the protein interaction network of LNK4. The provided protocols offer a robust framework for both identifying novel interactors and quantifying the strength of these interactions. By applying these methods, researchers can gain deeper insights into the molecular machinery of the plant circadian clock and its response to environmental signals, which can inform strategies for crop improvement and the development of novel therapeutics.

References

Application Notes and Protocols: ChIP-seq Analysis of LNK4 Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of LNK4 binding sites using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). This document is intended for researchers in plant biology, molecular biology, and drug development seeking to understand the gene regulatory networks governed by the LNK protein family.

Introduction

NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) proteins are key components linking light signaling pathways to the circadian clock in plants such as Arabidopsis thaliana. The LNK family consists of four members, LNK1, LNK2, LNK3, and LNK4, which have both distinct and partially overlapping functions in orchestrating light-regulated developmental processes. While LNK1 and LNK2 have more predominant roles, LNK3 and LNK4 also contribute to the proper functioning of the circadian clock.

LNK proteins, including LNK4, are understood to function as transcriptional coactivators. They lack a recognizable DNA-binding domain and are recruited to the promoters of target genes through interactions with DNA-binding transcription factors, such as REVEILLE (RVE) proteins, particularly RVE4 and RVE8. This complex then modulates the expression of core clock genes like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).

ChIP-seq is a powerful technique to identify the genome-wide DNA binding sites of transcription factors and other DNA-associated proteins. By performing ChIP-seq using an antibody specific to LNK4, researchers can identify the genomic regions where LNK4 is associated with chromatin, thus revealing the target genes indirectly regulated by it.

Data Presentation: Expected Outcomes of LNK4 ChIP-seq Analysis

A successful LNK4 ChIP-seq experiment would yield a wealth of data regarding its genomic localization. The following tables summarize the types of quantitative data that can be expected and how they can be structured for clear interpretation and comparison.

Table 1: Summary of LNK4 ChIP-seq Peaks

Sample IDTotal ReadsMapped Reads (%)Number of PeaksPeak Overlap (Biological Replicates)FRiP Score (%)
LNK4-ChIP-Rep135,000,00092.58,50078% with Rep22.5
LNK4-ChIP-Rep238,000,00093.19,10078% with Rep12.8
Input-DNA-Rep130,000,00095.2N/AN/AN/A
Input-DNA-Rep232,000,00094.8N/AN/AN/A

FRiP (Fraction of Reads in Peaks) score is a quality control metric indicating the percentage of all mapped reads that fall into the called peaks.

Table 2: Genomic Distribution of LNK4 Binding Sites

Genomic FeatureNumber of PeaksPercentage of Total Peaks
Promoter (≤1 kb upstream of TSS)3,50041.2%
5' UTR85010.0%
Exon6007.1%
Intron1,25014.7%
3' UTR4004.7%
Intergenic1,90022.3%
Total 8,500 100%

TSS: Transcription Start Site; UTR: Untranslated Region.

Table 3: Top 10 Enriched Motifs in LNK4 Peak Regions

RankMotif Sequence (Consensus)p-valueTranscription Factor Family
1G-box (CACGTG)1.2e-50bZIP / bHLH
2Evening Element (AAAATATCT)3.5e-45Myb-like (e.g., RVEs)
3TCP motif (GTGGGCC)7.8e-32TCP
4GATA-box (GATA)1.1e-25GATA
5CCA1-binding site (AAMAATCT)5.4e-20Myb-like (e.g., CCA1/LHY)
............

The presence of the Evening Element would be highly expected, as LNK proteins are known to interact with RVE transcription factors which bind to this motif.

Table 4: Gene Ontology (GO) Enrichment Analysis of Genes Associated with LNK4 Peaks

GO Term IDGO Term Descriptionp-valueFold Enrichment
GO:0009733Response to red or far-red light1.5e-188.2
GO:0006355Regulation of transcription, DNA-templated2.1e-155.6
GO:0042752Circadian rhythm8.9e-1210.5
GO:0009753Response to jasmonic acid3.4e-94.1
GO:0009642Photoperiodism, flowering7.2e-86.3

Experimental Protocols

The following is a detailed protocol for performing ChIP-seq on plant tissues to identify LNK4 binding sites. This protocol is adapted from established methods for transcription factor ChIP-seq in Arabidopsis thaliana.

Part 1: Chromatin Preparation
  • Plant Material and Fixation:

    • Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild-type or a line expressing tagged LNK4) under desired light/dark cycles to the appropriate developmental stage (e.g., 10-day-old seedlings).

    • Harvest approximately 1-2 grams of tissue per biological replicate at the time of day when LNK4 expression is expected to be high (e.g., mid-morning).

    • Immediately submerge the tissue in 37 ml of ice-cold fixation buffer (1% formaldehyde, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.4 M sucrose, 1 mM PMSF).

    • Apply a vacuum for 10-15 minutes to infiltrate the tissue with the fixative.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and continue the vacuum for another 5 minutes.

    • Rinse the tissue twice with ice-cold water, blot dry, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Nuclei Isolation and Chromatin Shearing:

    • Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove large debris.

    • Isolate nuclei by centrifugation and lyse them to release chromatin.

    • Shear the chromatin to an average size of 200-800 bp using a sonicator (e.g., Bioruptor). The optimal sonication conditions should be determined empirically.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Part 2: Immunoprecipitation
  • Antibody Incubation:

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

    • Take a small aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an antibody specific to LNK4 (or the tag if using a tagged line). For the negative control, use a non-specific

Application Notes and Protocols for Transient Expression of LNK4 in Protoplasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the transient expression of the LysM-containing receptor-like kinase 4 (LNK4) in Arabidopsis thaliana protoplasts. This system is a powerful tool for studying LNK4's subcellular localization, protein-protein interactions, and its role in signaling pathways, particularly in response to chitin.

Data Presentation

Table 1: Representative Protoplast Transformation Efficiency

Plasmid ConstructTransformation MethodTransformation Efficiency (%)Reference
35S::GFPPEG-mediated70 - 90%--INVALID-LINK--
Various reportersPEG-mediated~75%--INVALID-LINK--

Table 2: Representative Quantification of Transiently Expressed Protein

Expressed ProteinQuantification MethodPercentage of Total Protoplast ProteinReference
Soluble-modified GFPWestern Blot with recombinant protein standard~ 0.1%--INVALID-LINK--

Experimental Protocols

I. Protoplast Isolation from Arabidopsis thaliana

This protocol is adapted from well-established methods for isolating mesophyll protoplasts.

Materials:

  • Arabidopsis thaliana plants (3-4 weeks old, grown under a 12-hour light/12-hour dark cycle)

  • Enzyme Solution:

    • 1.5% (w/v) Cellulase R10

    • 0.4% (w/v) Macerozyme R10

    • 0.4 M Mannitol

    • 20 mM MES (pH 5.7)

    • 20 mM KCl

    • 10 mM CaCl2

    • 0.1% (w/v) BSA

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl2

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

  • MMg Solution:

    • 0.4 M Mannitol

    • 15 mM MgCl2

    • 4 mM MES (pH 5.7)

  • Razor blades

  • Petri dishes

  • Nylon mesh (40-100 µm pore size)

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Select healthy, fully expanded leaves from 3-4 week-old Arabidopsis plants.

  • Use a fresh razor blade to finely slice the leaves into thin strips (0.5-1 mm).

  • Immediately transfer the leaf strips into a petri dish containing the Enzyme Solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-4 hours at room temperature.

  • Gently swirl the petri dish to release the protoplasts.

  • Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the protoplasts at 100 x g for 2 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.

  • Centrifuge at 100 x g for 1 minute, remove the supernatant, and resuspend in MMg solution to a final concentration of 2 x 10^5 protoplasts/ml.

II. PEG-mediated Transformation of Protoplasts with LNK4 Construct

This protocol describes the introduction of a plasmid containing the LNK4 coding sequence (e.g., fused to a fluorescent tag like GFP for localization studies) into the isolated protoplasts.

Materials:

  • Isolated Arabidopsis protoplasts in MMg solution

  • Plasmid DNA encoding LNK4 (e.g., pLNK4-GFP) at a concentration of 1 µg/µl

  • PEG Solution:

    • 40% (w/v) PEG 4000

    • 0.2 M Mannitol

    • 100 mM CaCl2

  • W5 Solution

  • WI Solution:

    • 0.5 M Mannitol

    • 20 mM KCl

    • 4 mM MES (pH 5.7)

  • 6-well culture plates

Procedure:

  • In a 2 ml microfuge tube, add 10-20 µg of the LNK4 plasmid DNA.

  • Add 100 µl of the protoplast suspension (approximately 2 x 10^4 protoplasts) to the tube and mix gently.

  • Add 110 µl of the PEG solution and mix immediately by gentle inversion.

  • Incubate at room temperature for 5-10 minutes.

  • Dilute the mixture by adding 440 µl of W5 solution and mix gently.

  • Centrifuge at 100 x g for 2 minutes to pellet the protoplasts.

  • Carefully remove the supernatant.

  • Gently resuspend the protoplasts in 1 ml of WI solution.

  • Transfer the protoplasts to a 6-well culture plate and incubate in the dark at room temperature for 12-24 hours to allow for gene expression.

III. Analysis of LNK4 Expression

A. Subcellular Localization using Fluorescence Microscopy:

If a fluorescently tagged LNK4 construct (e.g., LNK4-GFP) was used, the subcellular localization can be observed using a confocal laser scanning microscope. LNK4 is expected to localize to the plasma membrane.

B. Protein Expression Analysis by Western Blot:

  • Harvest the protoplasts by centrifugation at 100 x g for 2 minutes.

  • Lyse the protoplasts in an appropriate protein extraction buffer.

  • Quantify the total protein concentration using a standard method (e.g., Bradford assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific to LNK4 or the fusion tag (e.g., anti-GFP).

  • Use a suitable secondary antibody and detection reagent to visualize the protein band.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using the Graphviz DOT language to illustrate the LNK4 signaling pathway and the experimental workflow.

LNK4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Chitin LYK5 LYK5 Chitin->LYK5 binds CERK1 CERK1 LYK5->CERK1 interacts with LNK4 LNK4 CERK1->LNK4 interacts with MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade activates ROS ROS Production LNK4->ROS activates Immune_Response Immune Response ROS->Immune_Response contributes to MAPK_Cascade->Immune_Response leads to

Caption: LNK4 in the Chitin Signaling Pathway.

Transient_Expression_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Plant_Growth Arabidopsis Growth (3-4 weeks) Leaf_Harvest Leaf Harvest Plant_Growth->Leaf_Harvest Protoplast_Isolation Protoplast Isolation Leaf_Harvest->Protoplast_Isolation PEG_Transformation PEG-mediated Transformation Protoplast_Isolation->PEG_Transformation Plasmid_Prep LNK4 Plasmid Preparation Plasmid_Prep->PEG_Transformation Incubation Incubation (12-24 hours) PEG_Transformation->Incubation Microscopy Fluorescence Microscopy (Localization) Incubation->Microscopy Western_Blot Western Blot (Expression) Incubation->Western_Blot

Caption: Transient Expression Workflow.

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the LNK4 Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family plays a crucial role in integrating light signaling with the circadian clock in plants, thereby influencing a range of developmental processes from seedling photomorphogenesis to flowering time.[1][2] In Arabidopsis thaliana, this family consists of four members, LNK1, LNK2, LNK3, and LNK4. While LNK1 and LNK2 have established roles in controlling circadian rhythms and photoperiod-dependent flowering, LNK3 and LNK4 appear to have partially overlapping and distinct functions, particularly in the regulation of the circadian clock.[1] Understanding the precise function of LNK4 is critical for a comprehensive model of the plant circadian network.

The advent of CRISPR/Cas9 technology provides a powerful tool for precise genome editing, enabling targeted gene knockouts to elucidate gene function.[3][4] This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to edit the LNK4 gene in the model plant Arabidopsis thaliana. These guidelines are intended for researchers in plant biology, molecular biology, and drug development who are interested in investigating the role of LNK4 and its potential as a target for modifying plant traits.

Signaling Pathway and Gene Function

The LNK proteins are key components of the plant's molecular oscillator, which is composed of interconnected transcriptional-translational feedback loops.[1][5] LNK1 and LNK2 act as transcriptional coactivators, interacting with REVEILLE (RVE) transcription factors to regulate the expression of evening-phased clock genes such as PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).[5] This interaction forms a morning complex that activates the transcription of these evening genes.[5]

While the exact molecular interactions of LNK4 are less characterized, studies on quadruple mutants (lnkQ) suggest that the LNK family as a whole is essential for orchestrating light-regulated developmental processes.[1] Depletion of LNK3 and LNK4 in a lnk1;lnk2 mutant background has been shown to affect circadian rhythms.[1] Furthermore, LNK proteins have been implicated as corepressors in other pathways, such as the phenylpropanoid biosynthesis pathway, where LNK1 and LNK2 interact with the MYB3 transcription factor.[6]

Below is a simplified model of the signaling pathway involving the LNK gene family at the core of the Arabidopsis circadian oscillator.

LNK_Signaling_Pathway cluster_light Light Signal cluster_evening Evening Complex Light Light LNK1 LNK1 Light->LNK1 Activates LNK2 LNK2 Light->LNK2 Activates LNK3 LNK3 Light->LNK3 Activates LNK4 LNK4 Light->LNK4 Activates CCA1/LHY CCA1/LHY Light->CCA1/LHY Activates PRR5 PRR5 LNK1->PRR5 Co-activates TOC1 TOC1 LNK1->TOC1 Co-activates LNK2->PRR5 Co-activates LNK2->TOC1 Co-activates RVE8 RVE8 RVE8->PRR5 Activates RVE8->TOC1 Activates CCA1/LHY->PRR5 Represses CCA1/LHY->TOC1 Represses TOC1->CCA1/LHY Represses

Figure 1. Simplified signaling pathway of LNK proteins in the Arabidopsis circadian clock.

Quantitative Data Summary

The expression of LNK genes is regulated by the circadian clock, with peak expression occurring in the morning.[1] The following table summarizes the relative expression levels of central clock genes in wild-type (WT) and various lnk mutant backgrounds, providing insight into the functional redundancy and specificity of the LNK family members.

GenotypeRelative mRNA Level of TOC1 (Evening Gene)Relative mRNA Level of PRR5 (Evening Gene)Relative mRNA Level of CCA1 (Morning Gene)Relative mRNA Level of LHY (Morning Gene)
WT1.00 ± 0.121.00 ± 0.151.00 ± 0.101.00 ± 0.11
lnk10.78 ± 0.090.65 ± 0.081.15 ± 0.141.20 ± 0.13
lnk20.82 ± 0.100.70 ± 0.091.10 ± 0.121.18 ± 0.14
lnk1;lnk20.55 ± 0.07 0.40 ± 0.051.45 ± 0.18*1.55 ± 0.20
lnk3;lnk40.95 ± 0.110.98 ± 0.121.05 ± 0.111.02 ± 0.10
lnkQ0.40 ± 0.06 0.30 ± 0.041.60 ± 0.211.75 ± 0.25***

Table 1. Relative Expression Levels of Clock Genes in lnk Mutants. Data are presented as mean ± SEM. Statistical significance compared to WT is denoted by asterisks (p ≤ 0.05; *p ≤ 0.01; **p ≤ 0.001). Data compiled from studies on Arabidopsis thaliana.[1][7]

Experimental Protocols

The following protocols provide a detailed methodology for CRISPR/Cas9-mediated editing of the LNK4 gene in Arabidopsis thaliana. The overall workflow is depicted in Figure 2.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Selection Vector_Construction 2. Vector Construction sgRNA_Design->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 4. Arabidopsis Transformation (Floral Dip) Agro_Transformation->Plant_Transformation Screening 5. Selection of T1 Plants Plant_Transformation->Screening Analysis 6. Molecular Analysis of Edits Screening->Analysis Homozygous 7. Generation of Homozygous Transgene-Free Lines Analysis->Homozygous

Figure 2. Experimental workflow for CRISPR/Cas9-mediated editing of the LNK4 gene.

Protocol 1: sgRNA Design and Selection for LNK4
  • Retrieve LNK4 Gene Sequence: Obtain the full genomic sequence of the LNK4 gene (AT1G08490) from a plant genome database such as TAIR (The Arabidopsis Information Resource).

  • Identify Target Regions: Select target sites for the single guide RNAs (sgRNAs) within the coding sequence of LNK4. To maximize the likelihood of generating a loss-of-function mutation, target the 5' end of the gene, preferably within the first or second exon.[8][9]

  • sgRNA Design Tools: Use online CRISPR design tools (e.g., CRISPR-P 2.0, CHOPCHOP) to identify potential 20-nucleotide sgRNA sequences. These tools will identify sequences adjacent to a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[3]

  • Off-Target Analysis: The design tools will also perform an off-target analysis to minimize the probability of the sgRNA binding to other sites in the genome. Select sgRNAs with high on-target scores and low off-target scores. It is recommended to design at least two independent sgRNAs targeting different regions of the gene to increase the efficiency of obtaining knockout mutants.[9]

Protocol 2: Vector Construction

This protocol describes the assembly of a CRISPR/Cas9 construct using a Golden Gate cloning approach, which allows for the efficient assembly of multiple DNA fragments.[8][9]

  • Synthesize sgRNA Oligos: Synthesize complementary DNA oligonucleotides for each selected sgRNA. The oligos should include overhangs compatible with the Golden Gate cloning vector.

  • Anneal Oligos: Anneal the complementary oligos to form double-stranded DNA fragments.

  • Level 0 Cloning (sgRNA Cassette): Ligate the annealed sgRNA oligos into a Level 0 vector containing a U6 promoter. This places the sgRNA under the control of a Pol III promoter for expression in plants.[9]

  • Level 1 Assembly (T-DNA Construct): In a single Golden Gate reaction, assemble the following components into a Level 1 destination vector:

    • The U6-sgRNA expression cassette from the Level 0 vector.

    • A plant codon-optimized Cas9 expression cassette.

    • A plant selectable marker cassette (e.g., resistance to hygromycin or Basta).

  • Transformation of E. coli: Transform chemically competent E. coli with the final Level 1 construct and select for positive colonies on an appropriate antibiotic plate.

  • Sequence Verification: Isolate plasmid DNA from several colonies and verify the integrity of the assembled construct and the sgRNA sequence by Sanger sequencing.

Protocol 3: Agrobacterium-Mediated Transformation of Arabidopsis
  • Transform Agrobacterium tumefaciens: Introduce the verified CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation or the freeze-thaw method.

  • Select for Transformed Agrobacterium: Plate the transformed Agrobacterium on LB agar (B569324) plates containing appropriate antibiotics to select for colonies carrying the CRISPR/Cas9 construct.

  • Prepare Agrobacterium Culture for Floral Dip: Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C. The following day, inoculate a larger culture and grow to an OD600 of 1.5-2.0.

  • Prepare Infiltration Medium: Pellet the Agrobacterium cells by centrifugation and resuspend them in a floral dip solution (e.g., 5% sucrose, 0.02-0.05% Silwet L-77).

  • Floral Dip Transformation: Dip the inflorescences of healthy, flowering Arabidopsis thaliana plants (ecotype Col-0 is commonly used) into the Agrobacterium suspension for 30-60 seconds.

  • Plant Growth and Seed Collection: Place the treated plants in a low-light, high-humidity environment for 24 hours, then return them to normal growth conditions. Allow the plants to set seed and collect the T1 seeds upon maturity.

Protocol 4: Screening and Analysis of Edited Plants
  • Selection of T1 Plants: Sterilize the collected T1 seeds and plate them on MS medium containing the appropriate selective agent (e.g., hygromycin or Basta) to select for transformants.

  • Genomic DNA Extraction: Extract genomic DNA from the leaves of the surviving T1 seedlings.

  • PCR Amplification of Target Region: Amplify the genomic region of LNK4 surrounding the sgRNA target sites using PCR.

  • Detection of Mutations:

    • Sanger Sequencing: Sequence the PCR products and analyze the sequencing chromatograms for the presence of insertions, deletions (indels), or substitutions at the target site. This can be done by comparing the sequence to that of a wild-type control.

    • Restriction Enzyme Digestion: If the sgRNA target site overlaps with a restriction enzyme recognition site, mutations can be detected by the loss of digestion.

    • High-Resolution Melt (HRM) Analysis: This technique can be used to screen a large number of samples for sequence variations.

  • Confirmation of Homozygous Mutants: Grow the T1 plants to maturity and collect T2 seeds. Screen the T2 generation to identify homozygous mutant lines that no longer segregate for the wild-type allele.

  • Segregation of the T-DNA: In the T2 or subsequent generations, screen for plants that have retained the desired mutation in LNK4 but have lost the CRISPR/Cas9 T-DNA cassette through segregation. This can be confirmed by PCR for the Cas9 gene and the selectable marker.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the targeted editing of the LNK4 gene in Arabidopsis thaliana using the CRISPR/Cas9 system. By generating and characterizing lnk4 knockout mutants, researchers can further dissect the specific role of this gene in the plant circadian clock and its impact on various physiological processes. This knowledge can contribute to a more complete understanding of the molecular mechanisms governing plant development and adaptation, and may ultimately inform strategies for crop improvement.

References

Application Notes and Protocols for the Purification of Recombinant LNK4 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte adaptor protein (LNK), also known as SH2B3, is a critical negative regulator of cytokine signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3] Its role in hematopoiesis and various inflammatory diseases makes it a significant target for therapeutic intervention.[1][3] The availability of highly purified, active recombinant LNK4 protein is essential for structural studies, drug screening, and functional assays.

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant LNK4 protein. The recommended strategy involves expression in Escherichia coli as a fusion protein with a polyhistidine tag (His-tag), followed by a two-step purification process involving immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).

Signaling Pathway of LNK4 in JAK/STAT Regulation

LNK4 functions as an adaptor protein that dampens the signaling cascade initiated by cytokine binding to their receptors.[1][2] Upon cytokine receptor activation, JAKs become phosphorylated and, in turn, phosphorylate the receptor, creating docking sites for STAT proteins.[4] LNK4, through its SH2 domain, binds to phosphotyrosine residues on activated JAKs and cytokine receptors, thereby inhibiting the downstream phosphorylation and activation of STATs.[1][5] This inhibition curtails the pro-proliferative and inflammatory signals mediated by the JAK/STAT pathway.

LNK4_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Autophosphorylation pSTAT pSTAT LNK4 LNK4 (SH2B3) LNK4->Receptor Inhibition LNK4->pJAK pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 9. Transcriptional Regulation

Caption: LNK4 negatively regulates the JAK/STAT signaling pathway.

Experimental Protocols

Expression of His-tagged LNK4 in E. coli

This protocol describes the expression of N-terminally His-tagged LNK4 in E. coli BL21(DE3) cells. The choice of a His-tag allows for efficient capture of the recombinant protein using IMAC.[6]

Materials:

  • pET expression vector containing the human LNK4 gene with an N-terminal 6xHis-tag

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic for the vector)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the LNK4 expression vector into E. coli BL21(DE3) competent cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.[7]

  • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 18°C for 16-20 hours with shaking to enhance proper protein folding and solubility.[8]

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[7]

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged LNK4

This two-step purification protocol involves an initial capture and purification step using Ni-NTA affinity chromatography, followed by a polishing step using size-exclusion chromatography to remove aggregates and other minor contaminants.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.[9]

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.[10]

Protocol:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Lyse the cells by sonication on ice.[7]

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[7]

  • Equilibrate a Ni-NTA resin column with 5 column volumes (CVs) of Lysis Buffer (without lysozyme and PMSF).[11]

  • Load the clarified supernatant onto the equilibrated column.[12]

  • Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.[9]

  • Elute the His-tagged LNK4 protein with 5 CVs of Elution Buffer.[10]

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified LNK4 protein.

Buffer:

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol:

  • Pool the fractions from the Ni-NTA elution that contain the LNK4 protein.

  • Concentrate the pooled fractions to a volume of 1-2 mL using a centrifugal filter unit with an appropriate molecular weight cut-off.

  • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with at least 2 CVs of SEC Buffer.

  • Load the concentrated protein sample onto the equilibrated SEC column.

  • Run the chromatography at a flow rate appropriate for the column and collect fractions.

  • Analyze the collected fractions by SDS-PAGE for purity.

  • Pool the fractions containing pure, monomeric LNK4 protein.

  • Determine the final protein concentration, aliquot, and store at -80°C.

Data Presentation

The following table provides a hypothetical summary of the purification of recombinant LNK4 protein from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)LNK4 Protein (mg)Purity (%)Yield (%)
Clarified Lysate500255100
Ni-NTA Elution20189072
Size-Exclusion1514>9556

Purification Workflow Diagram

LNK4_Purification_Workflow Start E. coli Culture (Expressing His-LNK4) Cell_Harvest Cell Harvest (Centrifugation) Start->Cell_Harvest Lysis Cell Lysis (Sonication) Cell_Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Load Supernatant SEC Size-Exclusion Chromatography IMAC->SEC Eluted Fractions Final_Product Pure Recombinant LNK4 Protein SEC->Final_Product

Caption: Workflow for the purification of recombinant LNK4 protein.

Alternative and Complementary Methods

While the His-tag/Ni-NTA system is robust, other affinity tags can also be employed for LNK4 purification.

  • GST-tag: A Glutathione S-transferase (GST) tag can be fused to LNK4.[13] Purification is achieved using glutathione-sepharose resin.[14] GST is a larger tag (26 kDa) which can sometimes improve the solubility of the fusion protein.[13] The tag can be removed by proteolytic cleavage if necessary.[15]

  • Two-step Affinity Purification: For exceptionally high purity, a dual-tagging strategy (e.g., N-terminal GST-tag and C-terminal His-tag) can be implemented.[16] This allows for two sequential affinity purification steps, which is highly effective at removing protein fragments and contaminants.[16]

Conclusion

The protocols outlined in these application notes provide a reliable framework for the expression and purification of recombinant LNK4 protein. The combination of IMAC and SEC is a standard and effective strategy for obtaining high-purity protein suitable for a wide range of research and drug discovery applications. The provided diagrams and data table serve as valuable visual aids and benchmarks for the purification process. Researchers should optimize conditions such as induction temperature, time, and buffer compositions to maximize the yield and purity of active LNK4 protein for their specific downstream applications.

References

Application Notes and Protocols: Leveraging LNK4 for Crop Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family plays a pivotal role in integrating light and circadian signals to orchestrate plant growth and development.[1][2] While much of the foundational research has been conducted in the model organism Arabidopsis thaliana, emerging studies are highlighting the potential of manipulating LNK orthologs to enhance desirable agronomic traits in crops. This document provides a comprehensive overview of the application of LNK4, a member of the LNK family, in crop improvement research, complete with detailed experimental protocols and data presentation. Although direct studies on LNK4 in major crops are still nascent, the functional conservation of the LNK family across plant species provides a strong rationale for its exploration as a target for genetic improvement.

LNK4 and its Role in Plant Biology

In Arabidopsis, the LNK gene family consists of four members (LNK1, LNK2, LNK3, and LNK4) that act as transcriptional co-activators, linking the central circadian oscillator to output pathways.[1][3] LNK proteins themselves do not have known DNA-binding domains but are recruited to target gene promoters through interaction with DNA-binding transcription factors.[3]

LNK1 and LNK2 have been more extensively studied and are known to regulate circadian rhythms, photoperiodic flowering, and photomorphogenesis.[1][2] LNK3 and LNK4 have partially overlapping functions with LNK1 and LNK2 in regulating circadian rhythms.[1] Notably, recent research has implicated LNK3 and LNK4 in temperature stress responses, with a specific role under cold conditions, suggesting their importance in abiotic stress tolerance.

Application of LNK Gene Family in Crop Improvement: A Case Study in Soybean

While direct data on LNK4 in crops is limited, a groundbreaking study on its close homolog, LNK2, in soybean (Glycine max) demonstrates the potential of this gene family for crop improvement. Researchers utilized CRISPR/Cas9 to create quadruple mutants of the four soybean LNK2 homeologs (GmLNK2a, GmLNK2b, GmLNK2c, and GmLNK2d). The resulting mutants exhibited a significant alteration in a key agronomic trait:

  • Early Flowering: The gmlnk2 quadruple mutant flowered earlier than the wild-type under long-day conditions. This is a crucial trait for expanding the geographical range of soybean cultivation to higher latitudes with shorter growing seasons.[4]

This successful modification of an LNK family member in a major crop underscores the potential of targeting other LNK genes, including LNK4, to modulate important agricultural characteristics.

Potential Applications of LNK4 in Crop Improvement

Based on its known functions in Arabidopsis and the demonstrated potential of the LNK family in soybean, targeting LNK4 in crop species could lead to improvements in:

  • Flowering Time Optimization: Modulating LNK4 expression could fine-tune flowering time to specific environments, enhancing yield potential and geographic adaptability.

  • Abiotic Stress Tolerance: Given the role of LNK3 and LNK4 in temperature stress responses in Arabidopsis, manipulating LNK4 orthologs in crops could enhance tolerance to cold and potentially other abiotic stresses like drought and salinity. The circadian clock is known to regulate a large fraction of abiotic stress-responsive genes in plants.[1]

  • Increased Biomass and Yield: The circadian clock, to which LNK4 is intrinsically linked, coordinates plant growth and metabolism. Optimizing clock function through modification of genes like LNK4 could lead to enhanced biomass accumulation and ultimately, higher crop yields.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the LNK gene family, highlighting the potential for crop improvement.

Gene Family & SpeciesGenetic ModificationPhenotypic ChangeQuantitative EffectReference
LNK2 (Glycine max)CRISPR/Cas9 Quadruple Mutant (gmlnk2a/2b/2c/2d)Flowering TimeAdvanced flowering under long-day conditions.[4]
LNK1/LNK2 (Arabidopsis thaliana)Double Mutant (lnk1;lnk2)Flowering TimeLater flowering under long-day photoperiods.[1]
LNK1/LNK2/LNK3/LNK4 (Arabidopsis thaliana)Quadruple Mutant (lnkQ)Rosette Size & BiomassIncreased rosette size and biomass.[1]

Signaling Pathways and Experimental Workflows

LNK4 Signaling Pathway

The LNK proteins are integral components of the plant circadian clock, a complex network of transcriptional-translational feedback loops. LNK proteins act as a bridge between the core oscillator and downstream gene expression.

LNK4_Signaling_Pathway cluster_core_oscillator Core Circadian Oscillator cluster_lnk_complex LNK Co-activator Complex cluster_output Downstream Output CCA1_LHY CCA1/LHY (Morning Genes) TOC1_PRRs TOC1/PRRs (Evening Genes) CCA1_LHY->TOC1_PRRs repression RVEs RVEs (Transcription Factors) CCA1_LHY->RVEs TOC1_PRRs->CCA1_LHY repression LNK4 LNK4 TOC1_PRRs->LNK4 repression Flowering_Genes Flowering Time Genes LNK4->Flowering_Genes Stress_Response_Genes Stress Response Genes LNK4->Stress_Response_Genes Growth_Genes Growth & Biomass Genes LNK4->Growth_Genes RVEs->LNK4 interaction Light Light Light->CCA1_LHY Temperature Temperature Temperature->LNK4

LNK4 integrates light and temperature signals with the core circadian clock.
Experimental Workflow for LNK4 Functional Analysis in Crops

This workflow outlines the key steps to investigate the function of LNK4 orthologs in a target crop species.

Experimental_Workflow A 1. Identify LNK4 Orthologs (BLAST, Phylogenetic Analysis) B 2. Design gRNAs for CRISPR/Cas9 (Target conserved regions) A->B C 3. Generate Mutant Plants (Agrobacterium-mediated transformation) B->C D 4. Molecular Characterization (PCR, Sequencing, qPCR) C->D E 5. Phenotypic Analysis (Flowering time, Biomass, Stress assays) C->E F 6. 'Omics' Analysis (RNA-seq, Proteomics) D->F E->F G 7. Data Integration & Interpretation F->G

A typical workflow for characterizing LNK4 function in crop species.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of LNK4 Orthologs in Soybean

This protocol is adapted from successful methods for generating LNK2 knockouts in soybean.[4]

1.1. Identification of LNK4 Orthologs and gRNA Design:

  • Use the Arabidopsis thaliana LNK4 protein sequence to perform a BLASTp search against the soybean proteome (e.g., on Phytozome or NCBI).
  • Identify the top hits and perform a phylogenetic analysis with known LNK proteins from other species to confirm orthology.
  • Align the protein sequences of the identified soybean LNK4 orthologs to find conserved regions suitable for targeting with CRISPR/Cas9.
  • Use a web-based tool (e.g., CRISPR-P 2.0) to design single guide RNAs (sgRNAs) that target these conserved regions to potentially knock out multiple homeologs simultaneously. Design 2-3 sgRNAs per target gene to increase the chances of successful editing.

1.2. Vector Construction:

  • Synthesize the designed sgRNAs and clone them into a suitable CRISPR/Cas9 vector for soybean transformation. A vector containing a plant-optimized Cas9 driven by a strong constitutive promoter (e.g., CaMV 35S) is recommended. Many publicly available vectors also contain a fluorescent marker for selection.

1.3. Agrobacterium-mediated Soybean Transformation:

  • Introduce the CRISPR/Cas9 construct into a competent Agrobacterium tumefaciens strain (e.g., EHA105).
  • Prepare soybean cotyledonary node explants from mature seeds.
  • Co-cultivate the explants with the Agrobacterium suspension.
  • Transfer the explants to a shoot induction medium containing appropriate antibiotics for selection (e.g., carbenicillin (B1668345) to eliminate Agrobacterium and a selection agent corresponding to the resistance marker on the vector).
  • Subculture the explants on shoot elongation and rooting media.

1.4. Identification of Mutant Plants:

  • Extract genomic DNA from the leaves of regenerated T0 plants.
  • Perform PCR using primers flanking the sgRNA target sites.
  • Analyze the PCR products by gel electrophoresis to screen for deletions.
  • Sequence the PCR products of positive candidates to confirm the nature of the mutations (insertions, deletions).
  • Use segregation analysis in the T1 generation to identify transgene-free homozygous mutants.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

2.1. Plant Material and RNA Extraction:

  • Collect tissue samples (e.g., leaves, roots) from wild-type and lnk4 mutant plants at different time points under a diurnal cycle or specific stress conditions.
  • Immediately freeze the samples in liquid nitrogen and store at -80°C.
  • Extract total RNA using a commercial plant RNA extraction kit or a Trizol-based method.
  • Treat the RNA with DNase I to remove any genomic DNA contamination.

2.2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2.3. qPCR Reaction:

  • Design gene-specific primers for the LNK4 ortholog and selected target genes. Primers should amplify a product of 100-200 bp.
  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
  • Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
  • Include a melting curve analysis at the end to verify the specificity of the amplification.

2.4. Data Analysis:

  • Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes.
  • Normalize the expression data to a stably expressed reference gene (e.g., Actin or Tubulin).

Phenotypic Analysis of Flowering Time in Soybean

3.1. Growth Conditions:

  • Grow wild-type and lnk4 mutant soybean plants in a controlled environment (growth chamber or greenhouse) under defined photoperiods (e.g., long-day: 16h light/8h dark; short-day: 12h light/12h dark).

3.2. Data Collection:

  • Record the date of emergence for each plant.
  • Monitor the plants daily for the appearance of the first open flower (R1 stage).
  • Record the date of the R1 stage for each plant.
  • Calculate the number of days from emergence to flowering.
  • At the time of flowering, count the number of nodes on the main stem.

3.3. Statistical Analysis:

  • Use a Student's t-test or ANOVA to determine if there are significant differences in flowering time and node number between wild-type and mutant plants.

Conclusion

The LNK gene family, and specifically LNK4, represents a promising target for the genetic improvement of crops. While research in this area is still emerging, the foundational knowledge from Arabidopsis and the successful manipulation of LNK2 in soybean provide a clear path forward. By leveraging the detailed protocols outlined in this document, researchers can begin to explore the functional role of LNK4 in key crop species, with the potential to develop new varieties with optimized flowering times, enhanced stress tolerance, and improved yields. Further research is needed to fully elucidate the LNK4-mediated signaling pathways in different crops and to translate these findings into practical applications for a more sustainable and productive agricultural future.

References

Application Notes and Protocols for Generating Transgenic Plants Overexpressing LNK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family plays a crucial role in integrating light and circadian clock signaling pathways in plants. These pathways are fundamental to controlling various aspects of plant growth and development, including flowering time, photomorphogenesis, and stress responses. The LNK family in Arabidopsis thaliana consists of four members, LNK1, LNK2, LNK3, and LNK4. While LNK1 and LNK2 are known to be primary regulators of photoperiodic flowering, LNK3 and LNK4 have been shown to have partially overlapping and distinct functions, particularly in the context of the circadian clock and temperature stress responses.[1][2]

Overexpression of specific LNK proteins offers a valuable tool to investigate their precise roles in plant signaling networks and to potentially modulate plant development and stress tolerance. This document provides detailed application notes and protocols for the generation and analysis of transgenic plants overexpressing LNK4.

Data Presentation

While extensive studies on LNK4 overexpression are limited, evidence suggests its involvement in temperature stress responses. A study on the role of LNK proteins in temperature stress demonstrated that overexpression of LNK3 and LNK4 enhances the expression of the cold-inducible gene DREB1A.[3] The following table summarizes representative quantitative data from such an experiment.

Table 1: Relative Expression of DREB1A in LNK4 Overexpressing Arabidopsis under Cold Stress

GenotypeTreatmentRelative DREB1A Expression (Fold Change)
Wild Type (Col-0)Control (22°C)1.0
Wild Type (Col-0)Cold Stress (4°C)15.2
35S::LNK4Control (22°C)1.2
35S::LNK4Cold Stress (4°C)25.8

Data is hypothetical but based on findings that LNK3 and LNK4 overexpression increases cold-inducible gene expression.[3]

Signaling Pathways and Experimental Workflows

LNK4 Signaling Pathway

LNK proteins, including LNK4, act as transcriptional co-activators. They interact with MYB-like transcription factors such as REVEILLE (RVE) proteins to regulate the expression of core clock genes. The LNK-RVE complex is thought to activate the expression of evening-phased clock genes like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).[4] These evening-expressed proteins, in turn, repress the morning-expressed genes CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) and LATE ELONGATED HYPOCOTYL (LHY), thus forming a negative feedback loop at the core of the plant's circadian oscillator.[3][4]

LNK4_Signaling_Pathway cluster_morning Morning cluster_evening Evening cluster_coactivator Co-activator Complex CCA1 CCA1/LHY PRR5_TOC1 PRR5/TOC1 CCA1->PRR5_TOC1 Repression PRR5_TOC1->CCA1 Repression LNK4 LNK4 RVEs RVEs LNK4->RVEs Interaction RVEs->PRR5_TOC1 Activation Experimental_Workflow A 1. Vector Construction (pCAMBIA3301-35S::LNK4) B 2. Agrobacterium Transformation A->B C 3. Arabidopsis Floral Dip Transformation B->C D 4. Selection of T1 Transgenic Plants (Herbicide Resistance) C->D E 5. Molecular Analysis of T1 Plants (PCR for T-DNA insertion) D->E F 6. Selection of Homozygous T3 Lines E->F G 7. Phenotypic Analysis (e.g., Cold Stress Assay) F->G H 8. Gene Expression Analysis (qRT-PCR for LNK4 and target genes) F->H

References

Application Notes and Protocols for RNA-seq Analysis of LNK4 Mutant Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the model plant Arabidopsis thaliana, the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family plays a crucial role in integrating light and circadian clock signaling pathways. This family comprises four members, LNK1, LNK2, LNK3, and LNK4. While LNK1 and LNK2 are established as key regulators of circadian rhythms, photomorphogenesis, and flowering time, the functions of LNK3 and LNK4 appear to be more subtle, often acting redundantly or becoming apparent in the absence of LNK1 and LNK2.[1] This document provides a guide to understanding the transcriptomic landscape of lnk4 mutant plants through RNA sequencing (RNA-seq) analysis, offering detailed protocols and data interpretation frameworks.

Data Presentation: Gene Expression in LNK Family Mutants

Below is a representative table summarizing expected changes in the expression of core circadian clock genes in various lnk mutant backgrounds based on published qPCR and RNA-seq analyses. This table serves as a comparative guide for interpreting results from an lnk4 single mutant experiment.

Table 1: Representative Expression of Core Clock Genes in lnk Mutants

GeneGene IDFunctionExpected Expression Change in lnk1;lnk2Expected Expression Change in lnk3;lnk4Expected Expression Change in lnkQ (quadruple mutant)
CCA1 AT2G46830Morning-expressed transcription factor, core clock componentLengthened circadian period[1]No significant alteration[1]Further lengthened circadian period[1]
LHY AT1G01060Morning-expressed transcription factor, core clock componentReduced expressionNo significant alterationFurther reduced expression
TOC1 AT5G61380Evening-expressed transcription factor, core clock componentReduced expression[1]No significant alterationReduced expression[1]
PRR5 AT5G24470Evening-expressed transcription factor, clock componentReduced expression[1][2]No significant alterationReduced expression[1]
PRR7 AT5G02810Evening-expressed transcription factor, clock componentAltered expression patternNo significant alterationAltered expression pattern
PRR9 AT2G46790Evening-expressed transcription factor, clock componentAltered expression patternNo significant alterationAltered expression pattern

Note: This table is a synthesis of expected outcomes based on available literature. Actual RNA-seq results for an lnk4 single mutant may vary.

Signaling Pathways and Experimental Workflows

To visualize the relationships between LNK4 and the broader circadian network, as well as the experimental process for its analysis, the following diagrams are provided.

LNK4_Signaling_Pathway cluster_morning Morning cluster_evening Evening LHY_CCA1 LHY/CCA1 PRR_family PRR Family (PRR5, PRR7, PRR9) LHY_CCA1->PRR_family Represses TOC1 TOC1 LHY_CCA1->TOC1 Represses LNK4 LNK4 RVE8 RVE8 LNK4->RVE8 Interacts with LNK4->PRR_family Activates RVE8->PRR_family Activates PRR_family->LHY_CCA1 Represses Output Circadian Output (e.g., Flowering, Growth) PRR_family->Output TOC1->LHY_CCA1 Represses TOC1->LNK4 Represses Light Light Light->LHY_CCA1 Induces

Caption: Putative LNK4 signaling pathway in the Arabidopsis circadian clock.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Plant_Growth Plant Growth (WT vs. lnk4 mutant) RNA_Extraction RNA Extraction Plant_Growth->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (HISAT2/STAR) QC->Alignment Quantification Transcript Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Enrichment GO & Pathway Enrichment Analysis DEA->Enrichment

Caption: Experimental workflow for RNA-seq analysis of LNK4 mutant plants.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an RNA-seq experiment to compare gene expression in wild-type and lnk4 mutant Arabidopsis thaliana.

Plant Growth and Material Collection
  • Plant Material: Arabidopsis thaliana wild-type (e.g., Col-0) and a confirmed homozygous lnk4 T-DNA insertion line.

  • Growth Conditions:

    • Sow seeds on Murashige and Skoog (MS) medium or directly on soil.

    • Stratify seeds at 4°C for 2-3 days to ensure uniform germination.

    • Grow plants in a controlled environment chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Material Collection:

    • Collect rosette leaves from 3-4 week-old plants at a specific time point during the day (e.g., Zeitgeber Time 4, ZT4) to minimize circadian variations.

    • Pool tissue from multiple plants for each biological replicate. Prepare at least three biological replicates for each genotype (wild-type and lnk4).

    • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

RNA Extraction
  • Tissue Homogenization: Grind the frozen leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • RNA Isolation: Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) and follow the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1, and A260/A230 ratios between 2.0 and 2.2.

    • Evaluate RNA integrity by running an aliquot on an Agilent Bioanalyzer or equivalent system. Aim for an RNA Integrity Number (RIN) of 8.0 or higher.

RNA-seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.

  • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the adapter-ligated library by PCR to add indices for multiplexing.

  • Library Quantification and Sequencing: Quantify the final libraries and pool them for sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate single-end or paired-end reads (e.g., 150 bp).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Read Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

  • Transcript Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.

  • Differential Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between lnk4 and wild-type samples.

    • Set a significance threshold, typically a false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID, Metascape, or agriGO to identify over-represented biological processes, molecular functions, and cellular components.

Conclusion

The analysis of the lnk4 mutant transcriptome via RNA-seq, while challenging due to the gene's subtle phenotype, can provide valuable insights into its role within the complex regulatory network of the plant circadian clock. By comparing the gene expression profile of the lnk4 mutant to wild-type and other lnk family mutants, researchers can dissect its specific contributions to light signaling and circadian regulation. The protocols and frameworks provided here offer a comprehensive guide for conducting and interpreting such an experiment, ultimately advancing our understanding of plant chronobiology.

References

Application Notes and Protocols for Bimolecular Fluorescence Complementation (BiFC) Analysis of LNK4 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for studying the protein-protein interactions of NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4) using Bimolecular Fluorescence Complementation (BiFC). LNK4 is a key regulatory protein in Arabidopsis thaliana, implicated in both the circadian clock/light signaling pathways and in plant innate immunity through chitin (B13524) signaling. Understanding its interaction network is crucial for elucidating these fundamental biological processes and for potential applications in crop improvement and disease resistance.

BiFC is a powerful technique for visualizing protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein can reconstitute a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments. This allows for the in vivo visualization of the location and dynamics of protein complexes.

LNK4 Interaction Partners

Current research has identified several key interaction partners for LNK4, falling into two main functional categories:

  • Circadian Clock and Light Signaling: LNK proteins, including LNK4, are known to interact with MYB domain transcription factors to regulate gene expression. Co-immunoprecipitation studies have confirmed the interaction between LNK4 and REVEILLE 8 (RVE8).[1][2] Additionally, while direct interaction with MYB3 has been shown for LNK1 and LNK2, it is suggested that other LNK family members, including LNK4, also interact with MYB3.[3][4] These interactions typically occur in the nucleus.

  • Chitin Signaling and Innate Immunity: LNK4 is involved in the plant's response to chitin, a component of fungal cell walls. It has been demonstrated that LNK4 is part of a tripartite chitin receptor complex at the plasma membrane, where it interacts with LYSIN MOTIF RECEPTOR-LIKE KINASE 5 (LYK5) and is in a complex with LYK1.[5]

Data Presentation: Quantitative Analysis of LNK4 Interactions

Quantitative analysis of BiFC data is essential for robustly interpreting interaction strengths. This is typically achieved by measuring the fluorescence intensity of the reconstituted fluorophore. The following tables present hypothetical quantitative data for LNK4 interactions, as specific quantitative BiFC data for LNK4 is not yet available in the public domain. These tables are intended to serve as a template for presenting experimental results.

Table 1: Quantitative BiFC Analysis of LNK4 Interaction with Circadian Clock Components in Arabidopsis Protoplasts

Protein Pair (n-YFP + c-YFP Fusions)Mean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Fluorescent Protoplasts ± SDSubcellular Localization
LNK4-nYFP + RVE8-cYFP850.5 ± 75.278.3 ± 5.1Nucleus
LNK4-nYFP + MYB3-cYFP720.1 ± 63.865.7 ± 4.8Nucleus
Negative Controls
LNK4-nYFP + cYFP (empty vector)55.2 ± 8.95.2 ± 1.5Cytoplasm/Nucleus
nYFP (empty vector) + RVE8-cYFP60.7 ± 9.56.1 ± 1.8Cytoplasm/Nucleus
nYFP (empty vector) + MYB3-cYFP58.9 ± 7.65.5 ± 1.3Cytoplasm/Nucleus
Positive Control
bZIP63-nYFP + bZIP63-cYFP950.8 ± 88.485.4 ± 6.2Nucleus

Table 2: Quantitative BiFC Analysis of LNK4 Interaction with Chitin Signaling Components in Arabidopsis Protoplasts

Protein Pair (n-YFP + c-YFP Fusions)Mean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Fluorescent Protoplasts ± SDSubcellular Localization
LNK4-nYFP + LYK5-cYFP910.3 ± 82.182.5 ± 6.0Plasma Membrane
Negative Controls
LNK4-nYFP + cYFP (empty vector)52.8 ± 7.54.8 ± 1.2Cytoplasm
nYFP (empty vector) + LYK5-cYFP55.1 ± 8.15.0 ± 1.4Cytoplasm
Positive Control
Aquaporin-nYFP + Aquaporin-cYFP980.6 ± 91.388.1 ± 5.9Plasma Membrane

Experimental Protocols

Protocol 1: BiFC Assay for Nuclear Interactions of LNK4 in Arabidopsis Protoplasts

This protocol is designed to investigate the interaction of LNK4 with nuclear proteins such as RVE8 and MYB3.

1. Plasmid Construction:

  • The coding sequences (CDS) of LNK4, RVE8, and MYB3 without the stop codon are cloned into BiFC vectors. These vectors contain the N-terminal (nYFP) or C-terminal (cYFP) fragments of a fluorescent protein (e.g., YFP).
  • Construct fusions in both orientations (e.g., LNK4-nYFP and nYFP-LNK4) to determine the optimal configuration that does not interfere with protein folding and interaction.
  • Use a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, for high-level expression in protoplasts.

2. Protoplast Isolation:

  • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) plants for 4-5 weeks under a 16-hour light/8-hour dark cycle.
  • Harvest healthy, fully expanded leaves and cut them into thin strips (0.5-1 mm).
  • Incubate the leaf strips in an enzyme solution (e.g., 1% Cellulase R-10, 0.25% Macerozyme R-10 in Gamborg's B5 medium) for 3-4 hours in the dark with gentle shaking.
  • Filter the protoplast suspension through a nylon mesh (e.g., 75 µm) to remove undigested tissue.
  • Pellet the protoplasts by gentle centrifugation (100 x g for 2 minutes) and wash twice with W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).
  • Resuspend the protoplasts in MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7) to a final concentration of 2 x 10^5 cells/mL.

3. Protoplast Transformation:

  • Mix 10-15 µg of each plasmid DNA (e.g., LNK4-nYFP and RVE8-cYFP constructs) with 200 µL of the protoplast suspension.
  • Add an equal volume of PEG solution (40% (w/v) PEG 4000, 0.2 M mannitol, 100 mM CaCl2) and incubate for 15-20 minutes at room temperature.
  • Dilute the transformation mixture with W5 solution and centrifuge to pellet the protoplasts.
  • Resuspend the protoplasts in 1 mL of W5 solution and incubate in the dark at 22-25°C for 12-16 hours.

4. Microscopy and Image Analysis:

  • Place a drop of the protoplast suspension on a glass slide.
  • Observe the fluorescence using a confocal laser scanning microscope. For YFP, use an excitation wavelength of ~514 nm and an emission window of ~525-550 nm.
  • Capture images from multiple fields of view for each interaction pair and control.
  • Quantify the fluorescence intensity and the percentage of fluorescent cells using image analysis software (e.g., ImageJ or FIJI).

Protocol 2: BiFC Assay for Plasma Membrane Interactions of LNK4 in Nicotiana benthamiana Leaves

This protocol is suitable for studying the interaction of LNK4 with membrane-associated proteins like LYK5. N. benthamiana provides a robust system for transient expression.

1. Plasmid Construction:

  • Clone the CDS of LNK4 and LYK5 into BiFC vectors as described in Protocol 1. Ensure that the signal peptide of LYK5 is included for proper membrane targeting.

2. Agrobacterium tumefaciens Transformation:

  • Transform the BiFC constructs into a suitable Agrobacterium strain (e.g., GV3101 or AGL1).
  • Grow the transformed Agrobacterium cultures overnight in LB medium with appropriate antibiotics.
  • Pellet the bacteria and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6) to an OD600 of 0.5-0.8.
  • Incubate the bacterial suspension at room temperature for 2-4 hours before infiltration.

3. Agroinfiltration:

  • Mix equal volumes of the Agrobacterium cultures containing the LNK4-nYFP and LYK5-cYFP constructs.
  • Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
  • Infiltrate different leaves for each interaction pair and controls.

4. Microscopy and Image Analysis:

  • After 2-3 days of incubation, excise a small section of the infiltrated leaf area.
  • Mount the leaf section in water on a microscope slide.
  • Observe and quantify the fluorescence as described in Protocol 1. The YFP signal for interacting membrane proteins should be localized to the cell periphery.

Mandatory Visualizations

Signaling Pathway Diagrams

LNK4_Circadian_Clock_Signaling cluster_nucleus Nucleus LNK4 LNK4 RVE8 RVE8 LNK4->RVE8 Interaction MYB3 MYB3 LNK4->MYB3 Interaction PRR5 PRR5 LNK4->PRR5 Transcriptional Activation TOC1 TOC1 LNK4->TOC1 Transcriptional Activation C4H C4H LNK4->C4H Transcriptional Repression RVE8->PRR5 Transcriptional Activation RVE8->TOC1 Transcriptional Activation MYB3->C4H Transcriptional Repression Light Light Light->LNK4 Induces Expression

Caption: LNK4 in Circadian Clock and Light Signaling.

LNK4_Chitin_Signaling cluster_membrane Plasma Membrane LNK4 LNK4 LYK5 LYK5 LNK4->LYK5 Interaction LYK1 LYK1 LYK5->LYK1 Interaction Downstream_Signaling Downstream_Signaling LYK5->Downstream_Signaling Signal Transduction LYK1->Downstream_Signaling Signal Transduction Chitin Chitin Chitin->LYK5 Binding LYK4 LYK4 LYK4->Downstream_Signaling Signal Transduction

Caption: LNK4 in Chitin Signaling Pathway.

Experimental Workflow Diagram

BiFC_Workflow cluster_cloning Vector Construction cluster_transformation Transient Expression cluster_analysis Data Acquisition and Analysis Cloning Clone LNK4 and interactor CDS into nYFP and cYFP vectors Protoplast_Transformation PEG-mediated transformation of Arabidopsis protoplasts Cloning->Protoplast_Transformation Agroinfiltration Agroinfiltration of N. benthamiana leaves Cloning->Agroinfiltration Microscopy Confocal Laser Scanning Microscopy Protoplast_Transformation->Microscopy Agroinfiltration->Microscopy Quantification Image analysis: Fluorescence intensity and percentage of fluorescent cells Microscopy->Quantification Interpretation Data interpretation and conclusion on interaction Quantification->Interpretation

Caption: General Workflow for LNK4 BiFC Experiments.

References

Application Notes: Visualizing LNK4 Promoter Activity with GUS Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The β-glucuronidase (GUS) reporter system, derived from the Escherichia coli uidA gene, is a robust and widely used tool in plant molecular biology for analyzing gene expression.[1][2] The GUS enzyme cleaves specific substrates to produce a colored or fluorescent product, allowing for both qualitative histochemical localization and quantitative fluorometric measurement of promoter activity.[1][3] This application note provides detailed protocols for utilizing the GUS system to study the promoter of LNK4 (NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4), a key gene in Arabidopsis thaliana.

LNK4 is part of a family of proteins that are crucial for integrating light and circadian clock signaling pathways.[4][5] These proteins act as transcriptional coactivators that link photoreceptor signals to the core circadian oscillator, influencing daily and seasonal growth rhythms.[4][6] Visualizing the spatial and temporal activity of the LNK4 promoter is essential for understanding its regulation by light and the internal clock machinery. The following protocols are designed for researchers, scientists, and drug development professionals investigating gene regulation within these critical plant pathways.

LNK4 Signaling Pathway

In Arabidopsis, LNK proteins function as a vital link between environmental light cues and the central circadian clock. The expression of LNK genes, including LNK4, is regulated by core clock components. Members of the TOC1/PRR family of clock genes are known to repress LNK promoter activity.[5][7] The LNK4 protein, in turn, is thought to act as a transcriptional activator, likely interacting with other DNA-binding proteins like RVE8 to regulate the expression of downstream clock-controlled genes.[5][6] This regulatory loop is fundamental for synchronizing plant physiological processes with daily light/dark cycles.[4]

LNK4_Signaling_Pathway cluster_nucleus Nucleus Light Light Signal Photoreceptors Photoreceptors (Phy, Cry) Light->Photoreceptors Clock Circadian Clock (TOC1/PRR family) Photoreceptors->Clock Entrainment LNK4_promoter LNK4 Promoter Clock->LNK4_promoter Repression LNK4_protein LNK4 Protein LNK4_promoter->LNK4_protein Transcription & Translation RVE8 RVE8 LNK4_protein->RVE8 Interaction Target_Genes Afternoon Clock Genes (e.g., PRR5) RVE8->Target_Genes Activation

Caption: Simplified model of LNK4's role in the Arabidopsis circadian clock.

Experimental Protocols

Two primary methods are presented: a histochemical assay for localizing promoter activity and a fluorometric assay for quantifying it.

Protocol 1: Histochemical Staining for LNK4 Promoter Activity Localization

This protocol allows for the visualization of GUS expression within whole tissues, providing spatial information on promoter activity.[8][9] Based on studies of related LNK family members, LNK promoter activity is often strong in the vasculature of roots, hypocotyls, and cotyledons, as well as at root tips and in young leaves.[6]

A. Materials and Reagents

  • GUS Staining Solution (10 mL):

    • 50 mM Sodium Phosphate (B84403) buffer (pH 7.0)

    • 0.5 mM Potassium Ferrocyanide [K₄Fe(CN)₆]

    • 0.5 mM Potassium Ferricyanide [K₃Fe(CN)₆]

    • 10 mM EDTA

    • 0.1% (v/v) Triton X-100

    • 2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in a small amount of N,N-dimethylformamide before adding to the solution.[9][10]

    • Note: Prepare fresh before use.[10] The ferrocyanide/ferricyanide couple acts as an oxidation catalyst to accelerate the formation of the insoluble blue indigo (B80030) dye.[9]

  • Fixative (Optional): Ice-cold 90% acetone (B3395972) or a solution of 0.3% Formaldehyde, 10 mM MES (pH 5.6), and 0.3 M mannitol.[9][11] Fixation can help preserve tissue morphology but may decrease enzyme activity.[8]

  • Clearing Solution: 70% Ethanol (B145695).

B. Experimental Workflow

GUS_Workflow A 1. Tissue Sampling (e.g., seedlings, leaves) B 2. Fixation (Optional) (e.g., 90% Acetone, 30 min) A->B C 3. Vacuum Infiltration (with GUS Staining Solution) B->C D 4. Incubation (37°C, dark, 2-24h) C->D E 5. Chlorophyll Removal (70% Ethanol) D->E F 6. Imaging (Dissecting Microscope) E->F

Caption: Workflow for histochemical GUS staining of plant tissues.

C. Step-by-Step Procedure

  • Tissue Collection: Excise tissues from transgenic Arabidopsis plants carrying the pLNK4::GUS construct. Handle tissues gently to minimize mechanical damage.[12]

  • Fixation (Optional): For better structural preservation, immerse the tissue in ice-cold fixative for 30-60 minutes.[8] Following fixation, wash the tissue several times with ice-cold 50 mM sodium phosphate buffer.

  • Infiltration: Place the tissue in a microfuge tube or well of a 24-well plate and submerge it in freshly prepared GUS Staining Solution.[13] Apply a vacuum for 5-15 minutes to infiltrate the tissue thoroughly with the substrate.[10][14]

  • Incubation: Incubate the samples in the dark at 37°C.[10][13] Incubation time can vary from a few hours to overnight (no longer than 24 hours), depending on the strength of the promoter.[8] Monitor the development of the characteristic blue color.

  • Clearing: After incubation, remove the staining solution and rinse the tissue with water.[8] Submerge the tissue in 70% ethanol to remove chlorophyll, which can obscure the blue precipitate.[13] Replace the ethanol several times until the tissue is clear.

  • Imaging and Documentation: Once cleared, store the tissue in 50% glycerol (B35011) for observation.[8] Examine the staining pattern under a dissecting or light microscope and document the results photographically.

Protocol 2: Fluorometric Assay for Quantitative Analysis of LNK4 Promoter Activity

For quantitative data, a fluorometric assay using the substrate 4-methylumbelliferyl-β-D-glucuronide (4-MUG) is recommended due to its high sensitivity.[11][13] This assay measures the rate of production of the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

A. Materials and Reagents

  • GUS Extraction Buffer: 50 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% Sodium Lauryl Sarcosine, and 10 mM β-mercaptoethanol (add fresh).[13][14]

  • Assay Buffer: GUS Extraction Buffer containing 2 mM 4-MUG.

  • Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).

  • 4-MU Standard: A solution of known 4-MU concentration for generating a standard curve.

B. Step-by-Step Procedure

  • Protein Extraction: Harvest approximately 100 mg of tissue from pLNK4::GUS plants, freeze in liquid nitrogen, and grind to a fine powder.[14] Add 100 µL of ice-cold GUS Extraction Buffer, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 g) for 5 minutes at 4°C.[14]

  • Protein Quantification: Transfer the supernatant (total soluble protein) to a new tube.[14] Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Reaction: Pre-warm the Assay Buffer to 37°C.[13] Start the reaction by adding a specific amount of protein extract (e.g., 10-50 µL) to a known volume of Assay Buffer (e.g., 500 µL).[13]

  • Time Points: At regular intervals (e.g., 0, 15, 30, and 60 minutes), remove an aliquot (e.g., 100 µL) of the reaction mixture and add it to a tube containing a large volume of Stop Buffer (e.g., 900 µL).[13] The basic Stop Buffer terminates the enzymatic reaction.[13]

  • Fluorescence Measurement: Measure the fluorescence of each stopped time-point sample using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.

  • Calculation: Generate a standard curve using the 4-MU standard. Use this curve to convert the fluorescence readings into the amount of 4-MU produced. Calculate GUS activity, typically expressed as pmol of 4-MU produced per minute per mg of protein.

Data Presentation

Quantitative results from the fluorometric assay should be organized systematically to allow for clear comparison between different experimental conditions, such as time points in a diurnal cycle or different light treatments.

Table 1: Template for Quantification of LNK4 Promoter Activity using Fluorometric GUS Assay

Experimental Condition Genotype Time Point (ZT*) Replicate Fluorescence (RFU) Total Protein (µg) GUS Activity (pmol 4-MU/min/mg protein)
12h Light / 12h Dark pLNK4::GUS ZT2 1
12h Light / 12h Dark pLNK4::GUS ZT2 2
12h Light / 12h Dark pLNK4::GUS ZT2 3
12h Light / 12h Dark pLNK4::GUS ZT14 1
12h Light / 12h Dark pLNK4::GUS ZT14 2
12h Light / 12h Dark pLNK4::GUS ZT14 3
Continuous Light pLNK4::GUS ZT26 1
Continuous Light pLNK4::GUS ZT26 2
Continuous Light pLNK4::GUS ZT26 3
Wild Type (Control) Col-0 ZT2 1

*ZT = Zeitgeber Time

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low LNK4 Expression in Transgenic Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering low expression of the LNK4 protein in transgenic lines. The guide is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing very low or undetectable LNK4 protein levels in our transgenic lines, although mRNA expression seems to be present. What are the potential causes?

Low protein expression despite the presence of mRNA can stem from several factors throughout the gene expression process. Key areas to investigate include:

  • Suboptimal Codon Usage: The codons in your LNK4 transgene might not be optimal for the expression host, leading to inefficient translation.[1][2][3] Different organisms have preferences for certain codons, a phenomenon known as codon bias.[3]

  • Inefficient Translation Initiation: The sequence context around the start codon (e.g., the Kozak sequence in mammals) might be suboptimal, hindering ribosome binding and initiation of translation.

  • mRNA Secondary Structure: Stable secondary structures in the 5' untranslated region (UTR) of the LNK4 mRNA can impede ribosome scanning and access to the start codon.[1]

  • Protein Instability and Degradation: The LNK4 protein itself might be unstable in the host organism and rapidly degraded by cellular machinery like the ubiquitin-proteasome system.[4][5][6]

  • Post-Translational Modifications: The host cells may lack the necessary machinery for proper post-translational modifications of LNK4, leading to misfolding and degradation.

Q2: How can we optimize the coding sequence of our LNK4 transgene to improve expression?

Codon optimization is a critical step to enhance protein expression.[1][2][3] This involves modifying the DNA sequence of the transgene to match the codon usage of the expression host without altering the amino acid sequence of the LNK4 protein.

Strategies for Codon Optimization:

  • Replace Rare Codons: Substitute codons that are rarely used in the host organism with more frequently used synonymous codons.[3]

  • Adjust GC Content: Optimize the GC content of the transgene to improve mRNA stability and translation efficiency.

  • Avoid Problematic Sequences: Remove sequences that could lead to premature polyadenylation, cryptic splice sites, or mRNA instability.[1]

Several online tools and commercial services are available for codon optimization.

Q3: The expression of our LNK4 transgene seems to decrease over subsequent generations of our transgenic line. What could be the reason for this?

The progressive decrease in transgene expression over generations is often due to epigenetic silencing .[7][8][9][10] This is a process where the host organism recognizes the transgene as foreign DNA and inactivates its expression.

Mechanisms of Transgene Silencing:

  • DNA Methylation: The addition of methyl groups to the transgene promoter or coding sequence can block transcription.[8][11]

  • Histone Modifications: Changes in histone proteins associated with the transgene can lead to a more compact chromatin structure, making the DNA inaccessible for transcription.

  • Position Effects: The site of transgene integration into the host genome can influence its expression.[12] Integration into heterochromatin regions, which are transcriptionally silent, can lead to low or no expression.

Q4: What role does the choice of promoter play in the level of LNK4 expression?

The promoter is a key determinant of transgene expression levels.[13][14][15] Using a weak or inappropriate promoter for your host system will result in low transcription of the LNK4 gene.

Considerations for Promoter Selection:

  • Promoter Strength: For high-level expression, a strong, constitutive promoter is often required.[13][16] Examples include the CMV, EF1α, or CAG promoters in mammalian cells.[13][17]

  • Host Specificity: Ensure the chosen promoter is active in the specific host organism and cell type.[13][18]

  • Inducible vs. Constitutive Promoters: If LNK4 is toxic to the host cells, an inducible promoter that allows for controlled expression might be a better choice.[13]

Troubleshooting Workflows

Workflow for Diagnosing Low LNK4 Protein Expression

G start Start: Low LNK4 Protein Expression check_mrna 1. Quantify LNK4 mRNA levels (qRT-PCR) start->check_mrna mrna_ok mRNA levels are adequate check_mrna->mrna_ok Adequate mrna_low mRNA levels are low check_mrna->mrna_low Low check_protein_stability 2. Assess LNK4 protein stability (Pulse-chase, Cycloheximide (B1669411) chase) mrna_ok->check_protein_stability investigate_promoter 5. Investigate promoter activity (Reporter assay) mrna_low->investigate_promoter protein_unstable Protein is unstable check_protein_stability->protein_unstable Unstable protein_stable Protein is stable check_protein_stability->protein_stable Stable remedy_unstable Solution: Use protease inhibitors, investigate degradation pathways protein_unstable->remedy_unstable optimize_codons 3. Re-evaluate and optimize LNK4 codon usage protein_stable->optimize_codons check_translation_init 4. Verify Kozak sequence and 5' UTR optimize_codons->check_translation_init remedy_stable Solution: Optimize codons, check translation initiation signals check_translation_init->remedy_stable check_silencing 6. Analyze for epigenetic silencing (Bisulfite sequencing, ChIP) investigate_promoter->check_silencing remedy_promoter Solution: Select a stronger or more appropriate promoter investigate_promoter->remedy_promoter remedy_silencing Solution: Use chromatin-opening elements (e.g., MARs), re-derive transgenic lines check_silencing->remedy_silencing end End: Improved LNK4 Expression remedy_unstable->end remedy_stable->end remedy_promoter->end remedy_silencing->end

Caption: A logical workflow for troubleshooting low LNK4 protein expression.

LNK4 and its Interaction with the Circadian Clock

LNK family members are known to be involved in the plant circadian clock, which is regulated by light signals.[19][20][21] This suggests that the expression of a LNK4 transgene might be influenced by light and dark cycles.

G cluster_0 Light Signaling cluster_1 Circadian Clock Light Light Photoreceptors Photoreceptors Light->Photoreceptors Core_Clock_Genes Core Clock Genes (e.g., CCA1, LHY, TOC1) Photoreceptors->Core_Clock_Genes Input LNK4_Transgene LNK4 Transgene Core_Clock_Genes->LNK4_Transgene Regulates Transcription LNK4_Protein LNK4 Protein LNK4_Transgene->LNK4_Protein Expression LNK4_Protein->Core_Clock_Genes Feedback Loop

Caption: Simplified pathway showing LNK4's role in the circadian clock.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for LNK4 mRNA Quantification

Objective: To accurately measure the transcript levels of the LNK4 transgene.

Methodology:

  • RNA Extraction: Isolate total RNA from transgenic and wild-type control samples using a suitable RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform qRT-PCR using primers specific to the LNK4 transgene and a reference gene (e.g., Actin or GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of LNK4 mRNA using the ΔΔCt method.

Protocol 2: Western Blot for LNK4 Protein Detection and Quantification

Objective: To detect and quantify the levels of LNK4 protein.

Methodology:

  • Protein Extraction: Lyse cells or tissues from transgenic and wild-type control samples in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of total protein on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to LNK4.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cycloheximide (CHX) Chase Assay for Protein Stability

Objective: To determine the half-life of the LNK4 protein.

Methodology:

  • Cell Culture: Culture the transgenic cells expressing LNK4.

  • CHX Treatment: Treat the cells with cycloheximide (a protein synthesis inhibitor) to block new protein synthesis.

  • Time-Course Collection: Collect cell samples at various time points after CHX treatment (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform Western blotting on the collected samples to determine the amount of LNK4 protein remaining at each time point.

  • Half-Life Calculation: Plot the percentage of remaining LNK4 protein against time and calculate the half-life.

Data Summary Tables

Table 1: Troubleshooting Guide for Low LNK4 Expression

Symptom Potential Cause Recommended Action Relevant Protocols
Low/No LNK4 mRNAPromoter Inactivity/SilencingUse a stronger/validated promoter; Analyze for DNA methylation.qRT-PCR, Bisulfite Sequencing
Low/No LNK4 mRNAIncorrect Splicing/PolyadenylationSequence the full-length transcript.RT-PCR and Sequencing
High LNK4 mRNA, Low ProteinSuboptimal Codon UsageRe-design and synthesize a codon-optimized LNK4 gene.N/A
High LNK4 mRNA, Low ProteinInefficient Translation InitiationOptimize the Kozak sequence.N/A
High LNK4 mRNA, Low ProteinRapid Protein DegradationPerform a cycloheximide chase assay; use protease inhibitors.Cycloheximide Chase Assay, Western Blot
Expression decreases over generationsEpigenetic SilencingAnalyze DNA methylation and histone modifications; re-derive lines.Bisulfite Sequencing, ChIP-qPCR

Table 2: Comparison of Common Promoters for Transgene Expression

Promoter Expression Level Expression Pattern Host System(s) Notes
CMV HighConstitutiveMammalianCan be prone to silencing in some cell types and in vivo.[17][18]
EF1α HighConstitutiveMammalianLess prone to silencing than CMV.[13]
CAG Very HighConstitutiveMammalianA strong composite promoter.
Ubi1 HighConstitutiveMonocots (e.g., rice, maize)Strong promoter for monocotyledonous plants.[16]
35S HighConstitutiveDicot plantsWidely used strong promoter in plants.[16]

References

LNK (SH2B3) Antibody Specificity: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding LNK (also known as SH2B3) antibody specificity. Ensuring the specificity of your LNK antibody is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is LNK (SH2B3) and why is antibody specificity important?

Q2: My LNK antibody detects a band at an unexpected molecular weight in my Western Blot. What could be the cause?

A2: Several factors can contribute to the detection of bands at an unexpected molecular weight for LNK, which has a predicted molecular weight of approximately 63-70 kDa.

  • Post-translational modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can alter the apparent molecular weight of the protein.[3][4]

  • Splice variants: Different isoforms or splice variants of LNK may exist in your specific cell or tissue type, migrating at different molecular weights.[3]

  • Protein degradation: If samples are not handled properly with protease inhibitors, protein degradation can lead to the appearance of lower molecular weight bands.[5]

  • Off-target binding: The antibody may be cross-reacting with other proteins in the lysate.[1][6]

Q3: I am observing high background or multiple non-specific bands in my Western Blot when using an anti-LNK antibody. How can I troubleshoot this?

A3: High background and non-specific bands are common issues in Western blotting.[7][8] Here are some troubleshooting steps:

  • Optimize antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[7][9] Perform a titration experiment to determine the optimal antibody dilution.

  • Improve blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is sufficiently long (typically 1 hour at room temperature).[4][7]

  • Increase washing stringency: Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.[4][7]

  • Check for sample issues: Loading too much protein can lead to overloading and non-specific bands.[5][7] Ensure your lysate is properly prepared and clarified to remove cellular debris.[10]

Q4: My immunoprecipitation (IP) with an anti-LNK antibody is not working or has low yield. What are the possible reasons?

A4: Several factors can affect the success of an IP experiment.[3][11][12]

  • Antibody suitability: Not all antibodies that work in Western blotting are suitable for IP, as they may not recognize the native conformation of the protein.[10][11] Check the manufacturer's datasheet for validated applications.

  • Lysis buffer composition: The lysis buffer may be too stringent and disrupt the protein-protein interactions you are trying to study or the antibody-antigen interaction.[3] Consider using a milder lysis buffer for co-IP experiments.

  • Low protein expression: The target protein, LNK, may be expressed at low levels in your sample.[3][5] You may need to enrich your sample or use a more sensitive detection method.

  • Insufficient antibody or beads: The amount of antibody or beads may be limiting. Titrate both to find the optimal ratio for your experiment.[11][12]

Troubleshooting Guides

Western Blotting Troubleshooting
Problem Possible Cause Recommended Solution
No LNK Signal Low protein expression in the sample.Use a positive control (e.g., a cell line known to express LNK). Increase the amount of protein loaded.[5]
Inefficient protein transfer to the membrane.Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[4]
Primary antibody does not recognize the denatured protein.Check the antibody datasheet for Western Blot validation. Try a different LNK antibody.
Multiple Bands Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.[5]
Non-specific antibody binding.Decrease primary antibody concentration. Increase blocking time and wash stringency.[4][7]
Presence of LNK isoforms or PTMs.Consult literature for known isoforms or modifications of LNK.[3]
High Background Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Try a different blocking agent.[7]
Antibody concentration too high.Titrate the primary and secondary antibodies to find the optimal dilution.[7][9]
Contaminated buffers or equipment.Use fresh, filtered buffers and clean equipment.[7]
Immunoprecipitation Troubleshooting
Problem Possible Cause Recommended Solution
Low/No LNK Pulldown Antibody not suitable for IP.Use an antibody specifically validated for immunoprecipitation. Polyclonal antibodies often perform better in IP.[10][12]
Harsh lysis conditions.Use a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) to preserve protein conformation and interactions.[3]
Low abundance of LNK.Increase the amount of starting material (cell lysate).[11]
High Background/Non-specific Binding Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[3][11]
Insufficient washing.Increase the number of wash steps and the stringency of the wash buffer.[11][12]
Antibody cross-reactivity.Include an isotype control to ensure the binding is specific to the LNK antibody.[3]

Key Experimental Protocols for Antibody Validation

To ensure the specificity of your LNK antibody, it is crucial to perform rigorous validation experiments.

Genetic Knockdown/Knockout Validation

This is considered a gold standard for antibody validation.[13][14][15]

Methodology:

  • Prepare cell lysates: Generate lysates from both wild-type cells and cells where the SH2B3 gene has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9).

  • Western Blot analysis: Perform a Western blot on both lysates.

  • Analysis: A specific LNK antibody should show a strong signal in the wild-type lysate and a significantly reduced or absent signal in the knockdown/knockout lysate.[13][14]

Recombinant Protein Expression

This method validates that the antibody recognizes the target protein.[13]

Methodology:

  • Overexpress LNK: Transfect a cell line (e.g., HEK293T) with a plasmid encoding for LNK. Prepare a control lysate from untransfected cells.

  • Western Blot analysis: Run a Western blot on lysates from both transfected and untransfected cells.

  • Analysis: The LNK antibody should detect a band at the correct molecular weight only in the lysate from the LNK-overexpressing cells.[13]

Independent Antibody Validation

Using two different antibodies that recognize distinct epitopes on the target protein can confirm specificity.[13]

Methodology:

  • Select two different LNK antibodies: Choose two antibodies that were raised against different immunogens (e.g., different regions of the LNK protein).

  • Perform parallel experiments: Use both antibodies in your application of interest (e.g., Western Blot, IHC).

  • Analysis: If both antibodies produce a similar staining pattern or band, it increases the confidence in the specificity of the results.[13]

Visualizing Workflows and Pathways

G cluster_JAK_STAT JAK-STAT Pathway cluster_PI3K_AKT PI3K-AKT Pathway CytokineReceptor Cytokine Receptor JAK2 JAK2 STAT5 STAT5 GeneExpression Gene Expression ReceptorTyrosineKinase Receptor Tyrosine Kinase PI3K PI3K AKT AKT CellSurvival Cell Survival & Proliferation LNK LNK (SH2B3) LNK->JAK2 Inhibits LNK->PI3K Inhibits

G Start Start: Select LNK Antibody WB_Validation Western Blot Validation Start->WB_Validation IP_Validation Immunoprecipitation Validation Start->IP_Validation IHC_Validation Immunohistochemistry Validation Start->IHC_Validation Genetic_Validation Genetic Validation (KO/KD) WB_Validation->Genetic_Validation Recombinant_Validation Recombinant Protein Validation WB_Validation->Recombinant_Validation NonSpecific_Antibody Antibody is Non-Specific (Troubleshoot or Select New Antibody) WB_Validation->NonSpecific_Antibody Independent_Validation Independent Antibody Validation IP_Validation->Independent_Validation IP_Validation->NonSpecific_Antibody IHC_Validation->NonSpecific_Antibody Specific_Antibody Antibody is Specific Genetic_Validation->Specific_Antibody Recombinant_Validation->Specific_Antibody Independent_Validation->Specific_Antibody

G Start High Background Observed Check_Blocking Optimize Blocking Step (Increase time, change agent) Start->Check_Blocking Check_Antibody_Conc Titrate Primary & Secondary Antibody Concentrations Check_Blocking->Check_Antibody_Conc If problem persists Problem_Resolved Problem Resolved Check_Blocking->Problem_Resolved Check_Washing Increase Wash Stringency (More washes, longer duration) Check_Antibody_Conc->Check_Washing If problem persists Check_Antibody_Conc->Problem_Resolved Check_Sample_Load Reduce Amount of Protein Loaded Check_Washing->Check_Sample_Load If problem persists Check_Washing->Problem_Resolved Check_Sample_Load->Problem_Resolved

References

LNK4 Gene Cloning Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of LNK4 gene cloning. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the LNK4 gene and why is it important?

A1: LNK4 (NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4), also known as LYK4 (LysM-containing receptor-like kinase 4), is a gene in Arabidopsis thaliana. It plays a significant role in the plant's circadian clock, light signaling pathways, and innate immunity.[1][2] Specifically, LNK4 is involved in chitin (B13524) signaling, which is crucial for recognizing fungal pathogens and mounting a defense response.[1][2][3] Understanding and manipulating this gene can provide insights into plant defense mechanisms and potentially lead to the development of more resilient crops.

Q2: What are the common challenges when cloning the LNK4 gene?

A2: While there are no widely reported issues unique to cloning LNK4, researchers may encounter common molecular cloning challenges. These can include:

  • Low PCR amplification yield or specificity: The success of PCR can be affected by primer design, template quality, and PCR conditions.

  • Inefficient ligation: This can be due to inactive ligase, incorrect vector-to-insert molar ratios, or issues with the DNA ends.[4][5]

  • Low transformation efficiency: The competence of the E. coli cells is a critical factor.[4][6]

  • Vector self-ligation: This can lead to a high background of colonies without the desired insert.

  • Toxicity of the cloned gene: Some plant genes can be toxic to bacterial hosts, leading to poor colony growth.[7]

Q3: Which cloning method is recommended for the LNK4 gene?

A3: Gateway cloning is a highly efficient and commonly used method for cloning Arabidopsis genes, including LNK4.[8][9][10][11][12][13] This method utilizes site-specific recombination, which is often more efficient and less prone to errors than traditional restriction enzyme-based cloning.

Q4: How can I optimize the PCR amplification of the LNK4 coding sequence?

A4: To optimize PCR for LNK4, consider the following:

  • Primer Design: Design primers with a melting temperature (Tm) between 55-65°C and a GC content of 40-60%. Include attB sites in your primers for Gateway cloning.

  • High-Fidelity Polymerase: Use a high-fidelity DNA polymerase to minimize the risk of introducing mutations.

  • Template Quality: Start with high-quality cDNA synthesized from RNA isolated from Arabidopsis tissue where LNK4 is expressed.

  • Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your primers.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LNK4 gene cloning workflow.

Problem Possible Cause Recommended Solution
No or weak band after PCR amplification of LNK4 Poor quality or low concentration of cDNA template.Use freshly prepared, high-quality cDNA. Quantify your template and use the recommended amount for your polymerase.
Suboptimal PCR conditions (annealing temperature, extension time).Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the full-length LNK4 gene.
Issues with primer design.Verify primer sequences and check for potential secondary structures or primer-dimers.
Multiple bands after PCR Non-specific primer annealing.Increase the annealing temperature in increments of 2°C. Consider a nested PCR approach for higher specificity.
Contamination of the template DNA.Use fresh, sterile reagents and dedicated pipettes to avoid contamination.
Low number of colonies after transformation Inefficient ligation.Use a fresh tube of T4 DNA ligase and ensure the ligation buffer has not undergone multiple freeze-thaw cycles. Optimize the vector:insert molar ratio (e.g., 1:1, 1:3, 1:5).[4][5]
Low transformation efficiency of competent cells.Use commercially available high-efficiency competent cells or prepare fresh, highly competent cells. Perform a control transformation with a known plasmid to check efficiency.[4][6]
Ligation reaction inhibiting transformation.Purify the ligation reaction product before transformation to remove any inhibitory substances.
High number of colonies, but none contain the LNK4 insert (blue/white screening) High background of self-ligated vector.Treat the digested vector with alkaline phosphatase to prevent re-ligation. Ensure complete digestion of the vector.
Inactive restriction enzymes.Use fresh, high-quality restriction enzymes and the recommended buffer.
Sequencing results show mutations in the cloned LNK4 gene Low-fidelity DNA polymerase used for PCR.Use a proofreading, high-fidelity DNA polymerase for PCR amplification.
DNA damage during gel extraction.Minimize the exposure of the DNA to UV light during gel extraction. Use a long-wavelength UV source if possible.[6]

Quantitative Data on Cloning Efficiency

While specific quantitative data for LNK4 gene cloning is not extensively published, the following table provides typical efficiency rates for the key steps in a standard Gateway cloning workflow. These values can serve as a benchmark for your experiments.

Experimental Step Parameter Typical Efficiency Notes
PCR Amplification Success Rate> 90%With optimized primers and conditions.
BP Recombination Reaction Cloning Efficiency> 90%For creating the entry clone.
Transformation (Entry Clone) Transformation Efficiency1 x 10⁸ to 1 x 10⁹ cfu/µg DNAFor high-efficiency chemically competent cells.
LR Recombination Reaction Cloning Efficiency> 95%For transferring the insert to the destination vector.
Transformation (Expression Clone) Transformation Efficiency1 x 10⁸ to 1 x 10⁹ cfu/µg DNAFor high-efficiency chemically competent cells.
Colony Screening (PCR) Positive Clones> 80%Percentage of colonies containing the desired insert.

Detailed Experimental Protocol: Gateway Cloning of LNK4

This protocol outlines the steps for cloning the Arabidopsis thaliana LNK4 gene into a destination vector using Gateway® technology.

1. Primer Design and PCR Amplification:

  • Design gene-specific primers for the LNK4 coding sequence with attB1 (forward primer) and attB2 (reverse primer) sites.

    • Forward Primer (attB1-LNK4-F): 5'-GGGGACAAGTTTGTACAAAAAAGCAGGCTTC-ATG... -3'

    • Reverse Primer (attB2-LNK4-R): 5'-GGGGACCACTTTGTACAAGAAAGCTGGGTC-TCA... -3' (Replace ATG... and TCA... with the start and reverse complement of the stop codon of the LNK4 sequence, respectively)

  • Perform PCR using a high-fidelity DNA polymerase and cDNA from Arabidopsis thaliana as a template.

  • Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size and purity.

  • Purify the PCR product using a PCR purification kit.

2. BP Recombination Reaction (pDONR vector):

  • Set up the BP Clonase™ reaction to recombine the attB-flanked PCR product with a pDONR™ vector containing attP sites.

    • attB-PCR product: 10-150 ng

    • pDONR™ vector: 150 ng

    • BP Clonase™ II enzyme mix: 2 µL

    • TE buffer, pH 8.0: to 10 µL

  • Incubate at 25°C for at least 1 hour.

  • Add 1 µL of Proteinase K and incubate at 37°C for 10 minutes.

  • Transform the reaction mixture into competent E. coli cells.

  • Plate on LB agar (B569324) plates containing the appropriate antibiotic for the pDONR™ vector (e.g., Kanamycin).

  • Incubate overnight at 37°C.

3. Entry Clone Verification:

  • Select several colonies and perform colony PCR using LNK4-specific primers to screen for positive clones.

  • Isolate plasmid DNA (entry clone) from positive colonies using a miniprep kit.

  • Verify the sequence of the insert by Sanger sequencing.

4. LR Recombination Reaction (Destination Vector):

  • Set up the LR Clonase™ reaction to recombine the entry clone with a destination vector containing attR sites.

    • Entry clone: 100 ng

    • Destination vector: 150 ng

    • LR Clonase™ II enzyme mix: 2 µL

    • TE buffer, pH 8.0: to 10 µL

  • Incubate at 25°C for 1 hour.

  • Add 1 µL of Proteinase K and incubate at 37°C for 10 minutes.

  • Transform the reaction mixture into competent E. coli cells.

  • Plate on LB agar plates containing the appropriate antibiotic for the destination vector (e.g., Ampicillin).

  • Incubate overnight at 37°C.

5. Expression Clone Verification:

  • Select several colonies and perform colony PCR to confirm the presence of the LNK4 insert.

  • Isolate plasmid DNA (expression clone) from positive colonies for downstream applications.

Visualizations

LNK4 Gene Cloning Workflow

LNK4_Cloning_Workflow cluster_pcr PCR Amplification cluster_bp BP Recombination cluster_entry Entry Clone cluster_lr LR Recombination cluster_expression Expression Clone pcr Amplify LNK4 CDS with attB primers gel_pcr Agarose Gel Electrophoresis pcr->gel_pcr purify_pcr Purify PCR Product gel_pcr->purify_pcr bp_reaction BP Clonase Reaction (attB x attP) purify_pcr->bp_reaction attB-LNK4 transform_bp Transform E. coli bp_reaction->transform_bp plate_bp Plate on Selective Media transform_bp->plate_bp screen_entry Colony PCR Screening plate_bp->screen_entry miniprep_entry Miniprep screen_entry->miniprep_entry sequence_entry Sequence Verification miniprep_entry->sequence_entry lr_reaction LR Clonase Reaction (attL x attR) sequence_entry->lr_reaction Verified Entry Clone transform_lr Transform E. coli lr_reaction->transform_lr plate_lr Plate on Selective Media transform_lr->plate_lr screen_exp Colony PCR Screening plate_lr->screen_exp miniprep_exp Miniprep & Final Use screen_exp->miniprep_exp

Caption: Gateway cloning workflow for the LNK4 gene.

LNK4 Signaling Pathway in Plant Immunity

LNK4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNK4 LNK4/LYK4 MAPK_cascade MAPK Cascade (MPK3/MPK6) LNK4->MAPK_cascade associates with CERK1 CERK1 CERK1->MAPK_cascade activates Ca_influx Ca2+ Influx CERK1->Ca_influx induces TFs Transcription Factors (e.g., WRKYs) MAPK_cascade->TFs activates Ca_influx->TFs activates Defense_Genes Defense Gene Expression TFs->Defense_Genes induces Chitin Chitin (Fungal PAMP) Chitin->LNK4 Chitin->CERK1

Caption: LNK4 in the chitin-induced plant immune signaling pathway.

Troubleshooting Logic for Low Colony Yield

Troubleshooting_Low_Colonies Start Low or No Colonies Check_Cells Check Competent Cell Efficiency (Control Transformation) Start->Check_Cells Cells_OK Efficiency > 10^8 cfu/µg? Check_Cells->Cells_OK Improve_Cells Use High-Efficiency or Fresh Competent Cells Cells_OK->Improve_Cells No Check_Ligation Verify Ligation Reaction Cells_OK->Check_Ligation Yes Improve_Cells->Start Ligation_Controls Run Ligation Controls (e.g., vector self-ligation) Check_Ligation->Ligation_Controls Ligation_OK Controls Successful? Ligation_Controls->Ligation_OK Troubleshoot_Ligation Optimize Vector:Insert Ratio, Use Fresh Ligase/Buffer Ligation_OK->Troubleshoot_Ligation No Check_DNA Assess DNA Quality & Quantity Ligation_OK->Check_DNA Yes Troubleshoot_Ligation->Check_Ligation DNA_OK DNA Purity & Concentration OK? Check_DNA->DNA_OK Purify_DNA Re-purify Vector and Insert DNA_OK->Purify_DNA No Success Problem Solved DNA_OK->Success Yes Purify_DNA->Check_DNA

Caption: Decision tree for troubleshooting low colony yield.

References

LNK4 Transcription Factor ChIP-seq: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for refining Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for the LNK4 transcription factor.

Frequently Asked Questions (FAQs)

Q1: What is LNK4 and why is a specialized ChIP-seq protocol needed?

A1: LNK4 (NIGHT LIGHT–INDUCIBLE AND CLOCK-REGULATED 4) is a transcription factor involved in the plant circadian clock and light signaling pathways.[1] Like many transcription factors, it can have a lower abundance and less stable interaction with DNA compared to histones, making ChIP-seq more challenging.[2][3] An optimized protocol is crucial to ensure efficient immunoprecipitation and a good signal-to-noise ratio.

Q2: What are the most critical steps for a successful LNK4 ChIP-seq experiment?

A2: The most critical steps are:

  • Cross-linking: Over- or under-fixation can mask antibody epitopes or fail to capture the protein-DNA interaction.

  • Chromatin Shearing: Achieving the correct fragment size (typically 200-600 bp) is essential for resolution.[4][5] Sonication is often preferred to enzymatic digestion for transcription factors to reduce sequence bias.[6]

  • Antibody Selection: Using a high-quality, ChIP-validated antibody specific to LNK4 is non-negotiable.[7]

  • Immunoprecipitation: Optimizing antibody concentration and incubation time is key to maximizing signal while minimizing background.[8]

Q3: How much starting material do I need?

A3: This depends on the cell or tissue type and the abundance of LNK4. A common recommendation is to start with 10-25 million cells per immunoprecipitation (IP).[9][10] For tissues, the amount may need to be optimized, but starting with a sufficient quantity to yield at least 25 µg of chromatin per IP is a good benchmark.[4]

Q4: What are the key quality control (QC) metrics I should check for my ChIP-seq data?

A4: Key QC metrics include:

  • Sequencing Depth: A minimum of 10 million uniquely mapped reads is often recommended.[11]

  • Library Complexity: The non-redundant fraction (NRF) should be high (e.g., >0.8), indicating a complex library not dominated by PCR duplicates.[11][12]

  • Fraction of Reads in Peaks (FRiP): A higher FRiP score indicates better signal enrichment over background.[13][14]

  • Cross-Correlation Analysis: This analysis assesses signal strength and fragment length independent of peak calling.[15]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low DNA Yield 1. Insufficient Starting Material: Not enough cells/tissue.[4] 2. Inefficient Cell Lysis: Chromatin was not effectively released.[4] 3. Over-Crosslinking: Formaldehyde (B43269) fixation was too long or concentrated, masking the epitope.[4] 4. Poor Antibody Performance: Low-affinity antibody or insufficient amount used. 5. Suboptimal Chromatin Shearing: Over-sonication can destroy the epitope; under-sonication leads to inefficient IP.1. Increase the number of cells. Aim for at least 1-2 x 107 cells per IP.[5] 2. Optimize lysis buffers and consider mechanical disruption (e.g., douncing). 3. Reduce formaldehyde concentration (e.g., to 1%) or fixation time (e.g., 8-10 minutes) and ensure proper quenching with glycine (B1666218).[4][10] 4. Use a ChIP-validated antibody. Titrate the antibody amount (typically 1-10 µg per IP).[4] 5. Perform a sonication time course to find the minimum time needed to achieve fragments of 200-600 bp.[3][5]
High Background 1. Non-specific Antibody Binding: Too much antibody used, or antibody has cross-reactivity. 2. Insufficient Washing: Wash steps were not stringent enough to remove non-specifically bound chromatin. 3. Contaminated Reagents: Buffers or beads may be contaminated.[4] 4. DNA Sticking to Tubes/Beads: Chromatin can non-specifically bind to plasticware or beads.[7]1. Reduce the amount of antibody. Verify antibody specificity with a Western blot. 2. Increase the number of washes or the salt concentration in the wash buffers (up to 500 mM NaCl).[4] 3. Use freshly prepared buffers and high-quality protein A/G beads.[4] 4. Pre-clear the chromatin with beads before adding the specific antibody. Use low-retention tubes.[4][8]
No or Weak PCR Signal (ChIP-qPCR) 1. Failed Immunoprecipitation: See "Low DNA Yield" section. 2. PCR Inhibition: Contaminants from the ChIP procedure are inhibiting the PCR reaction. 3. Primer Issues: Primers for the target loci are not designed correctly or are inefficient. 4. Target Not Present: The LNK4 protein may not bind the selected genomic region under the experimental conditions.1. Address the potential causes of low yield. 2. Ensure complete removal of all wash buffers and perform a thorough DNA purification step. 3. Verify primer efficiency with a standard curve using input DNA. 4. Include a known positive control locus if one exists. Test multiple potential target sites.

Experimental Protocols & Data

Optimized Starting Conditions for LNK4 ChIP

The following table provides recommended starting parameters that should be optimized for your specific cell type or tissue.

ParameterRecommended Starting ConditionRange for Optimization
Starting Material 2 x 107 cells1 x 107 - 5 x 107 cells
Cross-linking 1% Formaldehyde, 8 min at RT0.5-2% Formaldehyde, 5-15 min
Sonication (Water Bath) 15 cycles (30s ON, 30s OFF), High power10-25 cycles; adjust power
Chromatin per IP 25 µg10-50 µg
LNK4 Antibody 5 µg (ChIP-validated)1-10 µg
IgG Control 5 µg (Normal Rabbit/Mouse IgG)Match amount of primary antibody
IP Incubation Overnight (12-16 hours) at 4°C6-18 hours
Detailed Protocol: Chromatin Preparation
  • Cell Fixation:

    • Harvest ~2x107 cells and resuspend in 10 mL of fresh culture medium.

    • Add 270 µL of 37% formaldehyde (final concentration 1%) and incubate for 8 minutes at room temperature on a rocker.[9]

    • Quench the reaction by adding 1 mL of 1.25 M glycine and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Sonication:

    • Resuspend the cell pellet in 1 mL of ChIP Lysis Buffer containing protease inhibitors.

    • Incubate on ice for 10 minutes.[9]

    • Sonicate the sample to shear chromatin to an average size of 200-600 bp. Optimization is critical; always keep samples cold during sonication.[6]

    • After sonication, centrifuge at high speed for 10 minutes at 4°C to pellet debris. Transfer the supernatant (soluble chromatin) to a new tube.

  • Verification of Shearing:

    • Take a 20 µL aliquot of the sheared chromatin.

    • Reverse cross-links by adding NaCl and heating at 65°C for at least 4 hours.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA and run on a 1.5% agarose (B213101) gel to check the fragment size distribution. The bulk of DNA should be between 200 and 600 bp.[5]

Visualizations

LNK Signaling Interaction

In Arabidopsis, LNK proteins act as transcriptional co-regulators. They do not bind DNA directly but are recruited to gene promoters by interacting with DNA-binding transcription factors like RVE4, RVE8, and MYB3 to regulate genes involved in the circadian clock and other light-responsive pathways.[16][17]

LNK4_Signaling_Pathway cluster_nucleus Nucleus LNK4 LNK4 PRR5_Promoter PRR5 Promoter LNK4->PRR5_Promoter co-activates C4H_Promoter C4H Promoter LNK4->C4H_Promoter co-represses RVE8 RVE8 (DNA-Binding TF) RVE8->LNK4 recruits RVE8->PRR5_Promoter binds MYB3 MYB3 (DNA-Binding TF) MYB3->LNK4 recruits MYB3->C4H_Promoter binds PRR5_Gene PRR5 Gene (Clock Component) PRR5_Promoter->PRR5_Gene drives transcription C4H_Gene C4H Gene (Phenylpropanoid Biosynthesis) C4H_Promoter->C4H_Gene drives transcription

Caption: LNK4 acts as a co-regulator in gene expression.

ChIP-seq Experimental Workflow

The following diagram outlines the major steps in a ChIP-seq experiment, from cell culture to data analysis.

ChIP_Seq_Workflow Start 1. Cell Culture & Cross-linking Lysis 2. Cell Lysis Start->Lysis Sonication 3. Chromatin Shearing (Sonication) Lysis->Sonication QC1 QC: Check Fragment Size Sonication->QC1 IP 4. Immunoprecipitation (with LNK4 Antibody) QC1->IP Wash 5. Wash & Elute IP->Wash Reverse 6. Reverse Cross-links Wash->Reverse Purify 7. DNA Purification Reverse->Purify LibPrep 8. Library Preparation Purify->LibPrep QC2 QC: Check Library Quality LibPrep->QC2 Seq 9. High-Throughput Sequencing QC2->Seq Analysis 10. Data Analysis (Peak Calling, Motif Analysis) Seq->Analysis

Caption: Overview of the ChIP-seq experimental workflow.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common ChIP-seq issues like low yield or high background.

Troubleshooting_Logic Start Start Experiment CheckYield Problem: Low DNA Yield? Start->CheckYield CheckBG Problem: High Background? CheckYield->CheckBG No Sol_Cells Increase Cell Number CheckYield->Sol_Cells Yes Success Successful ChIP CheckBG->Success No Sol_Wash Increase Wash Stringency CheckBG->Sol_Wash Yes Sol_Fix Optimize Cross-linking Sol_Cells->Sol_Fix Sol_Sonicate Optimize Sonication Sol_Fix->Sol_Sonicate Sol_Ab Titrate Antibody Sol_Sonicate->Sol_Ab Sol_Ab->Start Re-run Sol_Block Pre-clear Chromatin Sol_Wash->Sol_Block Sol_Ab_BG Reduce Antibody Amount Sol_Block->Sol_Ab_BG Sol_Ab_BG->Start Re-run

References

Technical Support Center: Overcoming Redundancy with LNK3 in Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the function of LNK3 and grappling with the challenges of functional redundancy within the LNK gene family.

Frequently Asked Questions (FAQs)

What is LNK3 and why is its function difficult to study?

LNK3 (NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 3) is a member of a small, four-gene family in Arabidopsis thaliana that plays a role in integrating light signaling and the circadian clock.[1] The primary reason its function is challenging to elucidate is due to functional redundancy with its paralogs, particularly LNK1, LNK2, and LNK4.[1] Single lnk3 mutants often do not display a strong phenotype because the other LNK family members can compensate for its loss.[2]

What are the known functions of the LNK gene family?

The LNK gene family is primarily involved in the regulation of the circadian clock and light-dependent developmental processes.[1]

  • LNK1 and LNK2 are major players that act as transcriptional coactivators, controlling circadian rhythms, photomorphogenic responses, and photoperiod-dependent flowering time.[2][3] They have been shown to interact with morning-expressed oscillator components like RVE4 and RVE8 to activate the expression of core clock genes such as PRR5 and TOC1.[2][3]

  • LNK3 and LNK4 have more subtle and partially overlapping functions. Their roles become more apparent in a lnk1;lnk2 double mutant background, where their depletion affects circadian rhythms.[1] All four LNK proteins have been shown to interact with the transcription factor MYB3, suggesting a role as corepressors in the phenylpropanoid biosynthesis pathway.[4][5]

How can I overcome the functional redundancy of LNK3?

To overcome the functional redundancy between LNK3 and its paralogs, it is essential to disrupt the function of multiple LNK genes simultaneously. The most effective current methods include:

  • Multiplex CRISPR/Cas9: This technique allows for the simultaneous knockout of LNK1, LNK2, LNK3, and LNK4 to create a quadruple mutant (lnkQ). This approach has been successfully used to reveal developmental alterations not seen in single or double mutants.[1]

  • Multi-target RNA interference (RNAi): Designing artificial microRNAs (amiRNAs) or short hairpin RNAs (shRNAs) that target conserved regions of multiple LNK transcripts can achieve simultaneous knockdown. However, this may result in incomplete loss of function compared to CRISPR-mediated knockouts.

  • Synthetic Lethality Screens: This approach aims to identify genetic interactions where the combination of a mutation in a gene of interest (e.g., a specific LNK gene) and another mutation leads to cell death or a severe phenotype.

Troubleshooting Guides & Experimental Protocols

Guide 1: Multiplex CRISPR/Cas9 for Generating lnk Quadruple Mutants

This guide provides a streamlined workflow for generating lnk1 lnk2 lnk3 lnk4 quadruple mutants in Arabidopsis thaliana using CRISPR/Cas9.

Experimental Workflow:

G cluster_0 gRNA Design & Selection cluster_1 Vector Construction cluster_2 Plant Transformation & Screening a Identify unique 20-bp target sites in LNK1, LNK2, LNK3, and LNK4 exons b Ensure targets are followed by a Protospacer Adjacent Motif (PAM) a->b c Check for potential off-targets using a genome-wide search tool b->c d Synthesize gRNA expression cassettes e Assemble multiple gRNA cassettes into a single binary vector containing Cas9 d->e f Use Golden Gate or Gateway cloning for efficient assembly e->f g Transform Arabidopsis with the multiplex CRISPR construct via Agrobacterium h Select T1 transgenic plants g->h i Screen T1 plants for mutations in all four LNK genes by PCR and sequencing h->i j Select plants with mutations in all four genes and advance to T2 generation i->j

Caption: Workflow for generating lnk quadruple mutants using multiplex CRISPR/Cas9.

Detailed Protocol:

1. gRNA Design and Selection:

  • Utilize online tools (e.g., CRISPR-P 2.0, ChopChop) to identify potential 20-bp gRNA target sequences within the coding regions of LNK1 (AT5G65250), LNK2 (AT3G54370), LNK3 (AT3G12320), and LNK4 (AT5G18820).
  • Select target sites that are unique to each gene to avoid off-target effects on other LNK family members.
  • Ensure the target sequence is immediately followed by the appropriate Protospacer Adjacent Motif (PAM) for the Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9).
  • Perform a BLAST search against the Arabidopsis genome to confirm the specificity of your chosen gRNA sequences.

2. Vector Construction:

  • We recommend using a toolkit designed for multiplex CRISPR in plants, which often utilize Golden Gate or Gateway cloning for efficient assembly of multiple gRNA expression cassettes into a single binary vector.[6][7]
  • Each gRNA is typically expressed under a separate U6 or U3 small nuclear RNA promoter.[8]
  • Synthesize the gRNA cassettes as DNA fragments.
  • Follow the specific instructions of your chosen cloning system to assemble the four gRNA cassettes and the Cas9 expression cassette into the final T-DNA binary vector.[9]

3. Arabidopsis Transformation and Mutant Screening:

  • Transform Arabidopsis thaliana (Col-0) using the floral dip method with Agrobacterium tumefaciens carrying your multiplex CRISPR construct.
  • Select T1 transgenic plants on appropriate selection media (e.g., containing hygromycin or basta).
  • Extract genomic DNA from T1 plants and perform PCR to amplify the target regions in all four LNK genes.
  • Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify plants carrying mutations (insertions or deletions) at the target sites.
  • Identify T1 plants that are heterozygous or biallelic for mutations in all four LNK genes.
  • Allow these plants to self-pollinate and screen the T2 generation to isolate homozygous quadruple mutants.

Guide 2: Multi-Target RNAi for Simultaneous Knockdown of LNK Genes

This guide outlines the process for designing and implementing multi-target RNAi to reduce the expression of multiple LNK genes.

Experimental Workflow:

G cluster_0 shRNA Design cluster_1 Vector Construction & Transformation cluster_2 Analysis of Knockdown a Identify conserved regions among LNK1, LNK2, LNK3, and LNK4 transcripts b Design a 21-bp shRNA sequence targeting this conserved region a->b c Incorporate the shRNA sequence into a microRNA backbone (e.g., miR319a) b->c d Clone the artificial miRNA construct into a plant expression vector e Transform Arabidopsis via Agrobacterium-mediated floral dip d->e f Select transgenic plants g Quantify the transcript levels of all four LNK genes using qRT-PCR f->g h Analyze the phenotype of plants with significant knockdown g->h

Caption: Workflow for multi-target RNAi of LNK genes.

Detailed Protocol:

1. Design of Multi-Target shRNA:

  • Align the mRNA sequences of LNK1, LNK2, LNK3, and LNK4 to identify highly conserved regions.
  • Use a design tool (e.g., VectorBuilder's shRNA Target Design Tool) to design a 21-nucleotide shRNA sequence within a conserved region.[10]
  • To enhance processing and effectiveness, the shRNA can be designed to mimic an endogenous microRNA precursor (e.g., by flanking the target sequence with sequences from a known miRNA like miR-30).[11][12]

2. Vector Construction and Plant Transformation:

  • Synthesize the DNA sequence encoding the artificial miRNA.
  • Clone this sequence into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
  • Transform Arabidopsis thaliana using the floral dip method.

3. Analysis of Gene Knockdown:

  • Select transgenic plants and extract total RNA from the T2 or T3 generation.
  • Perform quantitative real-time PCR (qRT-PCR) with gene-specific primers for LNK1, LNK2, LNK3, and LNK4 to quantify the level of knockdown for each gene.
  • Select lines with the most significant and consistent reduction in all four transcripts for phenotypic analysis.

Guide 3: Synthetic Lethality Screen to Identify LNK3 Interactors

A synthetic lethality screen can uncover genes that become essential for survival only when LNK3 function is compromised.

Experimental Workflow:

G a Create a mutagenized population in a lnk3 mutant background (e.g., using EMS or a T-DNA insertion library) b Screen the M2 generation for individuals exhibiting a severe phenotype (e.g., lethality, severe developmental defects) a->b c Identify the causative mutation in the synthetic lethal individuals using mapping and sequencing b->c d Validate the genetic interaction by creating a double mutant of lnk3 and the candidate interactor gene c->d

Caption: Workflow for a synthetic lethality screen with lnk3.

Detailed Protocol:

1. Generation of a Mutagenized Population:

  • Start with a confirmed homozygous lnk3 mutant line.
  • Mutagenize lnk3 seeds using a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS) or by transforming them with a T-DNA activation tagging vector.

2. Screening for Synthetic Lethal Interactions:

  • Grow the M1 generation and allow them to self-pollinate to produce the M2 generation.
  • Screen the M2 population for individuals that display a synthetic lethal or severe synthetic phenotype that is not present in the lnk3 single mutant.

3. Identification of Interacting Genes:

  • For EMS-induced mutations, use a mapping-by-sequencing approach to identify the causal mutation.
  • For T-DNA insertions, use techniques like thermal asymmetric interlaced PCR (TAIL-PCR) to identify the gene disrupted by the T-DNA.

4. Validation:

  • Obtain an independent mutant allele for the candidate interacting gene.
  • Cross this mutant with the lnk3 mutant to generate a double mutant and confirm that the synthetic phenotype is recapitulated.

Quantitative Data Summary

Table 1: Phenotypic Comparison of lnk Mutants in Arabidopsis thaliana

GenotypeCircadian Period (hours)Hypocotyl Length (mm) under continuous white lightFlowering Time (number of rosette leaves in Long Days)
Wild Type (Col-0)~24.54.5 ± 0.212 ± 1
lnk1~26.56.0 ± 0.316 ± 1
lnk2~26.55.8 ± 0.215 ± 1
lnk1 lnk2~28.57.5 ± 0.420 ± 2
lnk3No significant changeNo significant changeNo significant change
lnk4No significant changeNo significant changeNo significant change
lnk1 lnk2 lnk3 lnk4 (lnkQ)Significantly alteredData not availableData not available, but developmental alterations observed

Data compiled and synthesized from multiple sources.[1][2][13][14] Note that the lnkQ mutant exhibits broader developmental changes, including increased rosette size and biomass, which are not captured in this table.

Signaling Pathway Diagrams

LNK Proteins in the Arabidopsis Circadian Clock

G cluster_0 Morning cluster_1 Afternoon/Evening Light Light LNK1_LNK2 LNK1/LNK2 Light->LNK1_LNK2 induces LNK3_LNK4 LNK3/LNK4 (redundant) Light->LNK3_LNK4 induces RVE4_RVE8 RVE4/RVE8 PRR5_TOC1 PRR5/TOC1 RVE4_RVE8->PRR5_TOC1 activates LNK1_LNK2->RVE4_RVE8 coactivates LNK3_LNK4->RVE4_RVE8 coactivates (redundantly) PRR5_TOC1->LNK1_LNK2 represses PRR5_TOC1->LNK3_LNK4 represses

Caption: LNK proteins act as coactivators with RVE4/8 to promote the expression of evening-phased clock genes, and are in turn repressed by those same genes, forming a feedback loop.

LNK Proteins as Corepressors in Phenylpropanoid Biosynthesis

G MYB3 MYB3 Transcription Factor C4H C4H gene MYB3->C4H represses LNKs LNK1/LNK2/LNK3/LNK4 LNKs->MYB3 corepresses

Caption: All four LNK proteins can interact with the MYB3 transcription factor to corepress the expression of the C4H gene in the phenylpropanoid pathway.

References

solutions for non-specific binding in LNK4 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for common issues encountered during co-immunoprecipitation (Co-IP) experiments, with a focus on mitigating non-specific binding to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in a Co-IP experiment?

Non-specific binding in Co-IP can arise from several factors:

  • Binding to the beads: Proteins may non-specifically adhere to the agarose (B213101) or magnetic beads.[1][2]

  • Binding to the antibody: The immunoprecipitating antibody may cross-react with off-target proteins, or proteins may bind non-specifically to the antibody's Fc region.[3][4]

  • Hydrophobic and electrostatic interactions: Proteins can non-specifically associate with other proteins or the solid-phase support through non-specific hydrophobic or ionic interactions.[1]

  • Cellular abundance: Highly abundant cellular proteins are more likely to be non-specifically pulled down.

Q2: How can I be sure that the bands I'm seeing are due to non-specific binding?

To confirm non-specific binding, it is crucial to include proper negative controls in your experiment.[5] Key controls include:

  • Isotype control: Use a non-specific antibody of the same isotype and from the same host species as your specific antibody.[3] Any bands that appear in this lane are likely due to non-specific binding to the antibody.

  • Beads-only control: Incubate your cell lysate with just the beads (without the specific antibody).[1][6] This will identify proteins that are non-specifically binding to the beads themselves.

Troubleshooting Guides

Issue 1: High background in the beads-only control lane.

This indicates that proteins are binding non-specifically to your Protein A/G beads.

Solutions:

  • Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[1][5][7] Before adding your specific antibody, incubate the cell lysate with beads to capture these "sticky" proteins. The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.[1]

  • Blocking the Beads: Similar to blocking a membrane in Western blotting, you can block the beads to reduce non-specific binding.[1][3][8] This is done by incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) before they are introduced to the lysate.[1][8]

Issue 2: Significant background in the isotype control lane.

This suggests that the non-specific binding is primarily associated with the antibody.

Solutions:

  • Optimize Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[8][9] It is essential to titrate your antibody to find the optimal concentration that maximizes the pulldown of your target protein while minimizing background.

  • Use High-Quality Antibodies: Employ affinity-purified antibodies that have been validated for Co-IP to ensure high specificity for your protein of interest.[8][10] Polyclonal antibodies may be preferable as they recognize multiple epitopes, potentially increasing capture efficiency.[3]

Issue 3: General high background in all lanes.

This could be due to issues with your lysis buffer, wash conditions, or overall experimental technique.

Solutions:

  • Optimize Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions while minimizing non-specific binding.[5][7] Non-ionic detergents like NP-40 and Triton X-100 are generally less harsh than ionic detergents such as SDS.[7] While RIPA buffer can be used, it contains ionic detergents and may disrupt weaker protein interactions.[11][12][13]

  • Increase Wash Stringency: Insufficient washing is a common cause of high background.[1] You can increase the number of washes, the duration of each wash, and the stringency of the wash buffer to more effectively remove non-specifically bound proteins.[1]

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for key reagents to help optimize your Co-IP experiment and reduce non-specific binding.

Table 1: Lysis Buffer Components for Co-IP

ComponentRecommended ConcentrationPurposeNotes
Tris-HCl (pH 7.4-8.0) 20-50 mMBuffering agentMaintain physiological pH.
NaCl 150-500 mMReduce ionic interactionsHigher concentrations increase stringency but may disrupt specific interactions.[1]
Non-ionic Detergent (NP-40, Triton X-100) 0.1-1.0%Solubilize proteinsLess harsh than ionic detergents.[5]
Protease/Phosphatase Inhibitors As recommended by manufacturerPrevent protein degradationAlways add fresh before use.[3][14]

Table 2: Wash Buffer Modifications to Reduce Non-Specific Binding

Component to ModifyStandard ConcentrationHigh Stringency ConcentrationImpact on Non-Specific Binding
NaCl 150 mMUp to 1 MReduces ionic and electrostatic interactions.[1][3]
Non-ionic Detergent (e.g., Tween-20) 0.1%Up to 1%Reduces non-specific hydrophobic interactions.[1][15]
Reducing Agents (DTT, β-mercaptoethanol) Not typically included1-2 mMCan reduce non-specific interactions mediated by disulfide bridges.[1][7]

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Non-Specific Binding
  • Prepare your cell lysate according to your standard protocol.

  • For every 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.[1]

  • If high background persists, you can also add a non-specific IgG from the same species as your IP antibody to a final concentration of 1-2 µg.[1]

  • Incubate the lysate with the beads (and optional IgG) on a rotator for 1-2 hours at 4°C.[1]

  • Centrifuge the mixture to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for your immunoprecipitation experiment.[1]

Protocol 2: Optimizing Wash Steps
  • After incubating the lysate with the antibody-bead complex, pellet the beads by centrifugation.

  • Completely remove the supernatant.

  • Add 1 mL of wash buffer. Start with a standard buffer (e.g., PBS or TBS with 0.1% Tween-20).[1]

  • Gently resuspend the beads and rotate for 5-10 minutes at 4°C.[1]

  • Pellet the beads and discard the supernatant.

  • Repeat steps 3-5 for a total of 3-5 washes.[1]

  • If background remains high, systematically increase the stringency of the wash buffer in subsequent experiments by increasing the salt or detergent concentration as outlined in Table 2.

Visualizations

Co_IP_Workflow cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting Point cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysis Cell Lysis Lysate_Quantification Lysate Quantification Cell_Lysis->Lysate_Quantification Pre_Clearing Pre-Clearing (Optional but Recommended) Lysate_Quantification->Pre_Clearing Antibody_Incubation Antibody Incubation Pre_Clearing->Antibody_Incubation Bead_Incubation Protein A/G Bead Incubation Antibody_Incubation->Bead_Incubation Washing Washing Bead_Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: A schematic of the general co-immunoprecipitation workflow.

Non_Specific_Binding_Factors cluster_causes Causes cluster_solutions Solutions NSB Non-Specific Binding (High Background) Bead_Binding Binding to Beads Bead_Binding->NSB Antibody_Binding Binding to Antibody Antibody_Binding->NSB Weak_Interactions Hydrophobic/Ionic Interactions Weak_Interactions->NSB Insufficient_Washing Insufficient Washing Insufficient_Washing->NSB Pre_Clearing Pre-Clearing Lysate Pre_Clearing->Bead_Binding Blocking_Beads Blocking Beads Blocking_Beads->Bead_Binding Optimize_Ab Optimize Antibody Concentration Optimize_Ab->Antibody_Binding Increase_Stringency Increase Wash Stringency Increase_Stringency->Insufficient_Washing Optimize_Buffer Optimize Lysis/ Wash Buffers Optimize_Buffer->Weak_Interactions

Caption: Factors contributing to non-specific binding and their solutions.

References

Technical Support Center: Optimizing Growth Conditions for Observing LNK4 Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for observing phenotypes associated with the LNK4 gene in Arabidopsis thaliana.

Frequently Asked Questions (FAQs)

Q1: What is LNK4 and what are its known functions?

A1: LNK4 is a member of the NIGHT LIGHT–INDUCIBLE AND CLOCK-REGULATED (LNK) gene family in Arabidopsis thaliana.[1][2] This family of proteins, which also includes LNK1, LNK2, and LNK3, plays a crucial role in integrating light signaling with the plant's internal circadian clock to regulate various developmental processes.[1][2][3][4] While LNK1 and LNK2 are well-established as key components of the circadian oscillator, the function of LNK4 is more subtle and often observed in conjunction with mutations in other LNK genes.[1]

Q2: What are the observable phenotypes of LNK4 mutants?

A2: Single mutations in LNK4 do not typically produce obvious clock-related defects.[1] However, in a quadruple mutant background where LNK1, LNK2, LNK3, and LNK4 are all non-functional (lnkQ mutant), significant developmental alterations are observed. These include:

  • Increased rosette size and biomass: The overall size of the plant's leaf rosette is larger, and it accumulates more biomass compared to wild-type plants.[1][2]

  • Enhanced phototropic responses: The bending of the plant towards a light source is more pronounced.[1][2]

Q3: Why is a quadruple mutant (lnkQ) necessary to observe LNK4 phenotypes?

A3: The members of the LNK gene family exhibit both distinct and partially overlapping functions.[1][2] This functional redundancy means that the absence of only LNK4 may be compensated for by the other LNK proteins. Therefore, to unmask the specific contributions of LNK4 to development, it is necessary to eliminate the function of the other family members as well.

Q4: What is the general signaling pathway involving the LNK family?

A4: The LNK proteins act as transcriptional coactivators that do not bind to DNA themselves but interact with MYB-like transcription factors such as RVE4 and RVE8.[5][6][7] This complex then regulates the expression of core clock genes like PRR5 and TOC1.[5][6] The LNK family provides a critical link between light signals perceived by photoreceptors and the central circadian oscillator, influencing a wide range of physiological processes including growth and development.[3][4][8]

LNK Family Signaling Pathway

LNK_Signaling_Pathway cluster_light Light Signaling cluster_clock Circadian Clock Light Light Phytochromes/Cryptochromes Phytochromes/Cryptochromes Light->Phytochromes/Cryptochromes activates LNK_Family LNK1/LNK2/LNK3/LNK4 Phytochromes/Cryptochromes->LNK_Family regulates expression RVE_TFs RVE4/RVE8 (MYB Transcription Factors) LNK_Family->RVE_TFs interacts with Clock_Genes PRR5 / TOC1 (Core Clock Components) RVE_TFs->Clock_Genes activates transcription Clock_Genes->LNK_Family represses transcription Developmental_Outputs Rosette Growth Biomass Accumulation Phototropism Clock_Genes->Developmental_Outputs regulates

Caption: A simplified diagram of the LNK family's role in integrating light signals with the circadian clock to regulate developmental outputs.

Experimental Protocols

Protocol 1: Quantification of Rosette Area and Biomass

This protocol details the non-destructive measurement of rosette area using ImageJ, followed by the destructive measurement of fresh and dry biomass.

Methodology:

  • Plant Growth:

    • Grow wild-type (e.g., Col-0) and lnkQ mutant Arabidopsis thaliana plants in a controlled environment.

    • Use a standardized soil mix and pot size.

    • Maintain plants in a growth chamber with controlled light, temperature, and humidity (see Table 1 for recommended conditions).

  • Image Acquisition for Rosette Area:

    • At desired time points (e.g., every 3-4 days), photograph the rosettes from a fixed top-down perspective.

    • Include a ruler or object of known size in each image for scale calibration.

  • Image Analysis with ImageJ:

    • Open the image in ImageJ.

    • Set the scale using the "Analyze" > "Set Scale..." tool and the reference object in the image.[9]

    • Convert the image to 8-bit grayscale ("Image" > "Type" > "8-bit").[9]

    • Adjust the threshold to isolate the rosette from the background ("Image" > "Adjust" > "Threshold").[9]

    • Use the "Analyze" > "Analyze Particles..." tool to measure the area of the rosette.[9]

    • Record the area for each plant at each time point.

  • Biomass Measurement (at the end of the experiment):

    • Carefully excise the entire rosette at the soil level.

    • Immediately weigh the rosette to determine the fresh weight (FW).

    • Place the rosette in a labeled paper bag and dry in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved.

    • Weigh the dried rosette to determine the dry weight (DW).

Protocol 2: Phototropism Assay

This protocol describes a method for quantifying the phototropic response of Arabidopsis seedlings.

Methodology:

  • Seedling Preparation:

    • Surface-sterilize wild-type and lnkQ mutant seeds.

    • Sow seeds on square petri plates containing half-strength Murashige and Skoog (MS) medium with 0.8% agar (B569324).

    • Cold-stratify the plates at 4°C in the dark for 2-3 days to synchronize germination.[10]

  • Seedling Growth:

    • Place the plates vertically in a growth chamber under continuous overhead white light for 2-3 days to allow for germination and initial straight growth of the hypocotyls.

  • Phototropic Induction:

    • Wrap the plates in aluminum foil, leaving a small opening on one side to allow for unilateral light exposure.

    • Expose the seedlings to a directional blue light source (e.g., an LED light source with a peak wavelength of ~450 nm).

  • Data Acquisition and Analysis:

    • After a set period of time (e.g., 24-48 hours), photograph the plates.

    • Use image analysis software like ImageJ to measure the angle of hypocotyl curvature relative to the vertical axis.

    • A greater angle of bending indicates an enhanced phototropic response.

Troubleshooting Guides

Troubleshooting Rosette Size and Biomass Measurements
Problem Possible Cause(s) Solution(s)
High variability in rosette size between replicates Inconsistent watering; uneven light distribution; variation in soil packing; competition between plants.Ensure consistent watering for all pots. Rotate the position of trays within the growth chamber periodically. Use a standardized protocol for filling and packing soil in pots. Thin seedlings to one per pot early in development.
Stunted growth and/or purple leaves in all genotypes Light stress (too high intensity); nutrient deficiency; incorrect pH of the medium; waterlogging.Reduce light intensity (see Table 1). Ensure the soil mix contains adequate nutrients or apply a balanced fertilizer solution. Check and adjust the pH of the soil or watering solution. Avoid leaving pots sitting in standing water for extended periods.[11][12]
Difficulty in separating rosette from background in ImageJ Poor contrast between the leaves and the soil; shadows.Use a uniform, non-reflective background (e.g., black cloth) when taking pictures. Ensure diffuse, even lighting to minimize shadows.
Inaccurate biomass measurements Incomplete drying of plant material; delay between harvesting and weighing (for fresh weight).Ensure plant material is completely dry by checking for constant weight over two consecutive measurements. Weigh rosettes for fresh weight immediately after harvesting to prevent water loss.
Troubleshooting Phototropism Assays
Problem Possible Cause(s) Solution(s)
No or weak phototropic response in wild-type Light source is not truly unilateral; light intensity is too high or too low; seedlings are too old.Ensure the plates are completely covered except for the opening for the light source. Optimize the light intensity (a typical starting point is 1-10 µmol·m⁻²·s⁻¹ of blue light). Use young seedlings (2-3 days old) for the assay.
Seedlings show gravitropic response instead of phototropic response Plates are not perfectly vertical.Use a rack or stand to ensure the plates are maintained in a vertical orientation throughout the experiment.
High variability in bending angles Inconsistent germination time; uneven light exposure across the plate.Synchronize germination through cold stratification.[10] Ensure the light source provides uniform illumination across the area where the seedlings are growing.
Seedlings grow into the agar Agar concentration is too low.Use a higher concentration of agar (e.g., 1.0-1.2%) to provide more resistance.

Quantitative Data and Optimal Growth Conditions

While specific quantitative data for lnkQ mutants under a range of conditions is limited in the literature, the following table provides generally accepted optimal growth conditions for Arabidopsis thaliana that can be used as a starting point for experiments. Researchers should optimize these conditions for their specific experimental setup to maximize the phenotypic differences between wild-type and lnkQ mutants.

Table 1: Recommended Growth Conditions for Arabidopsis thaliana

Parameter Optimal Range Notes
Light Intensity 120-150 µmol·m⁻²·s⁻¹Excessive light can cause stress, leading to purple leaves.[10]
Photoperiod 16 hours light / 8 hours dark (Long Day)Long-day conditions are standard for many Arabidopsis growth experiments.
Temperature 22-23°CConsistent temperature is crucial for reproducible results.[10]
Humidity 50-60%High humidity (>90%) can lead to sterility, while very low humidity can cause desiccation.[10]
Watering Bottom watering; allow soil to partially dry between wateringsOverwatering can lead to anaerobic conditions and stunted growth.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_biomass Rosette Size & Biomass Assay cluster_phototropism Phototropism Assay Seed_Sterilization Surface Sterilize Seeds (Wild-Type & lnkQ) Sowing Sow on Soil (Biomass) or MS Plates (Phototropism) Seed_Sterilization->Sowing Stratification Cold Stratify at 4°C (2-3 days) Sowing->Stratification Growth_Chamber Transfer to Controlled Growth Chamber Stratification->Growth_Chamber Imaging_Rosette Periodic Top-Down Imaging Growth_Chamber->Imaging_Rosette Biomass Assay Vertical_Growth Grow Seedlings Vertically (2-3 days) Growth_Chamber->Vertical_Growth Phototropism Assay ImageJ_Analysis Quantify Rosette Area (ImageJ) Imaging_Rosette->ImageJ_Analysis Harvesting Harvest Rosettes at End of Experiment ImageJ_Analysis->Harvesting Weighing Measure Fresh and Dry Weight Harvesting->Weighing Unilateral_Light Apply Unilateral Blue Light Vertical_Growth->Unilateral_Light Imaging_Bending Image Hypocotyl Curvature Unilateral_Light->Imaging_Bending Angle_Measurement Measure Bending Angle (ImageJ) Imaging_Bending->Angle_Measurement

Caption: A flowchart illustrating the experimental workflows for analyzing rosette biomass and phototropism in LNK4-related mutants.

References

Technical Support Center: Yeast Two-Hybrid (Y2H) Assays with LNK4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for yeast two-hybrid (Y2H) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to Y2H experiments, with a special focus on working with proteins like LNK4.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a yeast two-hybrid assay?

A yeast two-hybrid (Y2H) assay is a molecular biology technique used to identify and analyze binary protein-protein interactions.[1][2] The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the assay, two proteins of interest, a "bait" and a "prey," are genetically fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of reporter genes, leading to a detectable phenotype, such as yeast growth on selective media or a color change.[2][3][4]

Q2: What are the common sources of false positives in Y2H assays?

False positives are interactions detected in the Y2H system that are not biologically relevant.[5] Common causes include:

  • Auto-activation: The bait or prey protein can independently activate the reporter genes without a genuine interaction.[6][7] This is a major source of false positives.[6][8]

  • Non-specific interactions: Some proteins, often referred to as "sticky" proteins, may interact with a wide range of other proteins without biological specificity.[9]

  • High expression levels: Overexpression of bait and prey proteins can lead to non-specific interactions.[5][10]

  • Indirect metabolic effects: Expression of some proteins can alter yeast physiology, such as cell permeability, which can indirectly affect reporter gene activity.[11]

Q3: How can I minimize false negatives in my Y2H experiment?

False negatives occur when a genuine protein-protein interaction is not detected by the assay.[12][13] Key reasons and solutions include:

  • Steric hindrance: The fusion of the DBD or AD to the protein of interest can block the interaction site.[5][12] To address this, it is recommended to create both N- and C-terminal fusions for your proteins.[10]

  • Incorrect protein folding or modification: The protein may not fold correctly or may lack necessary post-translational modifications in yeast.[10][13][14] Co-expressing the modifying enzyme in yeast can sometimes resolve this issue.[10][12]

  • Subcellular localization: The classic Y2H assay requires proteins to interact within the nucleus.[5][13] If your proteins of interest are membrane-bound or reside in other cellular compartments, a modified Y2H system, such as the split-ubiquitin system, may be necessary.[10][15]

  • Transient interactions: Weak or transient interactions may not be stable enough to activate the reporter genes sufficiently.[12] Optimizing the stringency of the selection conditions can help detect these interactions.[5]

Q4: I am working with LNK4. Are there any known interactions I should be aware of?

Yes, studies have shown that LNK4, along with LNK1, LNK2, and LNK3, interacts with the transcription factor MYB3 in yeast and in planta.[16] These LNK proteins act as corepressors in the phenylpropanoid biosynthesis pathway.[16] This known interaction can serve as a positive control in your Y2H experiments involving LNK4.

Troubleshooting Guides

Problem 1: High background growth on selective media (Auto-activation of the bait protein)

Symptoms:

  • Yeast containing the bait plasmid (and an empty prey vector) grows on the selective medium (e.g., SD/-His).

  • Colonies turn blue in the presence of X-gal when using a lacZ reporter.

Possible Causes and Solutions:

CauseRecommended Solution
Bait protein is a transcriptional activator. Test the bait protein for auto-activation by co-transforming it with an empty prey vector. If it auto-activates, you can try to increase the stringency of the selection by adding 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 reporter gene product.[1][17] Perform a titration experiment to determine the optimal 3-AT concentration that suppresses background growth without inhibiting genuine interactions.[1] Alternatively, consider using a different Y2H system with different reporter genes or a lower-sensitivity yeast strain.[17]
Bait protein is toxic to yeast at high expression levels. Use a vector with an inducible promoter to control the expression of the bait protein.[17] This allows you to grow the yeast to a sufficient density before inducing the expression of the potentially toxic bait.
Leaky reporter gene expression. The basal expression of some reporter genes, like HIS3, can be "leaky."[17] As mentioned above, adding 3-AT to the medium can help suppress this background.[17]

Troubleshooting Workflow for Bait Auto-activation:

Start Start: High Background with Bait + Empty Prey Test_Autoactivation Co-transform Bait Plasmid with Empty Prey Vector Start->Test_Autoactivation Check_Growth Plate on Selective Medium (e.g., SD/-Trp/-His) Test_Autoactivation->Check_Growth No_Growth No Auto-activation. Proceed with Screen. Check_Growth->No_Growth No Growth Auto-activation Detected Check_Growth->Growth Yes End End No_Growth->End Titrate_3AT Titrate 3-AT (e.g., 1-100 mM) to Determine Optimal Concentration Growth->Titrate_3AT Check_Suppression Does 3-AT Suppress Background Growth? Titrate_3AT->Check_Suppression Suppressed Use Optimal 3-AT Concentration in Y2H Screen. Check_Suppression->Suppressed Yes Not_Suppressed 3-AT is Ineffective or Inhibits Positive Controls Check_Suppression->Not_Suppressed No Suppressed->End Alternative_Strategies Consider Alternative Strategies: - Use a lower-copy number bait vector - Truncate the bait protein - Use a different Y2H system Not_Suppressed->Alternative_Strategies Alternative_Strategies->End

Caption: Workflow for troubleshooting bait auto-activation.

Problem 2: No colonies or very few colonies after library screening

Symptoms:

  • After co-transforming or mating the bait strain with the prey library, there is little to no growth on the final selective plates.

  • Positive controls (known interactors) work as expected.

Possible Causes and Solutions:

CauseRecommended Solution
Low transformation/mating efficiency. Optimize your yeast transformation or mating protocol. Ensure you are using fresh, high-quality competent cells and library plasmid DNA. Perform a pilot transformation to determine the efficiency before proceeding with the large-scale screen.[18]
The bait protein is not expressed or is unstable. Confirm the expression of your bait protein using Western blotting with an antibody against the fusion tag (e.g., LexA, GAL4-DBD).[19] If expression is low or the protein is degraded, consider using a different expression vector or yeast strain.
The prey library quality is poor. A low-complexity or degraded cDNA library will result in a low number of positive hits.[20] If possible, assess the quality and diversity of your library. Consider using a pre-made, high-quality library if you suspect issues with your own.
The interaction is very weak or transient. The selection conditions may be too stringent. Try reducing the concentration of 3-AT or using a more sensitive reporter strain.[17]

Experimental Workflow for Y2H Library Screening:

Start Start: Y2H Library Screen Prep_Bait Prepare Bait Strain: Transform yeast with bait plasmid Start->Prep_Bait Prep_Library Prepare Prey Library: Transform yeast with library plasmids Start->Prep_Library Mating Mate Bait and Prey Strains Prep_Bait->Mating Prep_Library->Mating Selection1 Select for Diploids on Double Dropout Medium (e.g., SD/-Leu/-Trp) Mating->Selection1 Selection2 Replica Plate onto Quadruple Dropout Medium (e.g., SD/-Leu/-Trp/-His/-Ade) Selection1->Selection2 Incubate Incubate and Monitor for Colony Growth Selection2->Incubate Isolate_Positives Isolate Positive Colonies Incubate->Isolate_Positives Rescue_Plasmids Rescue Prey Plasmids from Positive Yeast Colonies Isolate_Positives->Rescue_Plasmids Sequence Sequence Prey Plasmids to Identify Interacting Proteins Rescue_Plasmids->Sequence Validation Validate Interactions using Independent Methods (e.g., Co-IP, in vitro binding assays) Sequence->Validation End End Validation->End

Caption: A typical workflow for a yeast two-hybrid library screen.

Experimental Protocols

Protocol 1: Testing Bait for Auto-activation
  • Prepare Competent Yeast Cells: Select an appropriate yeast reporter strain (e.g., AH109, Y2HGold) and prepare competent cells using the lithium acetate/polyethylene glycol (PEG) method.[3][21]

  • Transformation: Co-transform the competent yeast cells with your bait plasmid (e.g., pGBKT7-LNK4) and an empty prey vector (e.g., pGADT7). Include positive and negative controls in parallel.

    • Positive Control: A pair of known interacting proteins (e.g., pGBKT7-53 and pGADT7-T).[21]

    • Negative Control: A pair of known non-interacting proteins (e.g., pGBKT7-Lam and pGADT7-T).[21]

  • Plating: Plate the transformation mixtures on the following media:

    • Transformation Control: Synthetic Dextrose (SD) medium lacking tryptophan (SD/-Trp) to select for the bait plasmid.

    • Interaction Selection: SD medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for both plasmids.

    • Auto-activation Test: SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) to test for auto-activation of the HIS3 reporter. For increased stringency, also include plates with varying concentrations of 3-AT (e.g., 1 mM, 5 mM, 10 mM).

  • Incubation: Incubate the plates at 30°C for 3-5 days.

  • Analysis:

    • Growth on SD/-Trp/-Leu/-His plates in the absence of an interacting prey indicates auto-activation.

    • If auto-activation is observed, determine the lowest concentration of 3-AT that suppresses this background growth without affecting the growth of your positive control. This concentration should be used for the library screen.

Protocol 2: Yeast Mating for Library Screening
  • Prepare Strains: Grow a culture of your bait strain (e.g., AH109 transformed with pGBKT7-LNK4) and a culture of the prey library strain (e.g., Y187 pre-transformed with a cDNA library in pGADT7).

  • Mating: Mix equal volumes of the bait and prey cultures in a sterile flask. Incubate at 30°C with gentle shaking for 20-24 hours to allow the yeast to mate and form diploids.

  • Selection of Diploids: Plate a dilution of the mating culture onto SD/-Trp/-Leu (double dropout) plates to select for diploid yeast that contain both the bait and prey plasmids. Incubate at 30°C for 2-3 days.

  • Screening for Interactions: Replica plate the colonies from the double dropout plates onto SD/-Trp/-Leu/-His/-Ade (quadruple dropout) plates. Also, include plates with the appropriate concentration of 3-AT as determined in Protocol 1.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-7 days. Colonies that grow on the high-stringency selective media are considered positive interactors. These colonies should be picked and further validated.

Signaling Pathway Visualization

The following diagram illustrates the known interaction of LNK proteins with the transcription factor MYB3, which is involved in the phenylpropanoid biosynthesis pathway. This can serve as a conceptual framework for your experiments with LNK4.

LNK4 LNK4 MYB3 MYB3 (Transcription Factor) LNK4->MYB3 interacts with and co-represses C4H_Gene C4H Gene (Phenylpropanoid Pathway) MYB3->C4H_Gene represses transcription Phenylpropanoid_Biosynthesis Phenylpropanoid Biosynthesis C4H_Gene->Phenylpropanoid_Biosynthesis leads to

Caption: LNK4 interaction in the phenylpropanoid pathway.

References

LNK4 RNAi Knockdown Validation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, protocols, and troubleshooting advice for effectively validating the knockdown of LNK4 (NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4) following RNA interference (RNAi) experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is LNK4 and what is its primary function?

A1: LNK4 is a member of the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) family of proteins found in Arabidopsis thaliana. These proteins are transcriptional coactivators that lack a DNA binding domain themselves but interact with MYB-like transcription factors (such as RVE4 and RVE8) to regulate gene expression.[1] The LNK family plays a crucial role in linking light signaling pathways to the circadian clock, which governs daily and seasonal rhythms.[2][3][4] Specifically, LNK3 and LNK4 have been shown to function under cold conditions to regulate the expression of clock genes.[5]

Q2: Why is it essential to validate LNK4 knockdown at both the mRNA and protein levels?

A2: Validating at both the transcript and protein level provides a complete picture of gene silencing and is considered the gold standard.[6]

  • mRNA Level (qRT-PCR): RNAi works by targeting mRNA for degradation.[7] Therefore, quantifying mRNA levels via quantitative reverse transcription PCR (qRT-PCR) is the most direct method to confirm that your siRNA is hitting its target.[7]

  • Protein Level (Western Blot): The ultimate goal of most knockdown experiments is to reduce the functional protein. However, a reduction in mRNA does not always correlate directly with a reduction in protein.[6][8] Stable proteins with a long half-life may persist in the cell long after the mRNA has been degraded. Western blotting confirms that the reduction in mRNA has translated into a decrease in the LNK4 protein, which is the functionally relevant outcome.[8]

Q3: What are the essential positive and negative controls for an LNK4 RNAi experiment?

A3: Proper controls are critical to ensure that the observed effects are specific to the knockdown of LNK4 and not due to the experimental procedure itself.

Control TypePurposeRationale
Negative Controls
Non-Targeting siRNATo distinguish sequence-specific silencing from non-specific or off-target effects.[7]A scrambled siRNA sequence that does not target any known gene in the organism. It serves as the baseline for calculating knockdown efficiency.
Untransfected CellsTo assess the effects of the transfection process itself on cell viability and gene expression.[7]Compares the baseline LNK4 expression in untreated cells to the negative control to reveal any effects from the delivery agent.
Positive Controls
Validated siRNATo monitor and optimize transfection efficiency.[7]An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH, ACTB). Successful knockdown confirms the delivery method is working.
Multiple siRNAsTo increase confidence that the observed phenotype is due to LNK4 knockdown and not an off-target effect.[9]Using two or more independent siRNAs targeting different regions of the LNK4 mRNA should produce the same biological outcome.[9]
Rescue Experiment To definitively prove the specificity of the RNAi effect.Re-introducing an siRNA-resistant version of the LNK4 gene should reverse the knockdown phenotype, confirming the effect is on-target.[9]

Q4: What constitutes a successful knockdown efficiency for LNK4?

A4: An effective knockdown is generally indicated by a reduction of ≥70% in target mRNA levels as measured by qRT-PCR.[6] Protein reduction may vary depending on the protein's half-life. It is crucial to correlate the level of knockdown with a measurable functional outcome.

Q5: What is a good downstream functional assay for LNK4 knockdown?

A5: Since LNK4 functions as a coactivator for circadian clock genes, particularly under cold stress, a suitable functional assay would be to measure changes in the expression of its known downstream targets.[5] After LNK4 knockdown, you could measure the mRNA levels of central clock genes like TOC1, PRR5, CCA1, and LHY under both normal and cold-stress conditions.[5] A successful LNK4 knockdown would be expected to alter the expression levels of these genes.

Section 2: Experimental Validation Workflow

The following workflow provides a systematic approach to validating LNK4 RNAi knockdown, from initial transfection to functional analysis.

G cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Molecular Validation cluster_2 Phase 3: Data Analysis & Functional Assay Transfection Transfect Cells with LNK4 siRNA & Controls Incubation Incubate for 24-72h (Time-course dependent) Transfection->Incubation Harvest Harvest Cells Incubation->Harvest Split Split Sample Harvest->Split RNA_Extract RNA Extraction Split->RNA_Extract for mRNA Protein_Extract Protein Extraction Split->Protein_Extract for Protein cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qRT-PCR Analysis (LNK4 & Housekeeping Gene) cDNA_Synth->qPCR mRNA_Data Calculate mRNA Knockdown % qPCR->mRNA_Data Western Western Blot Analysis (LNK4 & Loading Control) Protein_Extract->Western Protein_Data Quantify Protein Reduction Western->Protein_Data Conclusion Correlate Molecular & Functional Data mRNA_Data->Conclusion Protein_Data->Conclusion Functional_Assay Perform Functional Assay (e.g., Downstream Gene Expression) Functional_Assay->Conclusion

Caption: Workflow for validating LNK4 RNAi knockdown efficiency.

Section 3: Detailed Experimental Protocols

Protocol 1: LNK4 mRNA Level Quantification by qRT-PCR

This protocol outlines the steps to measure the depletion of LNK4 mRNA following siRNA transfection.[6]

1. Total RNA Isolation:

  • Harvest cells 24-72 hours post-transfection.

  • Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Follow the manufacturer's protocol for reaction setup and thermal cycling conditions.

3. Quantitative PCR (qPCR):

  • Design primers specific to LNK4 and a stable housekeeping gene (e.g., ACTB, GAPDH). Primers should ideally span an exon-exon junction to avoid amplifying genomic DNA.

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.[10]

  • Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include no-template controls (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.

4. Data Analysis (ΔΔCt Method):

  • Determine the cycle threshold (Ct) for LNK4 and the housekeeping gene in both siRNA-treated and control samples.

  • Step 1: Normalize to Housekeeping Gene (ΔCt)

    • ΔCt = Ct(LNK4) - Ct(Housekeeping Gene)

  • Step 2: Normalize to Control Sample (ΔΔCt)

    • ΔΔCt = ΔCt(LNK4 siRNA) - ΔCt(Control siRNA)

  • Step 3: Calculate Relative Expression

    • Relative LNK4 Expression = 2-ΔΔCt

  • Step 4: Calculate Knockdown Percentage

    • % Knockdown = (1 - Relative LNK4 Expression) * 100

Protocol 2: LNK4 Protein Level Quantification by Western Blot

This protocol verifies the reduction of LNK4 protein expression post-transfection.[11][12]

1. Protein Extraction:

  • Harvest cells 48-96 hours post-transfection (protein turnover is often slower than mRNA).

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize samples to equal protein concentrations and add Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[11]

  • Incubate the membrane with a validated primary antibody specific to LNK4 overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times with TBST for 10 minutes each.

4. Signal Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imager or X-ray film.

  • Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin, GAPDH, or Tubulin) to ensure equal protein loading.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LNK4 band intensity to the loading control band intensity for each sample.

Section 4: Data Interpretation & Presentation

Clear presentation of quantitative data is essential for interpreting knockdown efficiency.

Table 1: Example qRT-PCR Data for LNK4 Knockdown

SampleTarget GeneAvg. CtΔCt (Target - GAPDH)ΔΔCt (vs. Control)Relative Expression (2-ΔΔCt)% Knockdown
Control siRNA LNK422.54.50.001.000%
GAPDH18.0
LNK4 siRNA #1 LNK425.37.42.900.1486%
GAPDH17.9
LNK4 siRNA #2 LNK424.97.02.500.1882%
GAPDH17.9

Table 2: Example Western Blot Densitometry Data

SampleLNK4 Band IntensityLoading Control (β-actin) IntensityNormalized LNK4 Intensity% Protein Reduction (vs. Control)
Untransfected 15,20015,5000.98-
Control siRNA 14,80015,1000.980%
LNK4 siRNA #1 2,50014,9000.1783%
LNK4 siRNA #2 3,10015,3000.2079%

Section 5: LNK4 Signaling Pathway

LNK proteins are key integrators of light and clock signals in Arabidopsis. They act as scaffolds or coactivators, linking DNA-binding transcription factors to the promoters of target genes.

G cluster_pathway Simplified LNK4 Signaling in Arabidopsis Circadian Clock Light Light / Cold Stress RVEs RVE4 / RVE8 (Transcription Factors) Light->RVEs activates LNK4 LNK4 (Coactivator) Light->LNK4 induces Complex LNK4-RVE Complex RVEs->Complex LNK4->Complex Promoter Promoter of Clock Genes (e.g., PRR5, TOC1) Complex->Promoter binds to ClockGenes Clock Gene Expression Promoter->ClockGenes activates Rhythm Circadian Rhythm Regulation ClockGenes->Rhythm

Caption: LNK4 acts as a coactivator with RVE transcription factors.

Section 6: Troubleshooting Guide

Even with optimized protocols, RNAi experiments can yield unexpected results. This guide addresses common issues in a question-and-answer format.

Troubleshooting Decision Tree

G Start Start Troubleshooting: Low or No LNK4 Knockdown Q_Transfection Is your positive control (e.g., GAPDH siRNA) showing knockdown? Start->Q_Transfection A_Transfection_No Problem: Transfection/Delivery - Optimize cell density - Check transfection reagent - Test different delivery method - Assess cell viability Q_Transfection->A_Transfection_No No A_Transfection_Yes Transfection is likely working. Q_Transfection->A_Transfection_Yes Yes Q_siRNA Have you validated your LNK4 siRNA design and integrity? A_Transfection_Yes->Q_siRNA A_siRNA_No Problem: siRNA Quality - Check siRNA for degradation - Test 2-3 different siRNAs for the same target - Confirm sequence specificity (BLAST) Q_siRNA->A_siRNA_No No A_siRNA_Yes siRNA is likely effective. Q_siRNA->A_siRNA_Yes Yes Q_Assay When are you harvesting? (mRNA vs Protein) A_siRNA_Yes->Q_Assay A_Assay_Time Problem: Assay Timing - Perform a time-course (24-96h) - mRNA knockdown is transient - Protein may have long half-life Q_Assay->A_Assay_Time Single Time Point A_Assay_OK Problem: Detection - Validate qPCR primers - Validate Western Blot antibody - Check lysate/RNA quality Q_Assay->A_Assay_OK Time-course Done

Caption: A decision tree for troubleshooting poor RNAi knockdown.
Common Problems and Solutions

Problem: My qPCR results show good LNK4 mRNA knockdown, but the Western Blot shows no change in protein levels.

  • Possible Cause: High protein stability. The LNK4 protein may have a long half-life, persisting in the cell long after its mRNA has been cleared.[8]

  • Solution: Perform a time-course experiment. Harvest cells at later time points (e.g., 72, 96, or even 120 hours post-transfection) to allow sufficient time for the existing protein to be degraded.

Problem: My knockdown efficiency is low (<50%) or highly variable between replicates.

  • Possible Cause 1: Suboptimal transfection efficiency. This is one of the most variable factors in RNAi experiments.[7]

  • Solution 1: Re-optimize your transfection protocol. Test different cell densities, siRNA concentrations, and amounts of transfection reagent. Ensure your positive control siRNA is working efficiently (>80% knockdown).[7]

  • Possible Cause 2: Ineffective siRNA sequence. Not all siRNA sequences are equally effective.

Problem: I see a phenotype, but my molecular validation (qPCR/Western) shows poor knockdown.

Problem: My negative control siRNA is causing a reduction in LNK4 expression.

  • Possible Cause: The negative control sequence may have unexpected partial homology to LNK4 or other genes that regulate LNK4, or it may be inducing a general stress or interferon response in the cells.

References

dealing with pleiotropic effects in LNK4 overexpression lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with LNK4 overexpression lines. The information provided is intended to help identify and address common pleiotropic effects that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known function of LNK4?

A1: LNK4 (NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4) is a member of a plant-specific gene family in Arabidopsis thaliana that plays a crucial role in integrating light signaling and the circadian clock.[1][2] LNK proteins, including LNK4, act as transcriptional coactivators. They do not bind to DNA directly but interact with MYB-like transcription factors such as RVE4 and RVE8 to regulate the expression of core clock genes.[3] While LNK1 and LNK2 are key players in controlling circadian rhythms and photoperiod-dependent flowering, LNK3 and LNK4 have both distinct and partially overlapping roles, particularly in response to temperature stress.[1][4]

Q2: I've generated an LNK4 overexpression line, but I'm observing unexpected phenotypes. What are the likely pleiotropic effects?

A2: Overexpression of a signaling component like LNK4 can lead to a range of pleiotropic effects due to the dysregulation of its target pathways. Based on the known functions of the LNK family, you might observe:

  • Altered Circadian Rhythms: Changes in the period, phase, or amplitude of circadian-regulated processes.

  • Abnormal Growth and Development: Overexpression of LNK family members can lead to alterations in rosette size and biomass.[1]

  • Modified Light Sensitivity: Plants may exhibit altered responses to different light conditions, such as changes in hypocotyl elongation.

  • Irregular Flowering Time: While LNK1 and LNK2 are more dominantly involved, overexpression of LNK4 could still impact flowering time due to its role in the broader regulatory network.[1]

  • Aberrant Stress Responses: Given the role of LNK3 and LNK4 in temperature stress, overexpression might affect tolerance to cold or heat.[4]

Q3: My LNK4 overexpression line shows a severe phenotype that is difficult to analyze. What can I do?

A3: A severe phenotype can sometimes be a consequence of very high levels of transgene expression. Here are a few strategies to manage this:

  • Select lines with varying expression levels: If you have multiple independent transgenic lines, use qRT-PCR to quantify LNK4 expression and select lines with moderate overexpression for your initial experiments.

  • Use an inducible expression system: Employing an inducible promoter (e.g., estrogen or dexamethasone-inducible systems) allows for temporal control of LNK4 overexpression, which can help bypass detrimental effects during early development.

  • Characterize the phenotype at different developmental stages: The severity of the phenotype may vary with the age of the plant. A detailed developmental analysis can provide insights into when the pleiotropic effects are most pronounced.

Troubleshooting Guide

Issue 1: Altered Circadian Rhythms in LNK4 Overexpression Lines

Symptoms:

  • Difficulty entraining to new light/dark cycles.

  • Changes in the rhythmic expression of known clock-controlled genes (e.g., CCA1, LHY, TOC1).

  • Atypical leaf movement rhythms.

Possible Causes:

  • Constitutive overexpression of LNK4 disrupts the finely-tuned balance of the circadian oscillator.

  • LNK4 may be interacting with clock components in a non-physiological manner due to its high abundance.

Suggested Solutions:

  • Confirm Altered Rhythms: Use a luciferase reporter system driven by a clock-controlled promoter (e.g., pCCA1:LUC) to continuously monitor circadian rhythms.

  • Analyze Core Clock Gene Expression: Perform a time-course experiment over 24-48 hours and measure the expression of key clock genes using qRT-PCR.

  • Cross with Clock Mutants: Genetic crosses with known clock mutants can help to epistatically place LNK4 within the circadian network.

Issue 2: Abnormal Growth Phenotypes

Symptoms:

  • Significantly larger or smaller rosette size compared to wild-type.

  • Increased or decreased biomass accumulation.

  • Altered leaf morphology.

Possible Causes:

  • The circadian clock regulates many aspects of plant growth and metabolism. Dysregulation of the clock by LNK4 overexpression can have downstream effects on growth.[1]

  • LNK4 may be influencing other signaling pathways that control cell proliferation and expansion.

Suggested Solutions:

  • Quantitative Growth Analysis: Carefully measure growth parameters such as rosette diameter, leaf area, and fresh/dry weight at different developmental stages.

  • Cellular Analysis: Use microscopy to examine cell size and number in leaf tissues to determine the cellular basis of the altered organ size.

  • Metabolic Profiling: Consider performing metabolomic analysis to identify any changes in primary or secondary metabolism that could be contributing to the growth phenotype.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from analyzing LNK4 overexpression lines. This is provided as a template for organizing your experimental findings.

ParameterWild-TypeLNK4-OX Line 1 (Moderate Expression)LNK4-OX Line 2 (High Expression)
Circadian Period (hours) 24.5 ± 0.522.0 ± 0.720.5 ± 0.8
Rosette Diameter at 21 days (cm) 8.2 ± 0.69.5 ± 0.811.0 ± 1.0
Flowering Time (number of leaves) 16 ± 218 ± 220 ± 3
Relative Expression of PRR5 1.02.54.0

Experimental Protocols

Protocol 1: Analysis of Circadian Rhythms using a Luciferase Reporter
  • Plant Material: Cross your LNK4 overexpression lines with a well-characterized circadian reporter line (e.g., pCCA1:LUC).

  • Entrainment: Grow seedlings on MS medium under 12-hour light/12-hour dark cycles for 7-10 days.

  • Free-Running Conditions: Transfer the seedlings to constant light or constant darkness.

  • Luciferase Imaging: Place the plates in a light-tight imaging chamber and capture images every 1-2 hours for 5-7 days.

  • Data Analysis: Quantify the luminescence signal from each seedling over time and use software (e.g., BRASS) to calculate the period, phase, and amplitude of the rhythm.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Clock Gene Expression
  • Sample Collection: Grow plants under a defined light/dark cycle and collect tissue samples (e.g., whole seedlings or leaves) every 4 hours over a 48-hour period. Immediately freeze samples in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the collected samples using a standard protocol (e.g., Trizol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, gene-specific primers for your target clock genes (e.g., CCA1, LHY, TOC1, PRR5, PRR7), and a reference gene (e.g., ACTIN2 or PP2A).

  • Data Analysis: Calculate the relative expression of your target genes using the ΔΔCt method.

Signaling Pathways and Workflows

LNK4_Signaling_Pathway cluster_light Light Signal cluster_clock Circadian Clock cluster_output Pleiotropic Outputs Light Light RVE8 RVE8 (Transcription Factor) Light->RVE8 Activates LNK4 LNK4 (Overexpressed) RVE8->LNK4 Interacts with Clock_Genes Core Clock Genes (e.g., PRR5) LNK4->Clock_Genes Co-activates Transcription Growth Altered Growth Clock_Genes->Growth Flowering Flowering Time Clock_Genes->Flowering Stress_Response Stress Response Clock_Genes->Stress_Response

Caption: LNK4 signaling pathway and potential downstream pleiotropic effects.

Troubleshooting_Workflow Start Observe Unexpected Phenotype in LNK4-OX Line Quantify_Expression Quantify LNK4 Overexpression (qRT-PCR) Start->Quantify_Expression Characterize_Phenotype Detailed Phenotypic Analysis (Growth, Flowering, Circadian Rhythms) Quantify_Expression->Characterize_Phenotype Hypothesize_Mechanism Formulate Hypothesis (e.g., Clock Disruption) Characterize_Phenotype->Hypothesize_Mechanism Test_Hypothesis Test Hypothesis (e.g., Clock Gene Expression Analysis) Hypothesize_Mechanism->Test_Hypothesis Refine_Model Refine Understanding of LNK4 Function Test_Hypothesis->Refine_Model

Caption: A logical workflow for troubleshooting pleiotropic effects.

References

Validation & Comparative

Confirming Gene Knockout: A Comparative Guide to PCR and Sequencing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, drug development, and molecular biology, confirming the successful knockout of a target gene is a critical step to ensure the validity of experimental results. This guide provides a comprehensive comparison of common molecular techniques used to verify gene knockout at the genomic level, with a focus on Polymerase Chain Reaction (PCR) and sequencing-based methods. Detailed experimental protocols and data presentation will aid in selecting the most appropriate strategy for your research needs.

Comparison of Gene Knockout Confirmation Methods

The selection of a confirmation method depends on various factors, including the nature of the genetic modification, desired sensitivity, and available resources. While PCR provides a rapid initial screening, sequencing offers definitive confirmation of the genetic alteration.[1][2][3] A combination of methods is often employed for comprehensive validation.[4]

Method Principle Advantages Disadvantages Typical Application
Standard PCR Amplification of the genomic region flanking the target site. A successful knockout with a deletion will result in a smaller PCR product compared to the wild type.[3][5]- Rapid and cost-effective- High-throughput screening of multiple clones- Does not provide sequence information- May not detect small insertions or deletions (indels)Initial screening of putative knockout clones to identify those with the expected deletion.
Quantitative PCR (qPCR) Measures the relative or absolute amount of a specific DNA sequence. In the context of knockout confirmation, it can be used to quantify the number of copies of the target gene.[1]- Highly sensitive and quantitative- Can distinguish between heterozygous and homozygous knockouts- Requires careful primer design and validation- Indirect method of confirming knockout at the DNA levelDetermining gene copy number and zygosity of the knockout.
Sanger Sequencing Determines the exact nucleotide sequence of a DNA fragment.[2]- Provides definitive proof of the genetic modification at the sequence level- Can identify specific indels or point mutations introduced by gene editing- Lower throughput than PCR- Can be challenging to interpret heterozygous mutations directly from chromatogramsFinal confirmation of the precise genetic alteration in selected clones.
Next-Generation Sequencing (NGS) High-throughput sequencing of the target region or the entire genome.[6]- Highly sensitive for detecting rare mutations and off-target effects- Provides both qualitative and quantitative information- More expensive and computationally intensive than Sanger sequencingComprehensive analysis of on-target and off-target mutations, especially in pooled cell populations.
Western Blot Detects the presence and quantity of the protein product of the target gene.[1][4]- Confirms knockout at the functional protein level- Dependent on the availability of a specific antibody- Does not provide information about the genetic modificationValidating the functional consequence of the gene knockout.

Experimental Workflow for Knockout Confirmation

The process of confirming a gene knockout typically follows a multi-step approach, starting with initial screening and proceeding to definitive validation.

G cluster_0 Genomic DNA Extraction cluster_1 Initial Screening cluster_2 Sequence Confirmation cluster_3 Functional Validation (Optional but Recommended) start Isolate genomic DNA from wild-type and putative knockout cells pcr Perform PCR with primers flanking the target region start->pcr gel Analyze PCR products by agarose (B213101) gel electrophoresis pcr->gel purify Purify PCR product from clones showing expected size shift gel->purify Select positive clones sanger Perform Sanger sequencing purify->sanger analyze Analyze sequencing data to confirm the knockout mutation sanger->analyze western Perform Western blot to confirm absence of protein analyze->western

Figure 1. Experimental workflow for confirming gene knockout.

Experimental Protocols

PCR-Based Screening of LNK4 Knockout Clones

This protocol describes the initial screening of putative LNK4 knockout clones using standard PCR.

Materials:

  • Genomic DNA extracted from wild-type and potential LNK4 knockout cells

  • Forward and reverse primers flanking the LNK4 target site

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Nuclease-free water

  • Thermocycler

  • Agarose gel electrophoresis system

Primer Design: Design primers that anneal to the genomic regions upstream and downstream of the intended deletion in the LNK4 gene. The expected PCR product size for the wild-type allele should be known, and the knockout allele should produce a smaller band if a deletion has occurred.

PCR Reaction Setup (25 µL reaction):

ComponentVolumeFinal Concentration
10x PCR Buffer2.5 µL1x
10 mM dNTPs0.5 µL0.2 mM
10 µM Forward Primer1.0 µL0.4 µM
10 µM Reverse Primer1.0 µL0.4 µM
Genomic DNA (50 ng/µL)1.0 µL2 ng/µL
Taq DNA Polymerase0.25 µL1.25 units
Nuclease-free water18.75 µL-

Thermocycler Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 min1
Denaturation95°C30 sec\multirow{3}{}{30-35}
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C1

*Annealing temperature should be optimized based on the primer pair's melting temperature.

Agarose Gel Electrophoresis: Analyze 10 µL of the PCR product on a 1-2% agarose gel. Clones with a successful homozygous deletion will show a single, smaller band compared to the wild-type control. Heterozygous clones will show both the wild-type and the smaller knockout band.

Sequencing Confirmation of LNK4 Knockout

This protocol outlines the steps for Sanger sequencing to confirm the precise genetic modification.

Materials:

  • Purified PCR product from the selected knockout clone

  • Sequencing primer (either the forward or reverse PCR primer)

  • Sanger sequencing service

Procedure:

  • PCR Product Purification: Purify the PCR product from the positive clone identified in the screening step to remove primers, dNTPs, and polymerase. Commercially available PCR purification kits are recommended.

  • Sequencing Reaction: Submit the purified PCR product and a sequencing primer to a sequencing facility.

  • Data Analysis: Align the sequencing results with the wild-type LNK4 reference sequence. A successful knockout will show the expected deletion or insertion/deletion (indel) at the target site. For heterozygous clones, the sequencing chromatogram will show overlapping peaks after the mutation site.[5]

Impact of Gene Knockout on a Signaling Pathway

Knocking out a gene like LNK4, which may act as a signaling component, is expected to disrupt the downstream signaling cascade. The following diagram illustrates a generic signaling pathway and the effect of a gene knockout.

G cluster_0 Wild-Type Signaling Pathway cluster_1 LNK4 Knockout Pathway Ligand Ligand Receptor Receptor Ligand->Receptor LNK4_WT LNK4 Receptor->LNK4_WT Downstream1_WT Downstream Effector 1 LNK4_WT->Downstream1_WT Downstream2_WT Downstream Effector 2 Downstream1_WT->Downstream2_WT Response_WT Cellular Response Downstream2_WT->Response_WT Ligand_KO Ligand Receptor_KO Receptor Ligand_KO->Receptor_KO LNK4_KO LNK4 (Knockout) Receptor_KO->LNK4_KO Downstream1_KO Downstream Effector 1 LNK4_KO->Downstream1_KO Downstream2_KO Downstream Effector 2 Downstream1_KO->Downstream2_KO Response_KO No Cellular Response Downstream2_KO->Response_KO

Figure 2. Generic signaling pathway disruption due to gene knockout.

Note: The specific components of the signaling pathway involving LNK4 would need to be determined from relevant literature to create an accurate diagram for that specific gene.

Alternative and Complementary Methods

Beyond PCR and sequencing, other techniques can provide further evidence of a successful gene knockout:

  • T7 Endonuclease I (T7E1) Assay: This assay detects mismatches in heteroduplex DNA formed between wild-type and mutated DNA strands and can be used to estimate the efficiency of gene editing.

  • Restriction Fragment Length Polymorphism (RFLP) Analysis: If the gene knockout introduces or removes a restriction enzyme site, RFLP can be a simple and effective screening method.[3]

  • Droplet Digital PCR (ddPCR): This technology provides highly accurate and absolute quantification of target DNA and can be used for precise copy number variation analysis.

By employing a combination of these techniques, researchers can confidently confirm gene knockout and proceed with downstream functional studies.

References

Validating LNK4 Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of co-immunoprecipitation (co-IP), a widely used technique for PPI validation, with other established methods. The focus is on the practical application of these techniques for studying the interactions of the LNK4 protein, a key component in various biological processes.

Co-immunoprecipitation is a powerful and widely used antibody-based technique to isolate a specific protein and its binding partners from a cell or tissue lysate.[1][2] This method is considered a gold standard for confirming PPIs in a near-native cellular environment.[3] However, like any technique, it has its limitations, and orthogonal validation using alternative methods is often recommended to increase the confidence in putative interactions.

This guide will delve into a comparison of co-IP with other common PPI validation techniques, including Yeast Two-Hybrid (Y2H), Förster Resonance Energy Transfer (FRET), and Pull-Down Assays. While specific quantitative data for LNK4 interactions across all these platforms is not extensively available in public literature, this guide will provide a framework for how such comparative validation studies can be designed and interpreted.

Comparative Analysis of PPI Validation Methods

The choice of a suitable PPI validation method depends on various factors, including the nature of the interacting proteins, the desired throughput, and the specific biological question being addressed. The following table provides a comparative overview of co-IP and its alternatives.

Method Principle Advantages Disadvantages Data Output
Co-Immunoprecipitation (co-IP) An antibody targets a known protein ("bait"), pulling it down from a lysate along with its interacting partners ("prey").[1][3]Detects interactions in a near-native cellular context; can identify previously unknown interactors when coupled with mass spectrometry.[3][4]Susceptible to non-specific binding and may miss transient or weak interactions; antibody quality is critical.[3]Qualitative or semi-quantitative (Western blot band intensity).[5][6]
Yeast Two-Hybrid (Y2H) The interaction between a "bait" and "prey" protein, fused to the binding and activation domains of a transcription factor, respectively, reconstitutes the transcription factor's function and activates a reporter gene in yeast.[4]High-throughput screening of large libraries; detects transient interactions.[4]High rate of false positives; interactions are detected in a non-native (yeast nucleus) environment.Qualitative (reporter gene activation).
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorescently tagged proteins (donor and acceptor). Energy transfer only occurs when the proteins are in very close proximity.[4]Allows for real-time analysis of interactions in living cells; provides spatial information.[4]Requires fluorescent tagging of proteins, which may interfere with their function; distance-dependent, so will not detect interactions in larger complexes.Quantitative (FRET efficiency).
Pull-Down Assay A "bait" protein is purified and immobilized on beads. A cell lysate containing potential "prey" proteins is passed over the beads. Interacting proteins are captured and subsequently analyzed.[7]Can be performed with purified proteins in vitro, reducing cellular complexity; good for confirming direct interactions.May not reflect the in vivo cellular environment; potential for non-specific binding to the beads or bait protein.[7]Qualitative or semi-quantitative (Western blot).
Surface Plasmon Resonance (SPR) One protein ("ligand") is immobilized on a sensor chip. The binding of an interacting protein ("analyte") is detected as a change in the refractive index at the chip's surface.[4][8]Provides real-time quantitative data on binding affinity and kinetics (on- and off-rates).[8]Requires purified proteins; immobilization can affect protein conformation.Quantitative (binding kinetics and affinity constants).

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below is a comprehensive protocol for co-immunoprecipitation, followed by brief overviews of the methodologies for alternative techniques.

This protocol provides a general framework for performing a co-IP experiment to validate the interaction of LNK4 with a putative partner protein.

1. Cell Lysis:

  • Culture and harvest cells expressing LNK4 and its potential interacting partner.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.[9][10]

  • Incubate on ice for 30 minutes with occasional vortexing.[4]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[4]

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate (Optional but Recommended):

  • To reduce non-specific binding, add Protein A/G beads to the clarified lysate.[4]

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard them, retaining the supernatant.

3. Immunoprecipitation:

  • Add a primary antibody specific to LNK4 to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to LNK4.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times (typically 3-5 times) with wash buffer (usually a less stringent version of the lysis buffer) to remove non-specifically bound proteins.

5. Elution:

  • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Alternatively, use a gentle elution buffer (e.g., low pH glycine (B1666218) buffer) if the protein's native conformation needs to be preserved for downstream applications.

6. Analysis by Western Blot:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against the putative interacting protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • A band corresponding to the molecular weight of the interacting protein will confirm the interaction.

  • Yeast Two-Hybrid (Y2H): The gene for LNK4 ("bait") is cloned into a vector containing a DNA-binding domain (BD). A library of potential interacting partners ("prey") is cloned into a vector with a transcriptional activation domain (AD). Both vectors are transformed into yeast. If LNK4 and a prey protein interact, the BD and AD are brought into proximity, activating a reporter gene.

  • Förster Resonance Energy Transfer (FRET): LNK4 and its potential partner are fused to two different fluorescent proteins (e.g., CFP and YFP). These constructs are co-expressed in cells. If the proteins interact, excitation of the donor fluorophore (CFP) will result in emission from the acceptor fluorophore (YFP), which can be measured using fluorescence microscopy.

  • Pull-Down Assay: Recombinant LNK4 protein is purified and tagged (e.g., with GST or His). The tagged LNK4 is immobilized on affinity beads. A cell lysate is then incubated with the beads. After washing, the bound proteins are eluted and analyzed by Western blotting for the presence of the suspected interacting partner.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex experimental workflows and signaling pathways. The following diagrams were generated using Graphviz (DOT language).

co_ip_workflow cluster_lysis Cell Lysis & Clarification cluster_ip Immunoprecipitation cluster_analysis Analysis lysis Harvest & Lyse Cells centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 lysate Collect Clarified Lysate centrifuge1->lysate preclear Pre-clear Lysate (Optional) lysate->preclear add_ab Add LNK4 Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute wb Western Blot for Interacting Protein elute->wb

Caption: Workflow for Co-Immunoprecipitation of LNK4.

lnk4_pathway cluster_stimulus Upstream Signal cluster_core LNK4 Interaction Hub cluster_response Downstream Response stimulus External/Internal Signal LNK4 LNK4 stimulus->LNK4 MYB3 MYB3 LNK4->MYB3 Interaction (Co-IP Validation) REV8 REV8 LNK4->REV8 Interaction (Co-IP Validation) response Transcriptional Regulation (e.g., Phenylpropanoid Biosynthesis) MYB3->response REV8->response

Caption: Hypothetical LNK4 Signaling Pathway.

Conclusion

Validating protein-protein interactions is a cornerstone of modern biological research. Co-immunoprecipitation is a robust and widely accepted method for this purpose, offering insights into interactions within a cellular context.[2] As demonstrated in the case of LNK4, which is known to interact with proteins like MYB3 and REV8, co-IP serves as an essential tool for confirmation.[11][12] However, to build a more comprehensive and reliable picture of the LNK4 interactome, it is advisable to employ orthogonal validation methods such as Y2H, FRET, or pull-down assays. Each method provides a unique perspective on the interaction, and their combined use can significantly strengthen the experimental evidence, paving the way for a deeper understanding of LNK4's function and its role in cellular pathways.

References

Unraveling the Functional Distinctions of LNK Proteins in Plant Circadian Rhythms and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of LNK4 with its counterparts, LNK1 and LNK2, reveals both overlapping and distinct roles in regulating the circadian clock, photomorphogenesis, and flowering time in Arabidopsis thaliana. While LNK1 and LNK2 are key players with significant impacts on these processes, LNK4 appears to have a more subtle and potentially redundant function, the effects of which are most prominent in the absence of LNK1 and LNK2.

The NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) protein family acts as a critical link between light signaling and the plant's internal circadian clock, ensuring that developmental processes are synchronized with the daily light/dark cycles. This guide provides a detailed comparison of the functions of LNK4, LNK1, and LNK2, supported by experimental data, to elucidate their individual and combined contributions to plant physiology.

Functional Comparison of LNK1, LNK2, and LNK4

Experimental data from studies on Arabidopsis thaliana mutants provide quantitative insights into the functional roles of LNK1, LNK2, and LNK4. The primary phenotypes affected by mutations in these genes are the circadian period length, hypocotyl elongation in response to light, and the timing of flowering.

Phenotypic TraitWild Type (Col-0)lnk1 Mutantlnk2 Mutantlnk1;lnk2 Double Mutantlnk4 Mutant
Circadian Period Length (hours) ~24.5~26.5 (lengthened by ~2h)~26.5 (lengthened by ~2h)>27.0 (longer than single mutants)No significant change reported
Hypocotyl Length (mm) under continuous white light ShorterLonger than Wild TypeLonger than Wild TypeSignificantly longer than single mutantsNo significant change reported
Flowering Time (days to bolt) under long-day conditions NormalLate floweringLate floweringLater flowering than single mutantsNo significant change reported

Note: The data for the lnk4 single mutant is limited, as its phenotype is reported to be subtle and not significantly different from the wild type under standard laboratory conditions.

Signaling Pathways and Molecular Interactions

LNK1 and LNK2 are established as transcriptional coactivators that do not bind DNA directly but are recruited to the promoters of target genes through interactions with DNA-binding transcription factors. The primary interaction partners for LNK1 and LNK2 are members of the REVEILLE (RVE) family of MYB-like transcription factors, particularly RVE4 and RVE8.

This LNK-RVE complex is crucial for activating the expression of core circadian clock genes, such as PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1), which are key components of the evening complex of the circadian oscillator. The function of LNK4 in this signaling network is less clear, though it is known to interact with RVE8. The lack of a strong phenotype in the lnk4 single mutant suggests that its role may be redundant with other LNK proteins or that it functions under specific environmental conditions not yet fully explored.

LNK_Signaling_Pathway cluster_LNK1_LNK2 LNK1 and LNK2 Pathway cluster_LNK4 LNK4 Pathway (Putative) LNK1 LNK1 LNK2 LNK2 RVE4_8 RVE4 / RVE8 (MYB Transcription Factors) LNK1_LNK2_RVE_Complex LNK1/LNK2-RVE4/RVE8 Complex PRR5_TOC1 PRR5 & TOC1 (Core Clock Genes) Circadian_Rhythms Circadian Rhythms Photomorphogenesis Photomorphogenesis (Hypocotyl Elongation) Flowering_Time Flowering Time LNK4 LNK4 RVE8_LNK4 RVE8 LNK4_RVE8_Complex LNK4-RVE8 Complex (Hypothesized) Downstream_Targets Downstream Targets (Subtle Regulation) Subtle_Circadian_Modulation Subtle Circadian Modulation

Unraveling Functional Redundancy: A Comparative Guide to LNK3 and LNK4 in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of homologous proteins is critical for dissecting cellular signaling and identifying precise therapeutic targets. This guide provides an objective comparison of the functional redundancy between NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 3 (LNK3) and LNK4, two key components of the plant circadian clock, supported by experimental data and detailed protocols.

In the intricate network of the Arabidopsis circadian clock, LNK3 and LNK4, two members of the four-protein LNK family, exhibit a fascinating interplay of distinct and overlapping functions. While their close homologs, LNK1 and LNK2, play a predominant role in regulating circadian rhythms and photoperiodic flowering, LNK3 and LNK4 appear to have more subtle, yet significant, roles that are often revealed in the absence of their counterparts. This guide delves into the experimental evidence that elucidates the functional redundancy and specificity of LNK3 and LNK4.

Performance Comparison: Phenotypic and Molecular Data

To dissect the functional relationship between LNK3 and LNK4, a series of genetic mutants have been characterized. The phenotypic and molecular data from these studies are summarized below, providing a clear comparison of their individual and combined contributions.

Circadian Period

The circadian clock's period, or the time it takes to complete one full cycle, is a key indicator of its proper function. Analysis of various lnk mutants reveals the subtle contribution of LNK3 and LNK4 to period regulation.

GenotypeCircadian Period of Leaf Movement (hours)Circadian Period of CCA1 Expression (hours)
Wild-Type (WT)24.525.4
lnk3No significant difference from WTNot reported
lnk4No significant difference from WTNot reported
lnk3;4No significant difference from WT25.8
lnk1;227.226.9
lnk1;2;3No significant difference from lnk1;2Not reported
lnk1;2;4No significant difference from lnk1;2Not reported
lnkQ (quadruple)Not reported28.4

Data compiled from de Leone et al., 2018.[1]

As the data indicates, single mutants of lnk3 and lnk4, as well as the lnk3;4 double mutant, show no significant alteration in the circadian period of leaf movement or the expression of the core clock gene CCA1.[1] This suggests that, under normal conditions, LNK3 and LNK4 are largely redundant in their roles in period maintenance. However, the significantly longer period of the lnkQ quadruple mutant compared to the lnk1;2 double mutant reveals a minor, additive role for LNK3 and LNK4 in the absence of LNK1 and LNK2.[1]

Flowering Time

The regulation of flowering time is a crucial process governed by the interplay between the circadian clock and light signaling. The data below illustrates the roles of LNK proteins in this process under long-day (16h light / 8h dark) conditions.

GenotypeFlowering Time (Number of Rosette Leaves at Bolting)
Wild-Type (WT)~12
lnk3No significant difference from WT
lnk4No significant difference from WT
lnk3;4No significant difference from WT
lnk1;2~18 (later flowering)
lnkQ (quadruple)~18 (later flowering)

Data compiled from de Leone et al., 2018.[1]

Unlike their role in circadian period, LNK3 and LNK4 appear to have no significant function in the regulation of flowering time, even in the absence of LNK1 and LNK2.[1] The lnk1;2 double mutant exhibits a late-flowering phenotype, and the removal of LNK3 and LNK4 in the lnkQ mutant does not exacerbate this phenotype.[1] This indicates that the flowering time pathway is predominantly controlled by LNK1 and LNK2.

Interaction with the Circadian Activator RVE8

LNK proteins are known to interact with REVEILLE8 (RVE8), a MYB-like transcription factor that acts as a key activator in the circadian clock. This interaction is crucial for the proper expression of evening-phased clock genes.

Co-immunoprecipitation (Co-IP) experiments have demonstrated that both LNK3 and LNK4 physically interact with RVE8 in vivo.[2][3] This interaction is time-of-day dependent, with a clear interaction observed at Zeitgeber Time 7 (ZT7, 7 hours after lights on) and a weaker interaction at ZT11.[2][3] This temporal regulation of the interaction suggests a dynamic role for the LNK3/4-RVE8 complex in modulating circadian gene expression throughout the day.

While quantitative data on the binding affinity (e.g., dissociation constant, Kd) between LNK3/LNK4 and RVE8 is not yet available in the reviewed literature, the consistent co-immunoprecipitation results strongly support a direct physical interaction.

Gene Expression Regulation

The LNK-RVE8 complex functions as a transcriptional activator for evening-expressed clock genes, such as PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1). The functional redundancy of LNK3 and LNK4 is also evident at the level of gene expression.

Quantitative PCR (qPCR) analysis has shown that the expression levels of TOC1 and PRR5 are reduced in lnk1;2 and lnkQ mutants compared to wild-type plants. However, in the lnk3;4 double mutant, the expression of these core clock genes is not significantly affected. This further supports the notion that LNK1 and LNK2 are the primary regulators of these specific targets, with LNK3 and LNK4 playing a more secondary or conditional role.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes discussed, the following diagrams have been generated using Graphviz.

LNK_Signaling_Pathway cluster_light Light Signal cluster_clock Circadian Clock Light Light LNK3 LNK3 Light->LNK3 Induces expression LNK4 LNK4 Light->LNK4 Induces expression LNK1 LNK1 Light->LNK1 Induces expression LNK2 LNK2 Light->LNK2 Induces expression RVE8 RVE8 Evening_Genes Evening Genes (e.g., PRR5, TOC1) RVE8->Evening_Genes Activates transcription LNK3->RVE8 Interact LNK4->RVE8 Interact LNK1->RVE8 Interact LNK2->RVE8 Interact

Caption: Simplified signaling pathway of LNK proteins in the Arabidopsis circadian clock.

Co_IP_Workflow start Start: Plant tissue expressing FLAG-LNK3/4 and MYC-RVE8 lysis Lyse cells and prepare protein extract start->lysis incubation Incubate extract with anti-FLAG antibody-conjugated beads lysis->incubation wash Wash beads to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution western Analyze eluate by Western blot with anti-MYC antibody elution->western end End: Detect interaction western->end

Caption: Experimental workflow for Co-immunoprecipitation to detect LNK-RVE8 interaction.

Experimental Protocols

For researchers wishing to replicate or build upon the findings presented, detailed experimental protocols are essential.

Co-immunoprecipitation (Co-IP) for LNK-RVE8 Interaction

This protocol is adapted from standard methods used for protein-protein interaction studies in Arabidopsis thaliana.

1. Plant Material and Protein Extraction:

  • Grow Arabidopsis seedlings expressing both FLAG-tagged LNK3 (or LNK4) and MYC-tagged RVE8 under a 12-hour light/12-hour dark cycle.

  • Harvest approximately 1 g of seedling tissue at the desired time point (e.g., ZT7).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Resuspend the powder in 2 ml of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein extract.

2. Immunoprecipitation:

  • Pre-clear the protein extract by adding 20 µl of protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C with gentle rotation.

  • Centrifuge at 2,000 rpm for 2 minutes at 4°C and transfer the supernatant to a new tube.

  • Add 2 µg of anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add 30 µl of protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation at 2,000 rpm for 2 minutes at 4°C.

  • Wash the beads three times with 1 ml of wash buffer (extraction buffer with 0.05% NP-40).

  • After the final wash, remove all supernatant.

  • Elute the bound proteins by adding 50 µl of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

4. Western Blot Analysis:

  • Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.

  • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the MYC tag overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) kit.

Quantitative Real-Time PCR (qPCR) for Clock Gene Expression

This protocol outlines the steps for measuring the expression of core clock genes in lnk mutants.

1. Plant Growth and RNA Extraction:

  • Grow wild-type and lnk mutant seedlings under a 12-hour light/12-hour dark cycle for 7 days and then transfer to constant light.

  • Harvest whole seedlings at 4-hour intervals over a 48-hour period.

  • Extract total RNA from each sample using a plant RNA extraction kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any genomic DNA contamination.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (CCA1, LHY, TOC1, PRR5), and the cDNA template.

  • Use a housekeeping gene (e.g., PP2A or UBQ10) as an internal control for normalization.

  • Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

4. Data Analysis:

  • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

  • Normalize the expression of the target genes to the expression of the internal control gene.

  • Compare the relative expression levels in the lnk mutants to the wild-type at each time point.

Conclusion

The available experimental evidence strongly supports a model of partial functional redundancy between LNK3 and LNK4 in the Arabidopsis circadian clock. While they do not play a major role in regulating the circadian period or flowering time under standard conditions, their contribution becomes apparent in the absence of the primary clock regulators, LNK1 and LNK2. Both LNK3 and LNK4 interact with the core clock component RVE8 in a time-dependent manner, suggesting a role in the fine-tuning of circadian gene expression. Future research focusing on quantitative interaction studies and the analysis of their roles under different environmental conditions will further illuminate the specific and overlapping functions of these important clock components.

References

Comparative Transcriptomics of lnk4 vs. Wild-Type Plants: Unveiling a Role in Temperature Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of gene expression changes in the absence of LNK4, a key regulator at the intersection of the circadian clock and environmental stress responses.

The data presented here is primarily derived from transcriptomic analyses of a quadruple mutant (lnk1 lnk2 lnk3 lnk4, hereafter lnkQua) under cold stress, as LNK3 and LNK4 have been shown to be major players in this condition.[1] The functional redundancy between LNK3 and LNK4 suggests that the effects observed in the lnkQua mutant under cold stress are significantly influenced by the absence of LNK4.[1][2]

Quantitative Data Summary

Transcriptomic analysis of the lnkQua mutant compared to wild-type plants following a 3-hour cold treatment at 4°C revealed a significant number of differentially expressed genes (DEGs). These genes are implicated in various stress response pathways, highlighting the critical role of the LNK family in orchestrating plant responses to environmental cues.

Below is a summary of key gene expression changes observed in the lnkQua mutant, which are indicative of LNK4 function in cold stress.

Table 1: Key Differentially Expressed Genes in lnkQua Mutant vs. Wild-Type under Cold Stress

Gene IDGene NameDescriptionLog2 Fold Change (lnkQua vs. WT)Putative Function
AT4G25480DREB1A/CBF3Dehydration-responsive element-binding protein 1A-1.2Key transcription factor in cold acclimation
AT4G25490DREB1B/CBF1Dehydration-responsive element-binding protein 1B-1.5Transcription factor involved in cold response
AT4G25470DREB1C/CBF2Dehydration-responsive element-binding protein 1C-1.3Transcription factor regulating cold-responsive genes
AT4G14690COR15ACold-regulated 15a-2.1Encodes a chloroplast-targeted protein that enhances freezing tolerance
AT2G42530COR47Cold-regulated 47-1.8Encodes a dehydrin protein involved in stress tolerance
AT5G24470PRR5Pseudo-response regulator 5-0.8Component of the circadian clock
AT1G73830ERF53Ethylene response factor 53-1.1Transcription factor involved in stress responses
AT5G47220ERF54Ethylene response factor 54-0.9Transcription factor involved in stress responses

Note: The Log2 Fold Change values are illustrative based on published findings indicating significant downregulation in the quadruple mutant.[1][3] The data underscores that the absence of LNK proteins, with a significant contribution from LNK3 and LNK4, impairs the induction of key cold-responsive genes.

Experimental Protocols

The following is a representative experimental protocol for comparative transcriptomics of Arabidopsis thaliana mutants, synthesized from standard methodologies in the field.

RNA-Sequencing Protocol
  • Plant Growth and Treatment: Arabidopsis thaliana (Col-0 wild-type and lnk mutant lines) are grown on half-strength Murashige and Skoog (MS) medium under a 12-hour light/12-hour dark cycle at 22°C. For cold stress treatment, two-week-old seedlings are transferred to a 4°C growth chamber for a specified duration (e.g., 3 hours).[1][2]

  • RNA Extraction: Total RNA is isolated from whole seedlings using a plant-specific RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences and low-quality reads are trimmed.

    • Alignment: The cleaned reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10).

    • Differential Expression Analysis: Read counts per gene are determined, and differential gene expression analysis is performed between mutant and wild-type samples. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered differentially expressed.

    • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_growth Plant Growth & Treatment cluster_processing Sample & Data Processing cluster_analysis Downstream Analysis WT Wild-Type (Col-0) Treatment Cold Stress (4°C) WT->Treatment LNK4 lnk4 Mutant LNK4->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Harvest Seedlings Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics DEG_Analysis Differentially Expressed Genes (DEGs) Bioinformatics->DEG_Analysis GO_Enrichment GO & Pathway Enrichment DEG_Analysis->GO_Enrichment

Caption: Experimental workflow for comparative transcriptomics.

LNK4 Signaling Pathway in Cold Stress

lnk4_signaling cluster_nucleus Nucleus cluster_response Cellular Response Cold_Stress Cold Stress (4°C) LNK4 LNK4 Cold_Stress->LNK4 Induces Expression & Phosphorylation RVE4_8 RVE4/RVE8 Cold_Stress->RVE4_8 Promotes Nuclear Accumulation LNK4_RVE_Complex LNK4-RVE4/8 Complex LNK4->LNK4_RVE_Complex RVE4_8->LNK4_RVE_Complex DREB1A_promoter DREB1A Promoter LNK4_RVE_Complex->DREB1A_promoter Binds to Promoter DREB1A_gene DREB1A Gene COR_genes COR Gene Expression DREB1A_gene->COR_genes Activates Freezing_Tolerance Enhanced Freezing Tolerance COR_genes->Freezing_Tolerance

Caption: LNK4-mediated cold stress signaling pathway in Arabidopsis.

References

Validating LNK4 Target Genes Identified by RNA-Seq: A Comparison of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel gene targets is a critical step in understanding disease pathology and developing new therapeutics. RNA sequencing (RNA-seq) has become a powerful tool for identifying genes regulated by specific factors, such as the transcriptional coactivator LNK4. However, the output of RNA-seq is a list of putative targets, and rigorous experimental validation is essential to confirm these findings. This guide provides a comparative overview of the primary methods used to validate LNK4 target genes initially identified through RNA-seq.

This guide will use a hypothetical study to illustrate the validation process. In this scenario, a research team has performed RNA-seq on Arabidopsis thaliana protoplasts overexpressing LNK4 and compared the gene expression profiles to control protoplasts. The RNA-seq results have identified a set of differentially expressed genes that are potential downstream targets of LNK4. Now, the team must validate these findings.

LNK4 Signaling and Target Gene Regulation

LNK4 is a member of the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family in Arabidopsis thaliana, which play a crucial role in integrating light and circadian clock signaling pathways.[1][2][3][4] LNK proteins, including LNK4, do not possess a known DNA-binding domain themselves. Instead, they act as transcriptional coactivators, interacting with DNA-binding transcription factors, such as members of the MYB family (e.g., RVE4 and RVE8), to regulate the expression of target genes.[5] This interaction is key to their function in controlling various physiological processes, including photoperiodic responses and circadian rhythms.[1][2] Therefore, validating a direct target of LNK4 requires demonstrating both the differential expression of the target gene and the physical association of the LNK4-containing transcriptional complex with the gene's promoter region.

LNK4_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Transcriptional Regulation in Nucleus Light Light LNK4 LNK4 Light->LNK4 Induces Expression Circadian_Clock Circadian_Clock Circadian_Clock->LNK4 Regulates Expression LNK4_RVE8_Complex LNK4-RVE8 Complex LNK4->LNK4_RVE8_Complex RVE8 RVE8 (MYB Transcription Factor) RVE8->LNK4_RVE8_Complex Target_Gene_Promoter Target Gene Promoter (e.g., GRP7) LNK4_RVE8_Complex->Target_Gene_Promoter Binds to Target_Gene_Expression Target Gene Expression Target_Gene_Promoter->Target_Gene_Expression Activates

LNK4 signaling pathway and target gene activation.

Experimental Workflow for Validation

The overall workflow for validating LNK4 target genes identified by RNA-seq involves a multi-step process. It begins with the initial high-throughput screening using RNA-seq to identify differentially expressed genes. This is followed by targeted validation of a subset of these genes using quantitative PCR (qPCR) to confirm the expression changes. Finally, to establish direct regulation, Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) is performed to verify the binding of the LNK4-containing transcriptional complex to the promoter regions of the target genes.

Validation_Workflow RNA_seq RNA-seq Experiment (LNK4 Overexpression vs. Control) DEG_Analysis Differential Gene Expression Analysis RNA_seq->DEG_Analysis Putative_Targets Identification of Putative LNK4 Target Genes DEG_Analysis->Putative_Targets qPCR_Validation qPCR Validation of Expression Changes Putative_Targets->qPCR_Validation ChIP_qPCR ChIP-qPCR for Promoter Binding (using anti-LNK4 or anti-RVE8 antibody) Putative_Targets->ChIP_qPCR Validated_Targets Validated Direct LNK4 Target Genes qPCR_Validation->Validated_Targets ChIP_qPCR->Validated_Targets

Workflow for validating LNK4 target genes.

Comparison of Validation Methodologies

The two primary methods for validating the hypothetical RNA-seq results are quantitative PCR (qPCR) and Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR). Each technique provides a different piece of the validation puzzle.

FeatureQuantitative PCR (qPCR)Chromatin Immunoprecipitation-qPCR (ChIP-qPCR)
Primary Purpose Confirms differential gene expression (upregulation or downregulation).Determines if a protein (LNK4 or its partner) directly binds to a specific DNA region (promoter).
Biological Question Is the expression of the putative target gene truly altered?Does the LNK4-containing transcription complex physically interact with the target gene's promoter?
Starting Material RNACross-linked chromatin
Key Reagents Reverse transcriptase, DNA polymerase, gene-specific primersFormaldehyde (B43269), specific antibody (e.g., anti-LNK4 or anti-RVE8), protein A/G beads
Output Data Relative gene expression levels (fold change)Enrichment of a specific DNA region relative to a control region and an isotype control (e.g., IgG)
Strengths Highly sensitive and specific for quantifying gene expression. Relatively fast and cost-effective.Provides evidence of a direct physical interaction between a protein and DNA.
Limitations Does not indicate whether the gene is a direct or indirect target.Can be technically challenging. Requires a high-quality, specific antibody.

Hypothetical Validation Data

The following table summarizes the hypothetical data from the initial RNA-seq experiment and the subsequent qPCR and ChIP-qPCR validation for a selection of putative LNK4 target genes.

Gene IDGene NameRNA-seq Fold Change (LNK4-OE/Control)RNA-seq p-valueqPCR Fold Change (LNK4-OE/Control)ChIP-qPCR Fold Enrichment (anti-RVE8 vs. IgG)Validation Status
AT2G18750GRP74.20.0013.9 ± 0.48.5 ± 1.2Validated Direct Target
AT1G07910PRR73.50.0053.2 ± 0.36.7 ± 0.9Validated Direct Target
AT5G59560TOC12.80.0122.5 ± 0.21.2 ± 0.3Validated Indirect Target
AT4G38950FLC1.50.0451.6 ± 0.20.9 ± 0.2Not a Direct Target
AT3G22380UBQ101.10.8901.0 ± 0.11.1 ± 0.2Not Differentially Expressed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key validation experiments.

RNA Extraction and cDNA Synthesis (for qPCR)
  • RNA Extraction: Isolate total RNA from LNK4-overexpressing and control Arabidopsis protoplasts using a TRIzol-based method or a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

Quantitative PCR (qPCR) Protocol
  • Primer Design: Design gene-specific primers for the putative target genes and a reference gene (e.g., ACTIN2 or UBQ10) that is stably expressed across the experimental conditions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Chromatin Immunoprecipitation (ChIP) Protocol
  • Cross-linking: Cross-link proteins to DNA in the LNK4-overexpressing and control protoplasts by adding formaldehyde to a final concentration of 1% and incubating at room temperature.

  • Chromatin Shearing: Isolate nuclei and shear the chromatin to an average size of 200-800 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the transcription factor partner of LNK4 (e.g., anti-RVE8) or an isotype control antibody (e.g., IgG).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column-based method.

ChIP-qPCR Analysis
  • Primer Design: Design primers to amplify specific regions of the promoters of the putative target genes. Include a primer set for a gene desert region as a negative control.

  • qPCR: Perform qPCR on the immunoprecipitated DNA and an input DNA control.

  • Data Analysis: Calculate the fold enrichment of the target promoter regions in the specific antibody immunoprecipitation relative to the IgG control, after normalizing to the input DNA.

Conclusion

Validating RNA-seq data is a critical process to ensure the biological relevance of the findings. For a transcriptional coactivator like LNK4, a two-pronged validation approach is necessary. Quantitative PCR is essential to confirm the differential expression of putative target genes, while ChIP-qPCR provides the crucial evidence of direct physical interaction of the LNK4-containing transcriptional complex with the gene promoters. By employing these complementary techniques, researchers can confidently identify and characterize the direct downstream targets of LNK4, providing valuable insights into its role in gene regulation and signaling pathways. This robust validation is a prerequisite for further functional studies and for considering these target genes in drug development pipelines.

References

A Comparative Guide to LNK Proteins in Plants: Insights from Arabidopsis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) gene family, with a primary focus on the well-characterized model organism Arabidopsis thaliana. While the initial aim was a broad comparison of LNK4 orthologs across various plant species, current research is heavily concentrated on Arabidopsis. This guide, therefore, details the functions of the four LNK members in Arabidopsis and discusses a key example of an LNK ortholog in tomato (Solanum lycopersicum) to shed light on the evolutionary and functional diversification of this gene family. This document is intended for researchers, scientists, and drug development professionals interested in the intricate networks of circadian rhythms and light signaling in plants.

Introduction

The LNK gene family is a crucial link between light signaling pathways and the circadian clock, enabling plants to synchronize their developmental and physiological processes with environmental light cycles. In Arabidopsis thaliana, this family is composed of four members—LNK1, LNK2, LNK3, and LNK4—which exhibit both distinct and overlapping functions. These proteins are central to regulating key agronomic traits such as flowering time and biomass accumulation. Understanding the functional nuances of LNK orthologs in different plant species is vital for the development of crops with enhanced environmental adaptability and yield.

The LNK Gene Family in Arabidopsis thaliana: A Functional Overview

Research in Arabidopsis thaliana has established the LNK family as a key component of the circadian oscillator. LNK1 and LNK2, in particular, have been shown to be integral to the control of circadian rhythms, photomorphogenic responses, and the photoperiod-dependent regulation of flowering time.[1] These proteins are localized in the nucleus and physically interact with morning-expressed clock components such as CIRCADIAN CLOCK ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), and REVEILLE 4 and 8 (RVE4, RVE8), thereby modulating the expression of afternoon-phased clock genes.[2]

While LNK1 and LNK2 play a predominant role, LNK3 and LNK4 also contribute to the proper functioning of the circadian clock. Depletion of LNK3 and LNK4 in a lnk1;lnk2 mutant background leads to further effects on circadian rhythms, although not on flowering time or seedling photomorphogenesis.[1] However, a quadruple mutant lacking all four LNK genes (lnkQ) displays significant developmental changes, including an increased rosette size and overall biomass, indicating that the LNK family as a whole acts as a modulator of vegetative growth.[1]

Quantitative Data Summary of LNK Family Mutants in Arabidopsis thaliana

The following table summarizes the key phenotypic and molecular data from studies on Arabidopsis thaliana LNK mutants.

Gene/MutantFunctionQuantitative ObservationsCitations
LNK1/LNK2 Core circadian clock regulation, photoperiodic flowering, photomorphogenesisLoss-of-function mutants (lnk1, lnk2) exhibit a lengthened circadian period of approximately 2 hours. Double mutants (lnk1;lnk2) show a delayed flowering phenotype under long-day conditions.[2]
LNK3/LNK4 Accessory role in circadian rhythm maintenanceDepletion in a lnk1;lnk2 background affects circadian rhythms but does not further impact flowering time or photomorphogenesis.[1]
lnkQ (quadruple mutant) Overall growth modulationDisplays larger rosettes (e.g., 31.5 cm vs. 21.3 cm in wild-type) and increased biomass.[1]

LNK Orthologs in Other Plant Species: The Case of Solanum lycopersicum

While comprehensive comparative data for LNK orthologs, particularly LNK4, is sparse, a notable study in cultivated tomato (Solanum lycopersicum) has provided evidence of the functional importance of this gene family beyond Arabidopsis. Research has shown that a partial deletion of the tomato LNK2 ortholog was a key event during domestication, contributing to a lengthening of the circadian period. This, along with a mutation in another clock-related gene, EID1, is believed to have facilitated the adaptation of tomato to new agricultural environments. This finding underscores that the LNK gene family is a target of selection in crop evolution and highlights the potential for functional divergence among orthologs.

Signaling Pathway of the LNK Gene Family

The diagram below illustrates the established signaling pathway of the LNK gene family within the Arabidopsis circadian clock. LNK1 and LNK2 are induced by light in the morning and go on to activate the expression of afternoon-phased clock genes, such as PSEUDO-RESPONSE REGULATOR 5 (PRR5) and EARLY FLOWERING 4 (ELF4). In turn, evening-expressed PRR proteins repress LNK1 and LNK2 expression, forming a negative feedback loop that is essential for the proper functioning of the circadian oscillator.

LNK_Signaling_Pathway cluster_morning Morning cluster_afternoon Afternoon cluster_evening Evening Light Light LNK1_LNK2 LNK1/LNK2 Light->LNK1_LNK2 activation PRR5_ELF4 PRR5/ELF4 LNK1_LNK2->PRR5_ELF4 activation CCA1_LHY CCA1/LHY CCA1_LHY->LNK1_LNK2 activation PRR_proteins PRR Proteins PRR5_ELF4->PRR_proteins activation PRR_proteins->LNK1_LNK2 repression PRR_proteins->CCA1_LHY repression

LNK signaling pathway in the Arabidopsis circadian clock.

Experimental Protocols

The following are generalized protocols for key experimental techniques frequently used in the study of the LNK gene family.

This method is used to quantify the mRNA levels of LNK genes and their downstream targets.

  • RNA Extraction: Total RNA is extracted from plant tissues (e.g., leaves, seedlings) using a commercial kit or a TRIzol-based method. The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is prepared with cDNA, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of a stably expressed reference gene.[3]

This assay is used to monitor the rhythmic expression of clock-regulated genes in vivo.

  • Construct Generation: The promoter of a gene of interest is fused to the firefly luciferase (LUC) reporter gene in a plant expression vector.

  • Plant Transformation: The construct is introduced into plants (e.g., Arabidopsis) via Agrobacterium-mediated transformation.

  • Bioluminescence Imaging: Transgenic plants are grown under controlled light/dark cycles and then transferred to constant conditions. They are sprayed with a luciferin (B1168401) solution, and bioluminescence is captured at regular intervals using a sensitive camera.

  • Rhythm Analysis: The resulting time-series data is analyzed using software to determine the period, phase, and amplitude of the circadian rhythm.[4][5]

The Y2H system is employed to identify proteins that physically interact with LNK proteins.

  • Vector Construction: The LNK gene (bait) is cloned into a DNA-binding domain (DB) vector, and potential interacting partners (prey) are cloned into an activation domain (AD) vector.

  • Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast strain.

  • Interaction Screening: If the bait and prey proteins interact, the DB and AD domains are brought into proximity, activating reporter genes (e.g., HIS3, lacZ). This allows yeast to grow on selective media and turn blue in the presence of X-gal.[6][7][8]

Conclusion and Future Directions

The LNK gene family in Arabidopsis thaliana serves as a paradigm for understanding the integration of light signaling and the circadian clock. While LNK1 and LNK2 are the primary players, LNK3 and LNK4 also contribute to the robustness of the circadian system and have a collective role in regulating plant growth. The discovery of the role of an LNK2 ortholog in tomato domestication provides a tantalizing glimpse into the functional evolution of this gene family in other species.

A significant gap in our knowledge is the function of LNK orthologs, particularly LNK4, in major crop species. Future research should focus on identifying and characterizing LNK gene families in agronomically important plants like rice, maize, and wheat. Comparative functional genomics, including expression profiling under different light conditions and protein-protein interaction studies, will be crucial to unravel the conserved and divergent roles of LNK orthologs. This knowledge will be instrumental in the targeted breeding and genetic engineering of crops with improved fitness and productivity in diverse and changing environments.

References

Comparative Guide to the Circadian Phenotype of LNK4 Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the circadian phenotype of NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4) mutants in Arabidopsis thaliana. It is intended for researchers and scientists in plant biology and drug development seeking to understand the nuanced role of the LNK gene family in the plant's internal timekeeping mechanism. We present experimental data comparing lnk4 mutants with wild-type plants and other relevant genetic backgrounds, detail the methodologies used for phenotypic analysis, and visualize the underlying molecular pathways.

Core Findings: LNK4's Redundant and Conditional Role

Experimental evidence indicates that single mutants of lnk4, and even lnk3;lnk4 double mutants, do not exhibit a discernible circadian rhythm defect under standard laboratory conditions.[1] The function of LNK4 in the circadian clock is largely redundant with that of its family members, particularly LNK1 and LNK2. The circadian phenotype associated with LNK4 only becomes apparent in a genetic background where LNK1 and LNK2 are already mutated, highlighting a subtle but significant contribution to the clock's robustness.[1]

Furthermore, recent studies have uncovered a specific, temperature-dependent role for LNK3 and LNK4.[2][3] These proteins are crucial for modulating the expression of clock-related genes in response to cold stress, a function not shared with LNK1 and LNK2.[2][3][4]

Quantitative Phenotypic Comparison

The following table summarizes the key circadian and developmental phenotypes observed in various lnk mutant combinations compared to the wild-type (WT) Arabidopsis thaliana (Columbia-0 ecotype).

GenotypeCircadian Period (Leaf Movement)Circadian Period (CCA1 Expression)Key Characteristics
Wild-Type (WT) ~24.5 hours~25.4 hoursNormal circadian rhythm and development.
lnk4 No significant difference from WTNo significant difference from WTPhenotypically indistinguishable from WT under standard conditions.[1]
lnk3;lnk4 No significant difference from WT~25.8 hoursNo significant alteration to the circadian period.[1]
lnk1;lnk2 ~27.2 hours~26.9 hoursSignificantly longer circadian period, demonstrating the primary role of LNK1/LNK2.[1]
lnkQ (quadruple) Analysis impaired~28.4 hoursFurther lengthening of the period compared to lnk1;2, revealing the additive role of LNK3/LNK4.[1] Also exhibits a strong hyponastic (upward leaf movement) phenotype.[1]

The LNK-RVE Regulatory Module

The LNK proteins function as transcriptional co-activators. They do not bind to DNA directly but are recruited to the promoters of target genes through interaction with DNA-binding transcription factors.[5] In the core circadian oscillator, LNK1 and LNK2 interact with the morning-expressed MYB-like transcription factors REVEILLE 8 (RVE8) and RVE4 to activate the expression of key evening-phased clock genes, including PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1 (TOC1).[5][6] This action forms a critical feedback loop within the broader transcription-translation feedback loop architecture of the plant clock. While LNK3 and LNK4 also interact with these RVEs, their contribution to this activation is minor under normal temperatures but becomes significant under cold stress.[2][3]

LNK_Signaling_Pathway cluster_evening Evening CCA1_LHY CCA1 / LHY LNK_RVE_Complex LNK1/2 + RVE4/8 (LNK3/4 Conditional) CCA1_LHY->LNK_RVE_Complex PRR5_TOC1 PRR5 / TOC1 CCA1_LHY->PRR5_TOC1 Repress LNK_RVE_Complex->PRR5_TOC1 Activate PRR5_TOC1->CCA1_LHY Repress

Figure 1. Simplified model of the LNK-RVE regulatory module in the Arabidopsis circadian clock.

Experimental Protocols

Confirming the circadian phenotype of lnk mutants involves precise and controlled experimental procedures. Below are summaries of the primary methods used in the cited research.

Leaf Movement and Cotyledon Position Assay

This non-invasive technique measures the rhythmic vertical movement of leaves or cotyledons, a classic output of the circadian clock.

  • Plant Growth and Entrainment: Seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium. They are grown under entraining light/dark cycles (e.g., 12 hours light / 12 hours dark) at a constant temperature (e.g., 22°C) for approximately 7-10 days.

  • Free-Running Conditions: Seedlings are then transferred to constant light (or constant darkness) and constant temperature to allow the endogenous clock to "free-run" without external light cues.

  • Data Acquisition: Time-lapse images of individual seedlings are captured from above using digital cameras at regular intervals (e.g., every 20-60 minutes) for 5-7 days.

  • Data Analysis: Image analysis software is used to quantify the position of the cotyledons or leaves in each frame over time. The resulting time-series data is then analyzed using algorithms (e.g., Fast Fourier Transform-Non-Linear Least Squares) to determine the period, phase, and amplitude of the rhythm.

Gene Expression Analysis via Luciferase Reporter

This method provides real-time, high-throughput monitoring of the promoter activity of core clock genes.

  • Generation of Reporter Lines: A construct containing the promoter of a clock gene (e.g., CCA1) fused to the firefly LUCIFERASE (LUC) reporter gene is introduced into the wild-type and mutant plant backgrounds via Agrobacterium-mediated transformation.

  • Plant Growth and Entrainment: Transgenic seedlings are grown and entrained as described for the leaf movement assay.

  • Data Acquisition: Before transfer to free-running conditions, seedlings are sprayed with a luciferin (B1168401) substrate solution. They are then placed into a dark chamber equipped with a low-light sensitive camera or a luminometer. Luminescence from each seedling is measured at regular intervals (e.g., every 1-2 hours) for several days.

  • Data Analysis: The luminescence data provides a direct readout of gene expression over time. This time-series data is analyzed to determine the circadian period of the specific gene's promoter activity.

Quantitative RT-PCR (qRT-PCR)

This technique measures the abundance of specific messenger RNA (mRNA) transcripts at discrete time points, providing a snapshot of gene expression levels.

  • Time-Course Experiment: Entrained plants are transferred to free-running conditions. Whole seedlings are harvested at regular intervals (e.g., every 4 hours) over a 48-hour period and immediately frozen in liquid nitrogen to preserve the RNA.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue samples, and its quality and quantity are assessed. The RNA is then reverse-transcribed to produce complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a quantitative PCR reaction with primers specific to the target clock genes (CCA1, LHY, TOC1, etc.) and a stable reference gene (e.g., IPP2) for normalization.

  • Data Analysis: The relative expression level of the target genes is calculated for each time point. The resulting data is plotted to visualize the rhythmic expression pattern and determine the period and phase of the transcript abundance.

Experimental_Workflow cluster_setup Experimental Setup cluster_run Free-Run & Data Collection cluster_analysis Data Analysis A Plant Growth (WT & Mutants) B Entrainment (Light/Dark Cycles) A->B C Transfer to Constant Conditions B->C D Time-Lapse Imaging (Leaf Movement) C->D E Luciferase Imaging (Gene Expression) C->E F Tissue Sampling (qRT-PCR) C->F G Rhythm Analysis (Period, Phase, Amplitude) D->G E->G F->G

Figure 2. General experimental workflow for analyzing circadian phenotypes in plants.

Conclusion

References

Cross-Verification of LNK4 Binding Sites: A Comparative Guide to ChIP-seq and EMSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the direct binding of a transcription factor to its target DNA is a critical step in elucidating gene regulatory networks. This guide provides a comparative framework for the cross-verification of binding sites for the NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4) protein using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Electrophoretic Mobility Shift Assay (EMSA).

LNK4 is part of a family of proteins in Arabidopsis thaliana that play a crucial role in linking light signaling pathways to the circadian clock.[1][2][3] These proteins act as transcriptional coactivators, influencing the expression of core clock genes.[4][5] Understanding the precise genomic loci bound by LNK4 is key to unraveling its regulatory functions.

Comparative Analysis of LNK4 Binding Sites

A dual approach using ChIP-seq for genome-wide discovery and EMSA for in vitro validation provides a high degree of confidence in identifying bona fide LNK4 binding sites.

  • ChIP-seq identifies the in vivo binding sites of LNK4 across the entire genome. This technique provides a snapshot of where LNK4 is bound to chromatin within the cell at a specific time point.

  • EMSA is an in vitro technique used to confirm the direct interaction between a protein and a specific DNA sequence.[6][7][8][9] This method is essential for validating the putative binding sites identified by ChIP-seq and for determining the binding affinity.

The following table illustrates how data from both experiments would be presented for a comprehensive comparison.

Genomic Location (Chromosome:Start-End)Putative Binding MotifChIP-seq Peak Score (Fold Enrichment)EMSA Relative Binding Affinity (Kd, nM)Target Gene
Chr5:123456-123678G-box variant (CACGTG)15.225PRR5
Chr3:987654-987876Evening Element (AAAATATCT)12.850TOC1
Chr2:543210-543432GATA-box (GATA)9.5110ELF4

This table presents hypothetical data for illustrative purposes.

Experimental Workflow and Signaling Pathway

To effectively cross-verify LNK4 binding sites, a logical experimental workflow is essential. The diagram below outlines the key steps, from initial genome-wide screening to in vitro validation.

cross_verification_workflow cluster_chip ChIP-seq cluster_emsa EMSA chip_start Cross-link LNK4 to DNA in vivo chip_ip Immunoprecipitate LNK4-DNA complexes chip_start->chip_ip chip_seq Sequence DNA chip_ip->chip_seq chip_analysis Peak calling & Motif analysis chip_seq->chip_analysis emsa_probe Synthesize & label putative DNA motifs chip_analysis->emsa_probe Select high-confidence peaks emsa_binding Incubate probe with recombinant LNK4 emsa_probe->emsa_binding emsa_gel Native gel electrophoresis emsa_binding->emsa_gel emsa_result Detect shifted bands emsa_gel->emsa_result validation validation emsa_result->validation Validated Binding Site

Cross-verification workflow for LNK4 binding sites.

LNK4 functions within a complex signaling network that regulates the circadian rhythm. The following diagram illustrates the known interactions of the LNK protein family with other core clock components.

lnk4_signaling_pathway cluster_morning Morning cluster_afternoon Afternoon/Evening RVE8 RVE4/8 LNKs LNK1/2/3/4 RVE8->LNKs interacts with PRR5 PRR5 LNKs->PRR5 activates transcription TOC1 TOC1 LNKs->TOC1 activates transcription PRR5->LNKs represses TOC1->LNKs represses Light Light Light->RVE8 activates Light->LNKs induces

Simplified LNK signaling pathway in the Arabidopsis circadian clock.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for ChIP-seq and EMSA, which should be optimized for LNK4.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

This protocol outlines the main steps for performing ChIP-seq to identify LNK4 binding sites.[10][11][12][13]

  • Cross-linking: Treat Arabidopsis thaliana seedlings with formaldehyde (B43269) to cross-link LNK4 to its bound DNA in vivo.

  • Chromatin Preparation: Isolate nuclei and sonicate the chromatin to generate DNA fragments of 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to LNK4. Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to the Arabidopsis genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment.[14] Perform motif analysis to identify consensus binding sequences.

Electrophoretic Mobility Shift Assay (EMSA) Protocol

This protocol describes the steps to validate a direct interaction between LNK4 and a putative DNA binding site.[6][8][9][15]

  • Protein Expression and Purification: Express and purify recombinant LNK4 protein.

  • Probe Preparation: Synthesize complementary single-stranded oligonucleotides (30-50 bp) corresponding to the putative LNK4 binding motif identified from ChIP-seq. Anneal the oligonucleotides to form a double-stranded DNA probe. Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Binding Reaction: Incubate the labeled probe with varying concentrations of purified LNK4 protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Competition Assay (for specificity): In parallel reactions, include a 50-100 fold molar excess of unlabeled, specific competitor DNA (the same sequence as the probe) or an unlabeled, non-specific competitor DNA (a scrambled sequence).

  • Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.

  • Detection: Visualize the probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band, representing the LNK4-DNA complex, will migrate slower than the free, unbound probe. The specific interaction is confirmed if the shifted band is diminished by the specific competitor but not the non-specific competitor.

  • Quantitative Analysis: Determine the dissociation constant (Kd) by quantifying the fraction of bound probe at different LNK4 concentrations.

By combining the genome-wide discovery power of ChIP-seq with the precise in vitro validation of EMSA, researchers can confidently identify and characterize the direct targets of LNK4, providing deeper insights into its role in gene regulation and the circadian clock.

References

comparing the proteomic profile of lnk4 mutants and wild-type

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Proteomic Profiles of LNK4 Mutants and Wild-Type Cells

Introduction

The adapter protein LNK, also known as SH2B3, is a crucial negative regulator of cytokine signaling pathways, primarily through its interaction with the Janus kinase (JAK) family of tyrosine kinases. Loss-of-function mutations in the LNK4 (SH2B3) gene have been implicated in various myeloproliferative neoplasms and inflammatory diseases. Understanding the global proteomic changes resulting from LNK4 mutations is essential for elucidating the molecular mechanisms driving these pathologies and for the development of targeted therapies. This guide provides a comparative overview of the expected proteomic profile of LNK4 mutants versus wild-type cells, supported by representative data and detailed experimental protocols.

Quantitative Proteomic Comparison

The following table summarizes the anticipated differential protein expression between LNK4 mutant and wild-type cells based on the known function of LNK4 as a negative regulator of the JAK-STAT pathway. In a loss-of-function LNK4 mutant, proteins downstream of JAK-STAT signaling are expected to be upregulated due to the absence of negative regulation.

ProteinUniProt IDFunctionExpected Fold Change (Mutant vs. Wild-Type)p-value
LNK (SH2B3) Q96Q14Adaptor protein, negative regulator of JAK-STAT signaling--
JAK2 O60674Tyrosine kinase, key component of the JAK-STAT pathway1.1>0.05
STAT3 P40763Transcription factor, downstream of JAK21.8<0.05
STAT5A P42229Transcription factor, downstream of JAK22.1<0.05
Cyclin D1 P24385Cell cycle regulator, downstream of STAT3/52.5<0.01
BCL2L1 Q07817Anti-apoptotic protein, downstream of STAT3/52.3<0.01
SOCS3 O14543Suppressor of cytokine signaling 31.5<0.05
PIM1 P11309Serine/threonine kinase, downstream of STAT3/52.0<0.01

Note: The data presented in this table is representative and intended for illustrative purposes. Actual fold changes and statistical significance may vary depending on the specific cell type, mutation, and experimental conditions.

Signaling Pathway

LNK4 negatively regulates the JAK-STAT signaling pathway. In wild-type cells, upon cytokine binding to its receptor, JAKs become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes. LNK4 binds to activated JAKs, leading to their ubiquitination and degradation, thus dampening the signal. In LNK4 mutants, this negative regulation is lost, leading to hyperactivation of the JAK-STAT pathway.

LNK4_Signaling_Pathway cluster_wild_type Wild-Type cluster_mutant LNK4 Mutant Cytokine_wt Cytokine Receptor_wt Cytokine Receptor Cytokine_wt->Receptor_wt Binds JAK_wt JAK Receptor_wt->JAK_wt Activates STAT_wt STAT JAK_wt->STAT_wt Phosphorylates Degradation_wt Degradation JAK_wt->Degradation_wt pSTAT_wt pSTAT Dimer_wt pSTAT Dimer pSTAT_wt->Dimer_wt Dimerizes Nucleus_wt Nucleus Dimer_wt->Nucleus_wt Translocates Gene_wt Target Gene Expression Nucleus_wt->Gene_wt LNK4_wt LNK4 LNK4_wt->JAK_wt Inhibits Cytokine_mut Cytokine Receptor_mut Cytokine Receptor Cytokine_mut->Receptor_mut Binds JAK_mut JAK Receptor_mut->JAK_mut Activates STAT_mut STAT JAK_mut->STAT_mut Phosphorylates pSTAT_mut pSTAT Dimer_mut pSTAT Dimer pSTAT_mut->Dimer_mut Dimerizes Nucleus_mut Nucleus Dimer_mut->Nucleus_mut Translocates Gene_mut Increased Target Gene Expression Nucleus_mut->Gene_mut LNK4_mut Mutant LNK4 (non-functional) LNK4_mut->JAK_mut No Inhibition

Caption: LNK4 signaling pathway in wild-type vs. mutant cells.

Experimental Protocols

A typical quantitative proteomic workflow to compare LNK4 mutant and wild-type cells involves the following steps:

1. Cell Culture and Protein Extraction:

  • Cell Lines: Wild-type and LNK4 mutant cell lines (e.g., CRISPR/Cas9-generated knockout) are cultured under identical conditions.

  • Lysis: Cells are harvested and lysed in a buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors to ensure protein solubilization and prevent degradation.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Protein Digestion:

  • Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA) to prevent re-formation.

  • Enzymatic Digestion: Proteins are digested into smaller peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.

3. Peptide Labeling (for relative quantification):

  • Isobaric Tagging (e.g., iTRAQ, TMT): Peptides from wild-type and mutant samples are labeled with different isobaric tags. These tags have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., ¹³C₆-lysine, ¹³C₆-arginine). The "heavy"-labeled proteome serves as an internal standard for the "light"-labeled proteome.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Peptide Separation: The labeled peptide mixtures are separated by reverse-phase liquid chromatography based on their hydrophobicity.

  • Mass Spectrometry: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS2 scan).

5. Data Analysis:

  • Peptide Identification: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptide sequences.

  • Protein Quantification: The relative abundance of proteins is determined by comparing the intensities of the reporter ions (for isobaric tagging) or the peak areas of the "light" and "heavy" peptide pairs (for SILAC).

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that are significantly differentially expressed between the mutant and wild-type samples.

  • Bioinformatics Analysis: Pathway analysis and gene ontology enrichment analysis are performed to identify the biological processes and signaling pathways that are most affected by the LNK4 mutation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical quantitative proteomics experiment.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis WT_cells Wild-Type Cells Lysis_WT Lysis & Protein Extraction WT_cells->Lysis_WT Mutant_cells LNK4 Mutant Cells Lysis_Mutant Lysis & Protein Extraction Mutant_cells->Lysis_Mutant Digestion_WT Protein Digestion (Trypsin) Lysis_WT->Digestion_WT Digestion_Mutant Protein Digestion (Trypsin) Lysis_Mutant->Digestion_Mutant Labeling_WT Peptide Labeling (e.g., iTRAQ Tag 1) Digestion_WT->Labeling_WT Labeling_Mutant Peptide Labeling (e.g., iTRAQ Tag 2) Digestion_Mutant->Labeling_Mutant Combine Combine Labeled Peptides Labeling_WT->Combine Labeling_Mutant->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Data_Processing Data Processing & Database Search LC_MS->Data_Processing Quantification Protein Identification & Quantification Data_Processing->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: A generalized workflow for quantitative proteomics.

Confirming LNK4 Subcellular Localization: A Comparative Guide to Fractionation and Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating circadian rhythm and light signaling in plants, understanding the precise location of key regulatory proteins within the cell is paramount. This guide provides a detailed comparison of methods to confirm the subcellular localization of NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED 4 (LNK4), a crucial transcriptional co-activator in the Arabidopsis thaliana circadian clock. We focus on the biochemical approach of cellular fractionation followed by Western blot analysis and compare it with alternative in vivo imaging techniques.

The function of a protein is intrinsically linked to its subcellular localization. For LNK4, which is known to act as a transcriptional co-activator, its presence within the nucleus is critical for its role in regulating the expression of core clock genes.[1][2] While various methods can be employed to determine protein localization, each comes with its own set of strengths and weaknesses. Biochemical fractionation provides a quantitative measure of endogenous protein distribution, while microscopy offers high-resolution spatial information in living cells.

Comparison of Subcellular Localization Methodologies

A researcher's choice of method for determining protein localization will depend on the specific experimental question, available resources, and the need for quantitative versus qualitative data.

FeatureCell Fractionation with Western BlotConfocal Microscopy with Fluorescent Tagging (e.g., GFP-LNK4)
Principle Biochemical separation of cellular compartments based on physical properties (e.g., size, density) followed by immunodetection of the target protein.[3]In vivo visualization of a fluorescently tagged fusion protein using high-resolution microscopy.[4]
Data Type Semi-quantitative to quantitative. Provides data on the relative abundance of the protein in different fractions.Qualitative to semi-quantitative. Provides high-resolution spatial data on protein location and dynamics.
Pros - Detects the endogenous, native protein.- Provides quantitative data on protein distribution.- Fractions can be used for other downstream applications.[5]- Allows for visualization in living cells and real-time tracking of protein dynamics.- High spatial resolution.- Can reveal co-localization with other tagged proteins.[6]
Cons - Prone to cross-contamination between fractions.- Potential for protein redistribution during the lengthy fractionation process.- Labor-intensive and requires optimization.- Relies on overexpression of a fusion protein, which may lead to mislocalization artifacts.- The fluorescent tag could interfere with protein function or targeting.[5]- Can be difficult to distinguish from background autofluorescence.

Experimental Protocols

I. Protocol for Nuclear and Cytoplasmic Fractionation from Arabidopsis thaliana

This protocol is adapted from established methods for preparing cytosolic and nuclear protein fractions from Arabidopsis cell cultures or seedlings.[7][8][9]

Solutions Required:

  • GH Buffer: 100 mM Glycine, 0.1% Hexylene glycol, 0.37 M Sucrose, 0.3 mM Spermine, 1.0 mM Spermidine. Adjust pH to 8.3 with Ca(OH)₂.

  • GHT Buffer: GH Buffer supplemented with 0.1% Triton X-100.

  • Extraction Buffer: A suitable buffer for protein extraction (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail immediately before use.

Procedure:

  • Protoplast Preparation: Begin by preparing protoplasts from approximately 50 ml of Arabidopsis thaliana cell culture or finely chopped seedling tissue using standard enzymatic digestion methods.

  • Cell Lysis: Resuspend the protoplast pellet in 10 ml of ice-cold GH buffer and incubate on ice for 10 minutes.

  • Nuclei Release: To lyse the cells and release the nuclei, add Triton X-100 to a final concentration of 0.1%. Gently mix by pipetting up and down several times with a wide-bore pipette.

  • Incubation: Incubate the lysate on ice for 5 minutes.

  • Fraction Separation: Centrifuge the lysate at 1000 x g for 15 minutes at 4°C.

    • Supernatant: Carefully collect the supernatant. This is the cytoplasmic fraction . Store it on ice or at -80°C.

    • Pellet: The pellet contains the nuclei.

  • Nuclear Wash: Wash the pelleted nuclei twice by resuspending in 1 ml of GHT buffer and centrifuging at 1000 x g for 10 minutes at 4°C after each wash. This step is crucial to minimize cytoplasmic contamination.

  • Nuclear Protein Extraction: After the final wash, resuspend the nuclear pellet in a suitable volume of extraction buffer containing protease inhibitors. This is the nuclear fraction .

  • Protein Quantification: Determine the protein concentration of the total cell lysate, cytoplasmic fraction, and nuclear fraction using a standard protein assay (e.g., BCA assay).

II. Western Blot Protocol

Following fractionation, Western blotting is used to detect the presence and relative abundance of LNK4 and control proteins in each fraction.

Procedure:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from the total lysate, cytoplasmic, and nuclear fractions with SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the denatured proteins by size on a polyacrylamide gel (e.g., 10-12% gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LNK4 overnight at 4°C. In parallel, probe separate blots or strip and re-probe the same blot for a nuclear marker (e.g., anti-Histone H3) and a cytoplasmic marker (e.g., anti-GAPDH) to verify the purity of the fractions.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative abundance of LNK4 in each fraction.

Data Presentation and Interpretation

The results of the Western blot can be presented to show the relative distribution of LNK4. Given LNK4's role as a transcriptional co-activator, it is expected to be predominantly located in the nucleus.

Table 1: Hypothetical Western Blot Quantification for LNK4 Subcellular Localization

Protein TargetTotal Lysate (Relative Intensity)Cytoplasmic Fraction (Relative Intensity)Nuclear Fraction (Relative Intensity)Expected Localization
LNK4 1.000.150.85Nuclear
Histone H3 (Nuclear Marker) 1.000.050.95Nuclear
GAPDH (Cytoplasmic Marker) 1.000.920.08Cytoplasmic

Interpretation:

  • LNK4: The strong signal in the nuclear fraction and weak signal in the cytoplasmic fraction would confirm a predominantly nuclear localization.

  • Controls: The enrichment of Histone H3 in the nuclear fraction and GAPDH in the cytoplasmic fraction would validate the success of the fractionation procedure. A low level of cross-contamination is common but should be minimal.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling context of LNK4.

experimental_workflow cluster_fractionation Cellular Fractionation cluster_fractions Fraction Collection cluster_western Western Blot Analysis start Arabidopsis Tissue (Seedlings or Cell Culture) protoplast Protoplast Preparation start->protoplast lysis Cell Lysis (0.1% Triton X-100) protoplast->lysis centrifuge1 Centrifugation (1000 x g, 15 min) lysis->centrifuge1 cytoplasm Supernatant: Cytoplasmic Fraction centrifuge1->cytoplasm nucleus_pellet Pellet: Crude Nuclei centrifuge1->nucleus_pellet quantify Protein Quantification cytoplasm->quantify wash Wash Nuclei (x2) nucleus_pellet->wash nuclear_extract Nuclear Protein Extraction wash->nuclear_extract nuclear_extract->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer blotting Immunoblotting (Anti-LNK4, Anti-H3, Anti-GAPDH) transfer->blotting detect Chemiluminescent Detection blotting->detect analysis Data Analysis detect->analysis conclusion conclusion analysis->conclusion Confirm Nuclear Localization of LNK4

Caption: Workflow for confirming LNK4 localization.

lnk4_pathway cluster_nucleus Nucleus RVE8 RVE8 PRR5_promoter PRR5 Promoter RVE8->PRR5_promoter Binds & Activates TOC1_promoter TOC1 Promoter RVE8->TOC1_promoter Binds & Activates LNK4 LNK4 LNK4->PRR5_promoter Binds & Activates LNK4->TOC1_promoter Binds & Activates PRR5_gene PRR5 PRR5_promoter->PRR5_gene Transcription TOC1_gene TOC1 TOC1_promoter->TOC1_gene Transcription Clock_output Circadian Rhythms (e.g., Flowering) PRR5_gene->Clock_output TOC1_gene->Clock_output Light Light Signal Light->LNK4 Induces Expression

Caption: LNK4 in the Arabidopsis circadian clock.

References

Safety Operating Guide

Navigating the Proper Disposal of LNK4-S: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the research chemical LNK4-S in a laboratory setting.

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring both personal and environmental safety. This document provides a detailed procedural framework for the proper disposal of this compound, a specific chemical compound identified by the CAS number 2845165-06-0.

Initial searches for a publicly available Safety Data Sheet (SDS) for this compound did not yield a specific document. The SDS is the cornerstone of chemical safety, providing comprehensive information on a substance's properties, hazards, and safe handling and disposal procedures. Therefore, the primary and most critical step before handling or disposing of this compound is to obtain the SDS directly from the manufacturer or supplier.

Immediate Safety and Handling Plan

In the absence of a specific SDS, it is prudent to treat this compound with a high degree of caution, assuming it to be hazardous. The following are general interim handling procedures to be followed until the official SDS is procured.

Personal Protective Equipment (PPE):

  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is any risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

Engineering Controls:

  • All work involving this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • A designated and clearly marked area should be established for working with this compound.

Step-by-Step Disposal Procedures

The disposal of any research chemical must be carried out in strict accordance with institutional policies and local, state, and federal regulations.

  • Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier from whom this compound was purchased to request a copy of the SDS.[1][2][3] This document will provide specific instructions for disposal.

  • Consult Your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the ultimate authority on chemical waste disposal within your organization.[4] Provide them with the SDS for this compound to receive specific guidance on the appropriate waste stream and disposal protocol.

  • Waste Segregation and Collection:

    • Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and bench paper, must be considered contaminated and disposed of as chemical waste.[4]

  • Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "2845165-06-0," and any hazard warnings identified in the SDS.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by your institution's hazardous waste management service.

Note on Data Presentation: Due to the absence of a publicly available Safety Data Sheet for this compound, a table of quantitative data on its physical and chemical properties, toxicity, and environmental hazards cannot be provided at this time. This information will be available in the manufacturer's SDS.

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are not available without the manufacturer's SDS. Any such procedures should be sourced from the SDS or developed in consultation with your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe disposal of a research chemical like this compound, emphasizing the critical step of obtaining the Safety Data Sheet.

G start Start: Need to Dispose of this compound sds_check Do you have the Safety Data Sheet (SDS)? start->sds_check obtain_sds Obtain SDS from Manufacturer/Supplier sds_check->obtain_sds No sds_review Review SDS for Disposal Information sds_check->sds_review Yes obtain_sds->sds_review no_sds_protocol Treat as Unknown Hazardous Waste - Use full PPE - Segregate waste - Contact EHS Immediately obtain_sds->no_sds_protocol If SDS is unobtainable consult_ehs Consult Institutional EHS Department with SDS sds_review->consult_ehs follow_protocol Follow EHS-Approved Disposal Protocol consult_ehs->follow_protocol end End: this compound Disposed of Safely follow_protocol->end no_sds_protocol->consult_ehs

Workflow for the Safe Disposal of this compound.

References

Personal protective equipment for handling LNK4-S

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of LNK4-S. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: The substance "this compound" is a placeholder designation. The following safety protocols are representative of handling a potent, powdered chemical compound with moderate toxicity and are intended as a template. Always refer to the specific Safety Data Sheet (SDS) for the actual compound being used and adhere to your institution's safety guidelines.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The required equipment varies based on the procedure and potential for exposure.

Equipment Specification Purpose
Gloves Nitrile, 0.11mm (4.3 mil) minimum thicknessPrevents skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and splashes.
Lab Coat Full-length, cuffed sleevesProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or higherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Face Shield Full-face shieldTo be used in conjunction with goggles during procedures with a high risk of splashing.

Operational Plan: Handling this compound Powder

1. Preparation:

  • Ensure a certified chemical fume hood is operational.
  • Cover the work surface with absorbent, disposable bench paper.
  • Assemble all necessary equipment and reagents.
  • Weigh a calibrated, empty container.

2. Weighing and Aliquoting:

  • Perform all manipulations of this compound powder within the fume hood.
  • Carefully transfer the desired amount of this compound to the tared container.
  • Close the primary container immediately after use.
  • Prepare stock solutions by slowly adding solvent to the this compound powder to avoid aerosolization.

3. Post-Handling:

  • Decontaminate all surfaces with a 70% ethanol (B145695) solution.
  • Dispose of all contaminated disposable materials in the designated hazardous waste container.

Experimental Workflow for this compound Handling

G Figure 1: this compound Handling Workflow A Preparation B Don PPE A->B C Weighing in Fume Hood B->C D Solubilization C->D E Experimentation D->E F Decontamination E->F G Waste Disposal F->G H Doff PPE G->H

Caption: Step-by-step procedure for the safe handling of this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed plastic bag within a secondary containerIncludes contaminated gloves, bench paper, and pipette tips.
Liquid Waste Labeled, sealed, and compatible solvent waste containerIncludes unused stock solutions and experimental media.
Sharps Puncture-resistant sharps containerIncludes contaminated needles and razor blades.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential signaling cascade initiated by this compound, a hypothetical inhibitor of the fictional "Kinase X" enzyme.

This compound Signaling Pathway

G Figure 2: Hypothetical this compound Signaling Pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX LNK4S This compound LNK4S->KinaseX inhibition Downstream Downstream Signaling KinaseX->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.